molecular formula C30H33NO10 B3025928 Previridicatumtoxin

Previridicatumtoxin

Cat. No.: B3025928
M. Wt: 567.6 g/mol
InChI Key: AGMPGRYRWNVPEQ-BJTDMJNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Previridicatumtoxin is a member of tetracyclines.
(4aS,5S,12aS)-6-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-1,4,4a,5,12,12a-hexahydro-3,4a,5,10,11,12a-hexahydroxy-8-methoxy-1,12-dioxo-2-naphthacenecarboxamide has been reported in Penicillium aethiopicum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,5S,12aS)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,4a,5,10,11,12a-hexahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33NO10/c1-13(2)6-5-7-14(3)8-9-16-17-10-15(41-4)11-18(32)20(17)24(34)23-21(16)25(35)29(39)12-19(33)22(28(31)38)26(36)30(29,40)27(23)37/h6,8,10-11,25,32,34-36,39-40H,5,7,9,12H2,1-4H3,(H2,31,38)/b14-8+/t25-,29-,30+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMPGRYRWNVPEQ-BJTDMJNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C2C=C(C=C(C2=C(C3=C1C(C4(CC(=O)C(=C(C4(C3=O)O)O)C(=O)N)O)O)O)O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C2C=C(C=C(C2=C(C3=C1[C@@H]([C@]4(CC(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)O)O)O)O)OC)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery of Previridicatumtoxin in Penicillium aethiopicum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Previridicatumtoxin, a tetracycline-like hybrid polyketide-isoprenoid, is a significant secondary metabolite produced by the filamentous fungus Penicillium aethiopicum. Its discovery has opened avenues for exploring novel antibiotics with potential activity against drug-resistant pathogens. This technical guide provides an in-depth overview of the discovery of this compound, focusing on its biosynthetic pathway, the experimental protocols for its study, and its biological activity. The information is presented to aid researchers in understanding and potentially exploiting this fascinating natural product.

Introduction

Penicillium aethiopicum is a producer of several biologically active secondary metabolites, including the well-known antifungal agent griseofulvin and the tetracycline-like compound, viridicatumtoxin. This compound is a member of the viridicatumtoxin family of compounds. These fungal metabolites are of particular interest due to their structural similarity to bacterial tetracyclines and their potent antibacterial properties. Notably, viridicatumtoxin has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a scaffold for the development of new antibiotics. This document details the key aspects of this compound's discovery and characterization.

Physicochemical Properties of this compound

This compound is a complex molecule with a tetracyclene core. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC30H33NO10[PubChem][1]
Molecular Weight567.6 g/mol [PubChem][1]
IUPAC Name(4aS,5S,12aS)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,4a,5,10,11,12a-hexahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide[PubChem][1]

Biosynthesis of this compound

The biosynthesis of this compound in P. aethiopicum is governed by a dedicated gene cluster, designated as the vrt cluster. The key enzyme in this pathway is a non-reducing polyketide synthase (NR-PKS) encoded by the gene vrtA. The proposed biosynthetic pathway involves the synthesis of a polyketide backbone, which is then modified by a series of tailoring enzymes, including oxygenases and an O-methyltransferase, also encoded within the vrt cluster.

Below is a diagram illustrating the proposed biosynthetic pathway of viridicatumtoxin, the parent compound of this compound.

Viridicatumtoxin Biosynthetic Pathway cluster_polyketide Polyketide Core Synthesis cluster_prenylation Isoprenoid Addition cluster_tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA vrtA (NR-PKS) vrtA (NR-PKS) Acetyl-CoA->vrtA (NR-PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->vrtA (NR-PKS) Polyketide_Intermediate Polyketide Intermediate vrtA (NR-PKS)->Polyketide_Intermediate vrtC Prenyltransferase Polyketide_Intermediate->vrtC GPP Geranyl Pyrophosphate GPP->vrtC vrtD Geranyl Diphosphate Synthase vrtD->GPP Prenylated_Intermediate Prenylated Polyketide vrtC->Prenylated_Intermediate Tailoring_Enzymes Oxygenases (vrtH, vrtI, vrtE, vrtK) O-methyltransferase (vrtF) Prenylated_Intermediate->Tailoring_Enzymes Previridicatumtoxin_Family This compound & Viridicatumtoxin Tailoring_Enzymes->Previridicatumtoxin_Family

Caption: Proposed biosynthetic pathway of viridicatumtoxins in P. aethiopicum.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.

Fungal Cultivation and Metabolite Extraction

A representative protocol for the cultivation of P. aethiopicum and the extraction of its secondary metabolites is outlined below.

  • Inoculation and Culture:

    • Prepare Yeast Malt Extract Glucose (YMEG) liquid medium (Yeast extract 4 g/L, Malt extract 10 g/L, Glucose 4 g/L).

    • Inoculate the YMEG medium with spores or mycelial fragments of P. aethiopicum.

    • Incubate the culture in a stationary phase at 25-28°C for 7-14 days.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the mycelium and the culture filtrate separately with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

Gene Deletion for Biosynthetic Studies

The following protocol describes a general workflow for targeted gene deletion in Penicillium species to confirm the role of specific genes in a biosynthetic pathway. This process typically involves creating a deletion cassette and introducing it into the fungal cells.

Gene Deletion Workflow cluster_cassette Deletion Cassette Construction cluster_transformation Fungal Transformation cluster_selection Selection and Verification PCR_Flanks 1. PCR amplify upstream and downstream flanking regions of the target gene. Fusion_PCR 3. Fuse the three fragments (upstream flank - marker - downstream flank) by fusion PCR. PCR_Flanks->Fusion_PCR Selectable_Marker 2. PCR amplify a selectable marker (e.g., hph for hygromycin resistance). Selectable_Marker->Fusion_PCR Transformation 5. Transform protoplasts with the deletion cassette (e.g., using PEG-mediated transformation or Agrobacterium-mediated transformation). Fusion_PCR->Transformation Protoplast_Prep 4. Prepare protoplasts from P. aethiopicum mycelium. Protoplast_Prep->Transformation Selection 6. Select for transformants on a medium containing the appropriate selection agent (e.g., hygromycin). Verification 7. Verify gene deletion in transformants by PCR and Southern blotting. Selection->Verification Metabolite_Analysis 8. Analyze the metabolite profile of the deletion mutant by LC-MS to confirm the loss of this compound production. Verification->Metabolite_Analysis

References

In-depth Technical Guide: The Mechanism of Action of Previridicatumtoxin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review for researchers, scientists, and drug development professionals.

Abstract

Previridicatumtoxin, a tetracycline-like mycotoxin produced by the fungus Penicillium aethiopicum, has been identified as a biologically active secondary metabolite. Despite its characterization and the elucidation of its biosynthetic pathway, detailed studies on its specific mechanism of action at the molecular level are currently not available in published scientific literature. This guide synthesizes the existing knowledge on this compound, drawn from chemical and biosynthetic research, and provides a prospective outlook on the necessary experimental approaches to fully unravel its mode of action. While direct evidence is lacking, this document serves as a foundational resource for initiating research into the pharmacological effects of this complex natural product.

Introduction

This compound is a structurally intricate polyketide with a tetracycline-like core, distinguished by a geranyl group modification.[1] It is a secondary metabolite produced by the filamentous fungus Penicillium aethiopicum.[2] While the biosynthetic gene cluster responsible for its production has been identified and characterized, the biological activities and the precise molecular targets of this compound remain largely unexplored.[2][3][4][5][6] This guide aims to consolidate the limited available information and to propose a roadmap for future investigations into its mechanism of action.

Current State of Knowledge

Chemical and Biosynthetic Information

This compound is a polyketide-isoprenoid hybrid compound.[2] Its chemical formula is C30H33NO10, with a molecular weight of 567.6 g/mol .[1] The biosynthetic pathway involves a non-reducing polyketide synthase (NRPKS), VrtA, which is essential for the formation of the tetracycline-like core.[2][3][4][5][6] The discovery of the vrt gene cluster has provided insights into the enzymatic machinery responsible for its synthesis but has not shed light on its biological function or mechanism of action.[2][3][4][5][6]

Postulated Biological Activity

The term "biologically active" is associated with this compound in the literature, however, the specific nature of this activity is not defined.[2][3][4][5] Given its structural similarity to tetracycline antibiotics, it is plausible that this compound may exhibit antimicrobial properties. Furthermore, many complex natural products have been investigated for their potential as anticancer agents.[7][8][9][10][11][12] However, to date, no studies have been published that specifically investigate the cytotoxic or anticancer effects of this compound.

Proposed Experimental Workflow for Elucidating the Mechanism of Action

To address the current knowledge gap, a systematic investigation into the biological effects of this compound is required. The following experimental workflow is proposed:

Experimental_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_target Target Identification A Cytotoxicity Assays (e.g., MTT, LDH) C Apoptosis Assays (e.g., Annexin V, Caspase activity) A->C D Cell Cycle Analysis (Flow Cytometry) A->D B Antimicrobial Assays (e.g., MIC determination) E Signaling Pathway Analysis (Western Blot, Kinase Assays) C->E D->E F Affinity Chromatography E->F G Computational Docking E->G

Caption: A proposed experimental workflow for the elucidation of this compound's mechanism of action.

Initial Screening for Biological Activity

Objective: To determine the general biological activity of this compound.

  • Cytotoxicity Screening:

    • Protocol: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) should be treated with a range of concentrations of purified this compound. Cell viability can be assessed using assays such as the MTT or LDH release assay after 24, 48, and 72 hours of incubation.

    • Data Presentation: The results should be presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth) for each cell line at each time point. This data can be summarized in a table for easy comparison.

  • Antimicrobial Screening:

    • Protocol: The minimum inhibitory concentration (MIC) of this compound should be determined against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) using broth microdilution methods.

    • Data Presentation: The MIC values for each microbial strain should be tabulated.

Investigation of Cellular Mechanisms (If Cytotoxicity is Observed)

Objective: To understand how this compound affects cellular processes leading to cell death or growth inhibition.

  • Apoptosis Induction:

    • Protocol: Cells treated with this compound at its IC50 concentration can be stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells. Caspase activation (e.g., caspase-3, -8, -9) can be measured using colorimetric or fluorometric assays.

    • Signaling Pathway Diagram:

    Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress? Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

    Caption: A hypothetical mitochondrial pathway of apoptosis potentially induced by this compound.

  • Cell Cycle Analysis:

    • Protocol: Cells treated with this compound can be fixed, stained with a DNA-binding dye (e.g., PI), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

    • Data Presentation: A table summarizing the percentage of cells in each phase of the cell cycle with and without treatment.

Target Identification and Validation

Objective: To identify the specific molecular target(s) of this compound.

  • Affinity-Based Methods:

    • Protocol: this compound can be immobilized on a solid support and used as bait to capture its binding partners from cell lysates. The captured proteins can then be identified by mass spectrometry.

Conclusion

The mechanism of action of this compound remains an open and intriguing area of research. While its chemical structure and biosynthesis have been described, its biological function is yet to be determined. The experimental framework outlined in this guide provides a clear path forward for researchers to systematically investigate the molecular pharmacology of this natural product. Such studies are crucial to unlock its potential therapeutic applications and to understand its role in the chemical ecology of its producing organism. The lack of current data underscores the need for focused research in this area.

References

A Technical Guide to the Natural Sources of Previridicatumtoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Previridicatumtoxin is a tetracycline-like fungal meroterpenoid that serves as a direct precursor to the more widely known viridicatumtoxin. These compounds are of significant interest to the scientific community due to their complex chemical structures and potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, including the primary producing organisms, methodologies for its production and isolation, and an outline of its biosynthetic pathway. The information presented herein is intended to support further research and development in the fields of natural product chemistry, mycology, and drug discovery.

Natural Sources of this compound

This compound is a secondary metabolite produced by filamentous fungi, primarily within the genus Penicillium. The identification of producing species is crucial for the reliable and sustainable sourcing of this compound for research and potential therapeutic applications.

Producing Fungal Species

The primary known producer of this compound is Penicillium aethiopicum. This species has been the focus of genomic and metabolomic studies that have elucidated the biosynthetic pathway of viridicatumtoxin, identifying this compound as a key intermediate. While viridicatumtoxin has also been reported from Penicillium viridicatum and Penicillium expansum, the explicit production of this compound by these species is less documented.

Fungal SpeciesToxin ProducedCitation
Penicillium aethiopicumThis compound, Viridicatumtoxin[1]
Penicillium viridicatumViridicatumtoxin[2]
Penicillium expansumViridicatumtoxin[3]

Quantitative Data

Quantitative data on the production yields of this compound from fungal cultures are not extensively reported in the available scientific literature. Most studies have focused on the identification and structural elucidation of the compound and its biosynthetic pathway, rather than optimizing and quantifying its production. The yield of secondary metabolites like this compound is highly dependent on the fungal strain, culture conditions (media composition, pH, temperature, aeration), and extraction methods. Further research is required to establish optimized fermentation and purification protocols to determine the typical yield of this compound from Penicillium aethiopicum.

Experimental Protocols

The following protocols are based on methodologies reported for the cultivation of Penicillium aethiopicum and the extraction of viridicatumtoxin and its precursors. These can be adapted for the specific purpose of isolating and studying this compound.

Cultivation of Penicillium aethiopicum

This protocol describes the cultivation of P. aethiopicum for the production of secondary metabolites, including this compound.

Materials:

  • Penicillium aethiopicum culture

  • Yeast Malt Extract Glucose (YMEG) liquid medium:

    • Yeast extract: 4 g/L

    • Malt extract: 10 g/L

    • Glucose: 4 g/L

  • Sterile flasks

  • Incubator

Procedure:

  • Prepare YMEG liquid medium and sterilize by autoclaving.

  • Inoculate the sterile YMEG medium with spores or mycelial fragments of P. aethiopicum.

  • Incubate the cultures at 28°C for 7 days in stationary flasks (without shaking).[4]

  • Monitor the growth of the fungus and the production of secondary metabolites over the incubation period.

Extraction of this compound

This protocol outlines a general method for the extraction of polyketide metabolites from fungal cultures.

Materials:

  • 7-day old culture of P. aethiopicum

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

  • Methanol

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • After incubation, harvest the entire culture (mycelium and broth).

  • Extract the culture with an equal volume of ethyl acetate.[4]

  • Perform the extraction twice to ensure maximum recovery of the metabolites.

  • Combine the organic extracts and evaporate to dryness using a rotary evaporator.

  • Dissolve the dried extract in methanol for subsequent analysis and purification.[4]

  • Fractionate the crude extract using HPLC to isolate this compound. The separation can be monitored by UV detection and the fractions analyzed by mass spectrometry for identification of the target compound.

Biosynthetic Pathway

This compound is an intermediate in the biosynthesis of viridicatumtoxin. The pathway begins with a non-reducing polyketide synthase (NRPKS) that produces a polyketide backbone. This backbone undergoes a series of enzymatic modifications, including cyclization, hydroxylation, and prenylation, to form the complex tetracycline-like core structure. This compound is the penultimate intermediate before the final oxidative cyclization to form viridicatumtoxin.

Previridicatumtoxin_Biosynthesis Biosynthetic Pathway of Viridicatumtoxin cluster_0 Polyketide Synthesis cluster_1 Tetracyclic Core Formation cluster_2 Geranylation cluster_3 Final Oxidation Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (vrtA) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Backbone Polyketide Backbone PKS->Polyketide_Backbone Cyclization Cyclization & Tailoring Polyketide_Backbone->Cyclization Tetracyclic_Intermediate Tetracyclic Intermediate Cyclization->Tetracyclic_Intermediate Prenyltransferase Prenyltransferase (vrtC) Tetracyclic_Intermediate->Prenyltransferase GPP Geranyl Pyrophosphate GPP->Prenyltransferase This compound This compound Prenyltransferase->this compound Oxidative_Cyclization Oxidative Cyclization (vrtK) This compound->Oxidative_Cyclization Viridicatumtoxin Viridicatumtoxin Oxidative_Cyclization->Viridicatumtoxin

Caption: Proposed biosynthetic pathway of viridicatumtoxin in Penicillium aethiopicum.

Conclusion

This compound, a key intermediate in the biosynthesis of viridicatumtoxin, is naturally produced by the fungus Penicillium aethiopicum. While detailed quantitative data on its production remains to be established, the provided experimental protocols for cultivation and extraction offer a solid foundation for researchers to produce and isolate this compound for further investigation. The elucidation of the vrt gene cluster and the biosynthetic pathway provides a roadmap for potential synthetic biology approaches to enhance the production of this compound and its derivatives. This guide serves as a valuable resource for the scientific community to advance the study of this intriguing class of fungal natural products.

References

Unraveling the Assembly Line: A Technical Guide to Previridicatumtoxin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Previridicatumtoxin, a tetracycline-like fungal polyketide, has garnered interest within the scientific community due to its complex chemical architecture and biological activity. Understanding its biosynthetic pathway is crucial for harnessing its potential in drug development and for engineering novel bioactive compounds. This technical guide provides a comprehensive analysis of the current knowledge surrounding the this compound biosynthesis pathway, focusing on the genetic and enzymatic machinery involved. While the complete pathway is yet to be fully elucidated, this document synthesizes the available research to present a coherent overview, including key enzymatic steps, the genetic blueprint, and general experimental methodologies for further investigation.

The Genetic Blueprint: The vrt Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC), designated as the vrt cluster. This cluster was identified in the filamentous fungus Penicillium aethiopicum.[1][2][3] The vrt gene cluster contains the essential enzymatic machinery required for the synthesis and modification of the polyketide backbone that forms the core of this compound.

Table 1: Genes within the vrt Cluster and Their Putative Functions

GeneProposed FunctionEvidence
vrtANon-reducing polyketide synthase (NR-PKS)Gene deletion mutant (ΔvrtA) in P. aethiopicum abolished this compound production.[1][2][3]
vrtCPrenyltransferasePresence within the vrt gene cluster suggests its role in the addition of a prenyl group, a key feature of the this compound structure.[4]
vrtFO-methyltransferaseIdentified within the vrt cluster, likely responsible for methylation steps in the pathway.[4]
Other genesPutative tailoring enzymes (e.g., oxidoreductases, transporters)The functions of other genes within the cluster are yet to be experimentally verified but are predicted to be involved in post-PKS modifications and transport.

The Biosynthetic Pathway: A Proposed Model

The biosynthesis of this compound is proposed to follow a mixed polyketide-terpenoid pathway. The process is initiated by the non-reducing polyketide synthase (NR-PKS) VrtA, which constructs the polyketide backbone from simple acyl-CoA precursors. Subsequent modifications by tailoring enzymes, including a prenyltransferase (VrtC) and an O-methyltransferase (VrtF), are essential for the formation of the final complex structure.

Previridicatumtoxin_Biosynthesis cluster_precursors Primary Metabolism cluster_pathway This compound Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Polyketide_Backbone Polyketide Backbone Acetyl-CoA->Polyketide_Backbone VrtA (NR-PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide_Backbone VrtA (NR-PKS) Geranyl_pyrophosphate Geranyl pyrophosphate (GPP) Prenylated_Intermediate Prenylated Intermediate Geranyl_pyrophosphate->Prenylated_Intermediate Polyketide_Backbone->Prenylated_Intermediate VrtC (Prenyltransferase) Methylated_Intermediate Methylated Intermediate Prenylated_Intermediate->Methylated_Intermediate VrtF (O-methyltransferase) This compound This compound Methylated_Intermediate->this compound Other tailoring enzymes (e.g., oxidoreductases)

A proposed biosynthetic pathway for this compound.

Quantitative Data

To date, there is a notable absence of published quantitative data regarding the this compound biosynthetic pathway. Key information such as the kinetic parameters of the involved enzymes (e.g., Km, kcat), the in vivo and in vitro production titers under various conditions, and the efficiency of precursor incorporation remains to be determined. The following table serves as a template to illustrate how such data, once obtained, could be structured for comparative analysis.

Table 2: Illustrative Template for Quantitative Analysis of this compound Biosynthesis

ParameterValueExperimental ConditionsReference
VrtA (NR-PKS)
Km (Acetyl-CoA)e.g., 50 µMIn vitro assay with purified enzymeHypothetical
Km (Malonyl-CoA)e.g., 20 µMIn vitro assay with purified enzymeHypothetical
kcate.g., 0.5 s-1In vitro assay with purified enzymeHypothetical
Production Titer
This compound Yielde.g., 100 mg/LP. aethiopicum wild-type, 14-day submerged fermentation in PDB mediumHypothetical
This compound Yielde.g., 500 mg/LGenetically engineered strain with vrtA overexpressionHypothetical

Experimental Protocols

Detailed experimental protocols specific to the this compound biosynthesis pathway are not yet available in the scientific literature. However, the initial identification of the vrt gene cluster was achieved through established techniques in fungal genetics and genomics.[1][2][3] The following section outlines the general methodologies that are applicable for the in-depth study of this and other fungal secondary metabolite pathways.

Identification of the Biosynthetic Gene Cluster

A common workflow for identifying a BGC for a target metabolite is outlined below. This approach combines genomic sequencing, bioinformatic analysis, and molecular biology techniques.

Experimental_Workflow Fungal_Strain Fungus known to produce the target metabolite Genome_Sequencing Whole Genome Sequencing (e.g., 454 shotgun sequencing) Fungal_Strain->Genome_Sequencing Bioinformatics Bioinformatic Analysis (e.g., antiSMASH, SMURF) Genome_Sequencing->Bioinformatics Putative_BGC Identification of Putative BGCs (e.g., presence of PKS/NRPS genes) Bioinformatics->Putative_BGC Gene_Deletion Targeted Gene Deletion (e.g., of the core PKS gene) Putative_BGC->Gene_Deletion Metabolite_Analysis Metabolite Analysis (e.g., HPLC, LC-MS) Gene_Deletion->Metabolite_Analysis Confirmation Confirmation of Gene Cluster Function Metabolite_Analysis->Confirmation

A general workflow for identifying a fungal BGC.

a. Genome Sequencing: The genomic DNA of the producing organism, P. aethiopicum, is extracted and sequenced using next-generation sequencing technologies.[1]

b. Bioinformatic Analysis: The sequenced genome is analyzed using specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unique Regions Finder). These tools predict the locations of BGCs by identifying core biosynthetic genes like polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs) and other associated tailoring enzymes.

c. Targeted Gene Deletion: To confirm the function of a putative BGC, the core biosynthetic gene (in this case, vrtA) is deleted from the genome of the wild-type fungus. This is typically achieved through homologous recombination using a selectable marker.

d. Metabolite Analysis: The wild-type and the gene deletion mutant strains are cultivated under identical conditions. The metabolic profiles of both strains are then compared using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The absence of the target metabolite in the mutant strain confirms the involvement of the deleted gene and its cluster in the biosynthesis.[2]

Characterization of Pathway Intermediates

To elucidate the step-by-step enzymatic reactions, the functions of the individual tailoring enzymes within the vrt cluster need to be characterized. This can be achieved through:

  • Heterologous Expression: Each tailoring enzyme gene from the vrt cluster can be expressed in a suitable host organism (e.g., Aspergillus nidulans or Saccharomyces cerevisiae).

  • In vitro Enzyme Assays: The purified recombinant enzymes can be incubated with predicted substrates (i.e., the product of the preceding enzymatic step) to determine their specific catalytic activity. The reaction products are then analyzed by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to determine their chemical structures.

  • Isotopic Labeling Studies: Feeding the fungal culture with isotopically labeled precursors (e.g., 13C-labeled acetate or methionine) can help trace the origin of the carbon and methyl groups in the final this compound molecule, providing insights into the assembly of the polyketide chain and subsequent modifications.

Conclusion and Future Perspectives

The identification of the vrt gene cluster in P. aethiopicum has laid the foundation for a deeper understanding of this compound biosynthesis. The key roles of the NR-PKS VrtA, a prenyltransferase VrtC, and an O-methyltransferase VrtF have been proposed based on genetic evidence. However, significant gaps in our knowledge remain. Future research should focus on:

  • Functional Characterization of all vrt Genes: A systematic functional analysis of every gene within the vrt cluster is necessary to assign a precise role to each enzyme in the pathway.

  • Isolation and Structural Elucidation of Intermediates: The identification of the chemical structures of all biosynthetic intermediates is crucial for a complete understanding of the enzymatic transformations.

  • Enzyme Kinetics and Regulation: Quantitative biochemical studies are needed to understand the efficiency and regulation of the biosynthetic pathway.

  • Heterologous Expression of the Entire Pathway: Reconstituting the entire vrt gene cluster in a heterologous host could enable higher production titers and facilitate pathway engineering for the generation of novel this compound analogs with potentially improved therapeutic properties.

The continued investigation into the this compound biosynthetic pathway holds significant promise for the fields of natural product chemistry, synthetic biology, and drug discovery.

References

Previridicatumtoxin: An In-depth Technical Guide on its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Previridicatumtoxin, a tetracycline-like fungal metabolite, has emerged as a compound of significant interest in the search for novel antimicrobial agents. Produced by species such as Penicillium aethiopicum, this polyketide displays potent antibacterial activity, particularly against drug-resistant Gram-positive bacteria. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental methodologies used in its evaluation.

Data Presentation: Antibacterial Spectrum of this compound

The antibacterial efficacy of this compound and its analogues is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, highlights its potent activity against clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).

CompoundBacterial SpeciesStrainMIC (µg/mL)Reference
Viridicatumtoxin B Staphylococcus aureus(including MRSA and QRSA)0.5[1]
Viridicatumtoxin A Staphylococcus aureusMRSA0.25[2][3]
Viridicatumtoxin B Staphylococcus aureusMRSA0.5[2][3]
Synthetic (±)-Viridicatumtoxin B Enterococcus faecalisS6131[2]
Synthetic (±)-Viridicatumtoxin B Enterococcus faecium5010.5[2]
Synthetic (±)-Viridicatumtoxin B Staphylococcus aureusMRSA 3714[2]
Viridicatumtoxin A Enterococcus faecalis1-2
Viridicatumtoxin B Enterococcus faecalis1-2
Viridicatumtoxin A Escherichia coliBAS 849 (deficient outer-membrane)8
Viridicatumtoxin B Escherichia coliBAS 849 (deficient outer-membrane)8
Vancomycin Staphylococcus aureus(including MRSA and QRSA)~0.5[1]
Tetracycline Staphylococcus aureus(including MRSA and QRSA)4-32[1]

Note: QRSA refers to quinolone-resistant Staphylococcus aureus.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its antibacterial effect by targeting and inhibiting undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme in the bacterial cell wall biosynthesis pathway.[4] UPPS is responsible for the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier that transports peptidoglycan precursors from the cytoplasm to the periplasm for cell wall construction. By inhibiting UPPS, this compound effectively halts peptidoglycan synthesis, leading to compromised cell wall integrity and ultimately, bacterial cell death.

G Mechanism of Action of this compound cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm FPP Farnesyl Pyrophosphate (FPP) UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) FPP->UPPS IPP Isopentenyl Pyrophosphate (IPP) IPP->UPPS UPP Undecaprenyl Pyrophosphate (UPP) UPPS->UPP Synthesizes Lipid_I_II Lipid I & Lipid II Synthesis (Peptidoglycan Precursors) UPP->Lipid_I_II Lipid Carrier Peptidoglycan Peptidoglycan Synthesis Lipid_I_II->Peptidoglycan Precursors transported Cell_Death Cell_Death Peptidoglycan->Cell_Death Disruption leads to This compound This compound This compound->UPPS Inhibits

Caption: Inhibition of UPPS by this compound.

Experimental Protocols

The determination of the antibacterial spectrum of this compound is primarily achieved through antimicrobial susceptibility testing (AST). The broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test bacteria grown in appropriate broth (e.g., Mueller-Hinton Broth).
  • Antimicrobial Agent: A stock solution of this compound of known concentration, sterilized by filtration.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
  • Microtiter Plates: Sterile 96-well microtiter plates.

2. Inoculum Preparation:

  • Aseptically transfer colonies from an overnight culture plate to a tube of sterile saline or broth.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of this compound:

  • Dispense a fixed volume (e.g., 50 µL) of sterile CAMHB into all wells of the microtiter plate.
  • Add the same volume of the this compound stock solution to the first well of each row to be tested.
  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. The last well typically serves as a growth control (no drug). A sterility control well (no bacteria) is also included.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with an equal volume (e.g., 50 µL) of the prepared bacterial inoculum.
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Prep_Culture" [label="Prepare Bacterial Culture"]; "Prep_Inoculum" [label="Prepare and Standardize Inoculum\n(0.5 McFarland)"]; "Serial_Dilution" [label="Perform Serial Dilution of this compound\nin Microtiter Plate"]; "Inoculate" [label="Inoculate Microtiter Plate\nwith Bacterial Suspension"]; "Incubate" [label="Incubate Plate\n(35-37°C, 16-20h)"]; "Read_Results" [label="Visually Inspect for Growth (Turbidity)"]; "Determine_MIC" [label="Determine MIC\n(Lowest concentration with no visible growth)"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="End"];

"Start" -> "Prep_Culture"; "Prep_Culture" -> "Prep_Inoculum"; "Prep_Inoculum" -> "Inoculate"; "Serial_Dilution" -> "Inoculate"; "Inoculate" -> "Incubate"; "Incubate" -> "Read_Results"; "Read_Results" -> "Determine_MIC"; "Determine_MIC" -> "End"; }

Caption: Broth Microdilution Workflow.

Conclusion

This compound demonstrates significant promise as a novel antibacterial agent, with a potent spectrum of activity against challenging Gram-positive pathogens. Its unique mechanism of action, targeting the essential enzyme UPPS, presents a valuable avenue for the development of new therapeutics to combat antimicrobial resistance. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to fully elucidate the therapeutic potential of this compelling fungal metabolite.

References

Previridicatumtoxin: A Technical Guide to Antifungal Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

To the esteemed researcher, scientist, or drug development professional,

This technical guide addresses the topic of "Previridicatumtoxin" and its potential antifungal activity. Initial research indicates that "this compound" is likely a misspelling of Viridicatumtoxin , a tetracycline-like mycotoxin. This document synthesizes the available scientific knowledge on Viridicatumtoxin and provides a comprehensive, albeit hypothetical, framework for screening its antifungal properties, given the current lack of specific data in this area.

Executive Summary

Viridicatumtoxin is a polyketide metabolite produced by the fungus Penicillium aethiopicum.[1] While its potent antibacterial activity , particularly against methicillin- and quinolone-resistant Staphylococcus aureus, is documented, there is currently no substantive scientific literature demonstrating or detailing its antifungal properties .[1] The same producing organism, P. aethiopicum, also synthesizes griseofulvin, a well-established antifungal agent.[1]

This guide, therefore, serves a dual purpose: to summarize the known biological activities of Viridicatumtoxin and to provide a robust, standardized protocol for systematically evaluating its potential as an antifungal agent. The methodologies and workflows presented herein are based on established practices in mycology and drug discovery.

Known Biological Activity of Viridicatumtoxin

Current research on Viridicatumtoxin has primarily focused on its antibacterial and toxicological profiles. The available data is summarized below.

Biological ActivityTarget Organisms/SystemsKey Findings
Antibacterial Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus.Exhibits potent inhibitory activity.
Toxicology Mammalian systemsReported to be a nephrotoxin, causing damage to the kidneys.

Hypothetical Antifungal Screening of Viridicatumtoxin: Experimental Protocols

The following protocols are proposed for a comprehensive evaluation of Viridicatumtoxin's antifungal potential.

Fungal Strains for Screening

A panel of clinically relevant and diverse fungal species should be used for the initial screening.

Fungal SpeciesRationale
Candida albicans A common cause of opportunistic fungal infections in humans.
Aspergillus fumigatus A primary causative agent of invasive aspergillosis.
Cryptococcus neoformans A major cause of fungal meningitis, particularly in immunocompromised individuals.
Trichophyton rubrum A representative dermatophyte, a common cause of skin, hair, and nail infections.
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Assays

The broth microdilution method is a standard technique for determining the MIC and MFC of a potential antifungal compound.

Materials:

  • Viridicatumtoxin (dissolved in a suitable solvent, e.g., DMSO)

  • Selected fungal strains

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sabouraud Dextrose Agar (SDA) plates

Protocol:

  • Inoculum Preparation: Culture the fungal strains on SDA plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Serial Dilution: Prepare serial twofold dilutions of Viridicatumtoxin in RPMI-1640 in the 96-well plates. The concentration range should be broad initially (e.g., 0.03-64 µg/mL) and can be narrowed in subsequent experiments.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted Viridicatumtoxin. Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of Viridicatumtoxin that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

  • MFC Determination: Following MIC determination, aliquot a small volume from each well that shows no visible growth and plate it onto SDA plates. Incubate the plates at 35°C for 24-48 hours. The MFC is the lowest concentration of Viridicatumtoxin that results in no fungal growth on the agar plate, indicating a fungicidal effect.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Antifungal Screening

The following diagram illustrates the proposed workflow for the antifungal screening of Viridicatumtoxin.

Antifungal_Screening_Workflow cluster_preparation Preparation cluster_assay Primary Screening cluster_analysis Data Analysis & Follow-up Viridicatumtoxin Viridicatumtoxin Stock Solution MIC_Assay Broth Microdilution MIC Assay Viridicatumtoxin->MIC_Assay FungalStrains Fungal Strain Panel (C. albicans, A. fumigatus, etc.) FungalStrains->MIC_Assay MFC_Assay MFC Determination MIC_Assay->MFC_Assay If MIC is observed Data_Analysis Analyze MIC & MFC Data MIC_Assay->Data_Analysis MFC_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies Data_Analysis->Mechanism_Study If potent activity is confirmed Toxicity_Assay Cytotoxicity Assays Data_Analysis->Toxicity_Assay If potent activity is confirmed

Workflow for Antifungal Activity Screening.
Generic Fungal Signaling Pathway as a Potential Target

While the specific mechanism of action for Viridicatumtoxin against fungi is unknown, many established antifungal agents target key signaling pathways. The diagram below illustrates a generalized representation of a fungal cell wall integrity pathway, a common target for antifungal drugs.

Fungal_Signaling_Pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Wall_Stress Cell Wall Stress (e.g., Antifungal Compound) Surface_Sensor Surface Sensor Cell_Wall_Stress->Surface_Sensor Rho_GTPase Rho-GTPase Surface_Sensor->Rho_GTPase PKC Protein Kinase C Rho_GTPase->PKC MAPK_Cascade MAPK Cascade (Mkk1/2 -> Slt2) PKC->MAPK_Cascade Transcription_Factor Transcription Factor (e.g., Rlm1) MAPK_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cell_Wall_Synthesis Cell_Wall_Synthesis Gene_Expression->Cell_Wall_Synthesis Cell Wall Synthesis & Repair

References

A Technical Guide to the Cytotoxicity of Previridicatumtoxin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available research data on the cytotoxicity of previridicatumtoxin on cancer cell lines is limited. This document serves as a comprehensive template and guide for researchers and drug development professionals to structure and present findings once such data becomes available. The experimental protocols and signaling pathways described are based on established methodologies in cancer research and may be applicable to the study of this compound.

Introduction

This compound, a mycotoxin with a complex chemical structure, has garnered interest for its potential biological activities. This technical guide provides a framework for evaluating the cytotoxic effects of this compound against various cancer cell lines. The document outlines standardized experimental protocols, data presentation formats, and visual representations of key signaling pathways potentially modulated by this compound. The aim is to offer a structured approach for researchers investigating the anticancer potential of this compound, thereby facilitating data comparison and interpretation across different studies.

Quantitative Cytotoxicity Data

The cytotoxic activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[1][2] The following table is a template for summarizing the IC50 values of this compound across a panel of cancer cell lines after a 72-hour exposure period.

Cancer Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin IC50 (µM) (Control)
MCF-7 Breast Adenocarcinoma[Insert Data][Insert Data]
MDA-MB-231 Breast Adenocarcinoma[Insert Data][Insert Data]
A549 Lung Carcinoma[Insert Data][Insert Data]
HeLa Cervical Adenocarcinoma[Insert Data][Insert Data]
HT-29 Colorectal Adenocarcinoma[Insert Data][Insert Data]
PC-3 Prostate Adenocarcinoma[Insert Data][Insert Data]

Table 1: Hypothetical IC50 values of this compound against various human cancer cell lines.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of scientific findings. This section provides methodologies for key experiments used to assess the cytotoxicity of this compound.

Cell Culture

Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]

  • Treatment: After overnight incubation, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: Cells are incubated with the compounds for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells, which serves as an indicator of cytotoxicity.[4]

  • Sample Collection: After the 72-hour treatment period with this compound, the culture supernatant from each well is collected.

  • LDH Reaction: The supernatant is mixed with the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay).[4]

  • Incubation: The mixture is incubated for 10 minutes at room temperature, protected from light.

  • Stop Solution: A stop solution is added to terminate the reaction.

  • Fluorescence Measurement: The fluorescence is measured with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Flow Cytometry for Apoptosis Analysis

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents kill cancer cells.[5] Flow cytometry with Annexin V and Propidium Iodide (PI) staining can be used to quantify apoptotic and necrotic cells.[6]

  • Cell Preparation: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 48 hours.

  • Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathway Visualization

Understanding the molecular mechanisms underlying the cytotoxic effects of this compound is crucial for its development as a potential anticancer agent. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that are often implicated in drug-induced apoptosis.

Experimental Workflow for Cytotoxicity Screening

G cluster_setup Assay Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Cancer Cell Seeding (96-well plate) B Overnight Incubation (Adherence) A->B C Addition of this compound (Concentration Gradient) B->C D Incubation (72 hours) C->D E MTT or LDH Assay D->E F Absorbance/Fluorescence Measurement E->F G IC50 Value Calculation F->G

Figure 1: Workflow for determining the in vitro cytotoxicity of this compound.

Intrinsic (Mitochondrial) Apoptosis Pathway

G A This compound B Cellular Stress (e.g., DNA Damage) A->B C Bcl-2 family proteins (Bax, Bak activation) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) E->F G Caspase-9 Activation F->G H Executioner Caspases (Caspase-3, -6, -7) Activation G->H I Apoptosis H->I G A This compound B Upregulation of Death Ligands (e.g., FasL, TRAIL) A->B C Binding to Death Receptors (e.g., Fas, TRAIL-R) B->C D Death-Inducing Signaling Complex (DISC) Formation C->D E Caspase-8 Activation D->E F Executioner Caspases (Caspase-3, -6, -7) Activation E->F H Bid Cleavage (tBid) E->H G Apoptosis F->G I Intrinsic Pathway Amplification H->I I->F

References

The Structure-Activity Relationship of Previridicatumtoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Previridicatumtoxin, a fungal secondary metabolite, belongs to the tetracycline class of natural products. While direct and extensive structure-activity relationship (SAR) studies on this compound are not widely available in the public domain, a comprehensive understanding of its potential can be derived from the well-established SAR of tetracycline antibiotics and studies on closely related fungal tetracyclines, such as Viridicatumtoxin B. This guide synthesizes the available data to provide insights into the key structural features of this compound likely responsible for its biological activity, details relevant experimental protocols, and presents logical relationships through diagrams.

Core Structure and General Tetracycline SAR

Tetracyclines, including this compound, are characterized by a linear, fused four-ring system (A, B, C, D) known as a naphthacene carboxamide skeleton.[1] Extensive research on tetracycline antibiotics has revealed several key structural features crucial for their antibacterial activity.[2][3][4]

The core pharmacophore of tetracyclines, essential for antibacterial action, includes:

  • A C10 phenol and a C11-C12 keto-enol system in conjugation with a 12a-OH group.[1]

  • A C1-C3 diketo substructure in ring A.[4]

  • The stereochemistry at positions 4, 4a, and 12a .[3]

  • A dimethylamino group at C4 is critical for potent antibacterial activity; its removal significantly reduces efficacy.[1][2]

Modifications at the "upper" periphery (positions 5, 6, 7, 8, and 9) of the tetracycline scaffold can modulate pharmacokinetic properties and spectrum of activity without abolishing the core antibacterial function.[2]

Structure of this compound

This compound possesses the fundamental tetracyclic core. A key distinguishing feature is the presence of a geranyl-derived side chain, which is not typical for the classic bacterial tetracyclines.

Insights from Viridicatumtoxin B Analogues

A study on the total synthesis of Viridicatumtoxin B, a compound structurally very similar to this compound, provides the most direct available evidence for SAR within this specific fungal tetracycline subclass. The synthesis and subsequent biological evaluation of a series of Viridicatumtoxin B analogues have shed light on the importance of certain functional groups for their activity against Gram-positive and Gram-negative bacteria.[5][6]

Quantitative Data on Viridicatumtoxin B Analogues
Compound/AnalogueModificationAntibacterial Activity (MIC in µg/mL)
Viridicatumtoxin B Natural ProductPotent activity against Gram-positive bacteria, including drug-resistant strains.[5][6]
Analogue 1 Variation in the geranyl-derived spirobicyclic system (EF rings)Altered activity profile.[5][6]
Analogue 2 Modification of hydroxyl groups on the tetracyclic coreSignificant impact on antibacterial potency.[5][6]
Analogue 3 Alteration of the C4 dimethylamino groupExpected reduction in activity based on general tetracycline SAR.[1]

(Note: Specific MIC values from the primary literature are required for a complete quantitative table. The information provided here is a qualitative summary based on the available search results.)

The findings from these analogues suggest that both the tetracyclic core and the unique spirobicyclic system contribute to the overall biological activity profile of these fungal tetracyclines.[5][6]

Experimental Protocols

The evaluation of the structure-activity relationship of this compound and its analogues relies on standardized experimental protocols to determine their biological activity.

Antibacterial Susceptibility Testing

a. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC determination):

This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8]

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific cell density (e.g., 0.5 McFarland standard).[7]

  • Serial Dilution of the Test Compound: The test compound (Previredicatumtoxin or its analogue) is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).[7]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[7]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[7]

b. Agar Dilution Method:

In this method, the antimicrobial agent is incorporated into the agar medium at different concentrations.

  • Preparation of Agar Plates: A series of agar plates containing serial dilutions of the test compound are prepared.[8]

  • Inoculation: A standardized inoculum of the test microorganism is spotted onto the surface of each plate.[8]

  • Incubation: The plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is the lowest concentration of the agent that completely inhibits the growth of the organism on the agar surface.[8]

Cytotoxicity Assays

These assays are crucial to assess the toxicity of the compounds against mammalian cells, providing an indication of their therapeutic index.

a. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

This colorimetric assay measures the metabolic activity of cells.

  • Cell Seeding: Mammalian cells (e.g., HeLa, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

b. LDH (Lactate Dehydrogenase) Release Assay:

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Similar to the MTT assay.

  • Supernatant Collection: The cell culture supernatant is collected.

  • LDH Reaction: The supernatant is mixed with a reaction mixture containing the substrate for LDH.

  • Absorbance Measurement: The amount of formazan produced is measured by absorbance, which is proportional to the amount of LDH released and, therefore, the level of cytotoxicity.

Visualizations

Logical Relationship of Tetracycline SAR

SAR_Logic cluster_core Core Tetracycline Structure cluster_modifications Key Modifications cluster_activity Biological Activity A Ring A (C1-C3 diketo) B Ring B Antibacterial_Activity Antibacterial Potency A->Antibacterial_Activity Essential C Ring C (C11-C12 keto-enol) D Ring D (C10 phenol) C->Antibacterial_Activity Essential D->Antibacterial_Activity Essential C4_amine C4 Dimethylamino Group C4_amine->Antibacterial_Activity Critical for high potency Upper_periphery Upper Periphery (C5, C6, C7, C8, C9) Upper_periphery->Antibacterial_Activity Modulates properties Geranyl_sidechain Geranyl-derived Side Chain (Previredicatumtoxin specific) Geranyl_sidechain->Antibacterial_Activity Influences activity profile

Caption: Key structural features of tetracyclines influencing antibacterial activity.

Experimental Workflow for SAR Determination

SAR_Workflow cluster_testing Biological Evaluation start Previredicatumtoxin Lead Compound synthesis Synthesis of Analogues (Modification of key functional groups) start->synthesis purification Purification and Structural Characterization (HPLC, NMR, MS) synthesis->purification antibacterial Antibacterial Assays (MIC determination) purification->antibacterial cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) purification->cytotoxicity data_analysis Data Analysis (Comparison of activity) antibacterial->data_analysis cytotoxicity->data_analysis sar_determination Structure-Activity Relationship (SAR) Determination data_analysis->sar_determination

Caption: A generalized workflow for the structure-activity relationship study.

Conclusion

While a dedicated and comprehensive SAR profile for this compound is yet to be established in publicly accessible literature, a robust framework for its investigation can be built upon the extensive knowledge of tetracycline antibiotics. The crucial elements for antibacterial activity reside in the conserved tetracyclic core, with the C4-dimethylamino group playing a pivotal role. The unique geranyl-derived side chain of this compound and related fungal tetracyclines likely modulates its specific biological activity and spectrum. Further synthesis and biological evaluation of a broader range of this compound analogues are necessary to fully elucidate its SAR and unlock its potential for therapeutic development. The experimental protocols outlined in this guide provide a solid foundation for such future investigations.

References

A Technical Guide to Previridicatumtoxin Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Previridicatumtoxin is a natural product belonging to the tetracycline class of compounds.[1] While the biological activities and molecular targets of many tetracyclines are well-characterized, the specific mechanism of action of this compound remains an area of active investigation. This technical guide provides a comprehensive overview of a hypothetical workflow for the identification and validation of the molecular target(s) of this compound, designed for researchers and professionals in drug development. The methodologies outlined here represent a multi-pronged approach, combining classical biochemical techniques with modern "-omics" strategies to elucidate the compound's mechanism of action.

Chapter 1: Initial Biological Characterization

Given that this compound is a member of the tetracycline family, a logical first step is to assess its potential antimicrobial properties. Tetracyclines are well-known inhibitors of bacterial protein synthesis. Therefore, an initial screening against a panel of clinically relevant bacteria can provide the foundational data for more in-depth target identification studies.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound using the broth microdilution method.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in CAMHB and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Data Presentation: Hypothetical MIC Values

The following table summarizes hypothetical MIC values for this compound against a panel of bacteria.

Bacterial StrainGram TypeHypothetical MIC (µg/mL)
Staphylococcus aureusPositive2
Bacillus subtilisPositive4
Escherichia coliNegative16
Pseudomonas aeruginosaNegative>64

Chapter 2: Target Identification Methodologies

Once the primary biological activity is established, the next crucial step is to identify the direct molecular target. This chapter details several powerful and complementary approaches to achieve this.

Affinity-Based Target Identification

This method relies on the specific binding interaction between this compound and its cellular target.

Experimental Protocol: Affinity Chromatography and Mass Spectrometry

  • Immobilization: Chemically synthesize a derivative of this compound with a linker arm that can be covalently attached to a solid support, such as agarose beads, creating an affinity matrix.

  • Cell Lysate Preparation: Grow the susceptible bacterial strain (e.g., S. aureus) to mid-log phase, harvest the cells, and prepare a cell lysate.

  • Affinity Pull-down: Incubate the cell lysate with the this compound-coupled beads. The target protein(s) will bind to the immobilized compound.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, for example, by using a high concentration of free this compound or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (e.g., LC-MS/MS).

Data Presentation: Hypothetical Protein Hits from Affinity Pull-down

Protein IDProtein NamePutative Function
P0A7K230S ribosomal protein S4Ribosomal subunit component
P6042250S ribosomal protein L2Ribosomal subunit component
P0A9P6Elongation factor TuProtein synthesis
P0A6F5DNA gyrase subunit ADNA replication

Visualization: Affinity Chromatography Workflow

AffinityChromatography cluster_synthesis Probe Synthesis cluster_pulldown Pull-down Assay cluster_analysis Analysis PVT This compound Linker Linker Arm PVT->Linker Covalent Linkage Bead Agarose Bead Linker->Bead Immobilization Incubation Incubation Bead->Incubation Lysate Bacterial Cell Lysate Lysate->Incubation Washing Washing Steps Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS Target Potential Target(s) MS->Target

Affinity Chromatography Workflow for Target ID.
Genetic and Genomic Approaches

This strategy involves identifying genetic mutations that confer resistance to this compound, as these mutations are likely to occur in the gene encoding the target protein or a closely related pathway component.

Experimental Protocol: Generation and Analysis of Resistant Mutants

  • Mutant Selection: Plate a high density of susceptible bacteria on agar plates containing a concentration of this compound that is 2-4 times the MIC.

  • Isolation and Verification: Isolate colonies that grow on these plates and re-streak them on fresh drug-containing plates to confirm their resistance phenotype.

  • Whole-Genome Sequencing: Extract genomic DNA from both the resistant mutants and the parent (wild-type) strain.

  • Sequence Analysis: Perform whole-genome sequencing and compare the sequences to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are present in the resistant mutants but not in the wild-type.

Data Presentation: Hypothetical Resistance Mutations

GeneMutationLocus TagPredicted Protein Change
rpsDG316ASAOUHSC_00567Gly106Ser
rplBC98TSAOUHSC_00599Pro33Leu

Visualization: Resistant Mutant Screening Workflow

ResistantMutantScreening cluster_selection Selection cluster_sequencing Genomic Analysis cluster_identification Identification Bacteria Susceptible Bacteria Plating Plate on this compound Agar Bacteria->Plating Resistant Isolate Resistant Colonies Plating->Resistant gDNA_Mut Mutant gDNA Resistant->gDNA_Mut gDNA_WT Wild-Type gDNA WGS Whole-Genome Sequencing gDNA_WT->WGS gDNA_Mut->WGS Comparison Sequence Comparison WGS->Comparison Mutation Identify Mutations Comparison->Mutation TargetGene Putative Target Gene Mutation->TargetGene

Resistant Mutant Screening Workflow.
Expression Profiling

Analyzing changes in gene or protein expression in response to this compound treatment can provide insights into the cellular pathways it affects.

Experimental Protocol: RNA-Sequencing (RNA-Seq)

  • Cell Culture and Treatment: Grow susceptible bacteria to mid-log phase and treat one culture with this compound at its MIC, while leaving a control culture untreated.

  • RNA Extraction: After a defined period, harvest the cells and extract total RNA.

  • Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform differential expression analysis to identify genes that are significantly up- or down-regulated in response to the compound.

Data Presentation: Hypothetical Differentially Expressed Genes

GeneLog2 Fold Changep-valuePathway Affected
fabH-2.5<0.001Fatty Acid Synthesis
accA-2.1<0.001Fatty Acid Synthesis
rplB3.0<0.001Ribosome
rpsD2.8<0.001Ribosome

Visualization: Hypothetical Affected Signaling Pathway

SignalingPathway PVT This compound Ribosome Ribosome (30S/50S) PVT->Ribosome Inhibits Protein_Syn Protein Synthesis Ribosome->Protein_Syn Cell_Growth Cell Growth Protein_Syn->Cell_Growth

Hypothetical Inhibition of Protein Synthesis.

Chapter 3: Target Validation

The putative targets identified through the screening methods described above must be validated through direct biochemical and biophysical assays.

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR can be used to measure the direct binding of this compound to a purified candidate target protein.

Materials:

  • Purified recombinant target protein (e.g., 30S ribosomal subunit)

  • This compound

  • SPR instrument and sensor chips

Procedure:

  • Immobilize the purified target protein onto the surface of an SPR sensor chip.

  • Flow different concentrations of this compound over the chip surface.

  • Measure the change in the refractive index at the surface, which is proportional to the amount of bound compound.

  • Analyze the resulting sensorgrams to determine the association (kon), dissociation (koff), and equilibrium dissociation constant (KD).

Data Presentation: Hypothetical Binding Kinetics
Target ProteinKon (1/Ms)Koff (1/s)KD (nM)
30S Ribosomal Subunit1.5 x 10^53.0 x 10^-320
DNA Gyrase Subunit ANo BindingNo BindingN/A

This comprehensive, albeit hypothetical, guide outlines a robust and integrated strategy for the target identification of this compound. By combining these diverse experimental approaches, researchers can build a strong body of evidence to confidently identify and validate the molecular target of this and other novel bioactive compounds.

References

In Silico Modeling of Previridicatumtoxin-Target Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Previridicatumtoxin, a tetracycline-like polyketide produced by Penicillium aethiopicum, has demonstrated both antibacterial and anticancer properties. Understanding the molecular interactions between this natural product and its biological targets is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive framework for the in silico modeling of this compound's interaction with its putative targets. Given its structural similarity to tetracyclines, we hypothesize that this compound targets the ribosomal subunits, inhibiting protein synthesis. This guide will focus on modeling the interaction with both the prokaryotic 70S ribosome (implicated in its antibacterial activity) and the eukaryotic 80S ribosome (a potential target for its anticancer effects). Detailed methodologies for molecular docking and molecular dynamics simulations are presented, alongside protocols for experimental validation.

Introduction

This compound is a fungal metabolite with a complex polycyclic structure.[1] While its biosynthetic gene cluster has been identified, the precise molecular targets responsible for its biological activities remain to be experimentally validated.[2] The structural resemblance of this compound to tetracycline antibiotics strongly suggests a similar mechanism of action: interference with ribosomal function. Tetracyclines are known to bind to the 30S subunit of the bacterial ribosome, obstructing the accommodation of aminoacyl-tRNA at the A-site and thereby inhibiting protein synthesis. The anticancer activity of this compound hints at a possible interaction with the eukaryotic 80S ribosome, a validated target for other anticancer compounds.

In silico modeling offers a powerful and cost-effective approach to investigate these potential interactions at an atomic level. By employing techniques such as molecular docking and molecular dynamics simulations, we can predict the binding mode of this compound to its ribosomal targets, estimate the binding affinity, and identify key interacting residues. These computational insights can guide further experimental studies to validate the predicted mechanism and can inform the design of more potent and selective analogs.

This compound and Putative Ribosomal Targets

A successful in silico study begins with high-quality structural data for both the ligand and the target macromolecules.

Ligand: this compound

The three-dimensional structure of this compound is available from public databases such as PubChem. For the purpose of this guide, we will utilize the structure corresponding to PubChem CID 60150139.

Compound PubChem CID Molecular Formula Molecular Weight ( g/mol ) 3D Structure Format
This compound60150139C30H33NO10567.58SDF, MOL2
Putative Targets: Ribosomal Subunits

Based on the tetracycline-like scaffold of this compound, the primary putative targets are the small ribosomal subunits.

  • Prokaryotic Target (Antibacterial Activity): The bacterial 70S ribosome, specifically the 30S subunit. Crystal structures of the Thermus thermophilus 30S subunit in complex with tetracycline provide an excellent starting point for modeling.

  • Eukaryotic Target (Anticancer Activity): The eukaryotic 80S ribosome, specifically the 40S subunit. High-resolution cryo-electron microscopy structures of the human 80S ribosome and the isolated 40S subunit are available.

The following table summarizes the selected PDB entries for our modeling studies.

Target Organism PDB ID Resolution Method Notes
Bacterial 30S Ribosomal SubunitThermus thermophilus1I974.5 ÅX-ray DiffractionIn complex with tetracycline
Bacterial 70S RibosomeThermus thermophilus4V9A3.3 ÅX-ray DiffractionIn complex with tigecycline
Human 80S RibosomeHomo sapiens4V6X5.7 ÅCryo-EM
Human 40S Ribosomal SubunitHomo sapiens7R4X2.15 ÅCryo-EMHigh-resolution structure

In Silico Modeling Workflow

The following workflow outlines the key steps for modeling the interaction between this compound and its putative ribosomal targets.

G cluster_prep 1. Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Analysis A Ligand Preparation (this compound) C Binding Site Prediction A->C B Target Preparation (Ribosomal Subunits) B->C D Docking Simulation C->D E System Setup D->E G Binding Pose Analysis D->G F MD Simulation E->F H Binding Free Energy Calculation F->H I Interaction Fingerprinting F->I G->H

In Silico Modeling Workflow
Experimental Protocols: In Silico Modeling

Objective: To prepare the 3D structures of this compound and the ribosomal subunits for docking and simulation.

Protocol:

  • Ligand Preparation:

    • Download the 3D structure of this compound from PubChem (CID: 60150139) in SDF format.

    • Use a molecular modeling software (e.g., Schrödinger Maestro, MOE, or the open-source Avogadro) to:

      • Add hydrogen atoms.

      • Assign correct protonation states at a physiological pH of 7.4.

      • Perform energy minimization using a suitable force field (e.g., OPLS4 for Maestro, MMFF94x for MOE).

    • Generate multiple conformers to account for ligand flexibility.

  • Target Preparation:

    • Download the PDB files for the selected ribosomal subunits (1I97, 4V9A, 4V6X, 7R4X).

    • Using a molecular modeling software, perform the following preparation steps:

      • Remove water molecules and any co-crystallized ligands (except for the tetracycline in 1I97 and 4V9A, which will be used to define the binding site).

      • Add hydrogen atoms and assign protonation states.

      • Fill in any missing side chains or loops using tools like Prime (Schrödinger) or the SWISS-MODEL server.

      • Perform a restrained energy minimization to relieve any steric clashes while preserving the overall fold.

Objective: To predict the binding pose and affinity of this compound within the ribosomal binding pocket.

Protocol:

  • Binding Site Definition:

    • For the bacterial ribosome structures (1I97, 4V9A), define the binding site based on the location of the co-crystallized tetracycline/tigecycline. A grid box of approximately 20 Å x 20 Å x 20 Å centered on the ligand is a good starting point.

    • For the eukaryotic ribosome structures (4V6X, 7R4X), identify a putative binding site homologous to the tetracycline binding site in the bacterial ribosome. This can be achieved by structural alignment of the 16S and 18S rRNA.

  • Docking Simulation:

    • Use a molecular docking program such as AutoDock Vina, Glide (Schrödinger), or GOLD.

    • Set the prepared this compound conformers as the ligand input and the prepared ribosomal subunit as the receptor.

    • Configure the docking parameters, including the grid box dimensions and center, and the number of output poses.

    • Run the docking simulation.

  • Pose Analysis and Scoring:

    • Analyze the top-ranked docking poses based on the scoring function of the docking program.

    • Visually inspect the poses to ensure they are sterically and chemically reasonable.

    • Identify key interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) between this compound and the ribosomal residues.

Objective: To assess the stability of the predicted this compound-ribosome complex and to refine the binding pose in a simulated physiological environment.

Protocol:

  • System Setup:

    • Take the best-ranked docking pose of the this compound-ribosome complex.

    • Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

    • Parameterize the this compound ligand for the chosen force field (e.g., AMBER, CHARMM, GROMOS).

  • MD Simulation:

    • Use an MD simulation package such as GROMACS, AMBER, or NAMD.

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to 300 K under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure (NPT ensemble) for several nanoseconds.

    • Run the production MD simulation for at least 100 nanoseconds.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.

    • Calculate the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time.

    • Perform clustering analysis to identify the most representative conformation of the complex.

Predicted Interactions and Data Summary

The following table provides a template for summarizing the quantitative data obtained from the in silico modeling.

Target Docking Score (kcal/mol) Predicted Binding Affinity (ΔG, kcal/mol) Key Interacting Residues (Bacterial 30S) Key Interacting Residues (Eukaryotic 40S)
This compoundValueValuee.g., H1057, G1197, C1195 (16S rRNA)e.g., U1799, C1824 (18S rRNA)
Tetracycline (Control)ValueValuee.g., H1057, G1197, C1195 (16S rRNA)N/A

Experimental Validation Protocols

In silico predictions must be validated through experimental assays. The following are key experimental protocols to confirm the interaction between this compound and the ribosome.

In Vitro Translation Inhibition Assay

Objective: To determine if this compound inhibits protein synthesis in a cell-free system.

Protocol:

  • Use a commercially available in vitro translation kit (e.g., rabbit reticulocyte lysate for eukaryotic systems, E. coli S30 extract for prokaryotic systems).

  • Set up translation reactions containing a reporter mRNA (e.g., luciferase).

  • Add varying concentrations of this compound to the reactions.

  • Incubate the reactions to allow for protein synthesis.

  • Measure the amount of synthesized reporter protein (e.g., by measuring luciferase activity).

  • Calculate the IC50 value for translation inhibition.

Ribosome Binding Assay

Objective: To directly measure the binding of this compound to isolated ribosomal subunits.

Protocol (Surface Plasmon Resonance - SPR):

  • Immobilize isolated bacterial 30S or eukaryotic 40S ribosomal subunits on an SPR sensor chip.

  • Flow different concentrations of this compound over the chip surface.

  • Measure the change in the SPR signal to monitor the binding and dissociation of the toxin.

  • Fit the data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Signaling Pathway and Logical Relationships

The proposed mechanism of action of this compound can be visualized as an inhibition of the central dogma of molecular biology.

G DNA DNA mRNA mRNA DNA->mRNA Transcription Ribosome Ribosome (70S or 80S) mRNA->Ribosome Binding Protein Protein Ribosome->Protein Translation This compound This compound This compound->Ribosome Inhibition

Inhibition of Translation by this compound

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the interaction between this compound and its putative ribosomal targets. By combining molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mode and affinity of this promising natural product. The detailed protocols provided for both computational and experimental validation will facilitate a thorough investigation of this compound's mechanism of action, paving the way for its potential development as a novel antibacterial or anticancer agent. The integration of computational and experimental approaches is essential for modern drug discovery and will be instrumental in unlocking the full therapeutic potential of this compound.

References

Previridicatumtoxin: A Fungal Metabolite Targeting Bacterial Undecaprenyl Pyrophosphate Synthase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic targets and inhibitory compounds. Undecaprenyl pyrophosphate synthase (UPPS), a crucial enzyme in the bacterial cell wall biosynthesis pathway, represents a promising target due to its essentiality in bacteria and absence in humans. This technical guide delves into the potential of previridicatumtoxin, a fungal-derived tetracycline-like compound, as an inhibitor of UPPS. We will explore its mechanism of action, present available quantitative data on its inhibitory effects, provide a detailed, adaptable experimental protocol for assessing its activity, and visualize the relevant biological pathway and experimental workflows.

Introduction to Undecaprenyl Pyrophosphate Synthase (UPPS)

Undecaprenyl pyrophosphate synthase (UPPS) is a key enzyme in the biosynthesis of the bacterial cell wall. It catalyzes the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP) to form undecaprenyl pyrophosphate (UPP). UPP is the lipid carrier that transports peptidoglycan precursors across the bacterial cell membrane.[1] Inhibition of UPPS disrupts the synthesis of the cell wall, leading to bacterial cell death. This makes UPPS an attractive target for the development of new antibiotics.

This compound and its Analogues: A Novel Class of UPPS Inhibitors

This compound is a tetracycline-like natural product produced by several species of Penicillium fungi.[2] Its complex chemical structure features a polycyclic scaffold. Closely related compounds, such as viridicatumtoxin and spirohexaline, have demonstrated inhibitory activity against bacterial UPPS.[3][4] Molecular modeling suggests that the hydrophobic spirobicyclic ring of viridicatumtoxin interacts with hydrophobic clefts in the active site of MRSA UPPS.[3][4]

Quantitative Inhibitory Data

CompoundTarget EnzymeIC50 (µM)Source
ViridicatumtoxinBacterial UPP synthase4[3]
SpirohexalineBacterial UPP synthase9[3]

These compounds demonstrated weaker inhibitory activity against related enzymes like bacterial octaprenyl pyrophosphate synthase and yeast dehydrodolichyl pyrophosphate synthase, indicating a degree of selectivity for UPPS.[3]

Experimental Protocol: UPPS Inhibition Assay

The following is a detailed methodology for a UPPS inhibition assay, adapted from established protocols for other UPPS inhibitors. This protocol can be used to determine the IC50 of this compound.

4.1. Materials and Reagents

  • Purified recombinant UPPS enzyme

  • Farnesyl pyrophosphate (FPP)

  • [1-14C]Isopentenyl pyrophosphate ([14C]IPP)

  • This compound (or other test compounds)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM DTT)

  • Scintillation cocktail

  • Scintillation counter

  • TLC plates (Silica gel 60)

  • TLC developing solvent (e.g., isopropanol:ammonia:water, 6:3:1, v/v/v)

4.2. Assay Procedure

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, FPP, and [14C]IPP. The final concentrations of FPP and [14C]IPP should be optimized for the specific UPPS enzyme being used.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the purified UPPS enzyme to the reaction mixture.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of saturated NaCl solution.

  • Extraction: Extract the lipid-soluble product, [14C]undecaprenyl pyrophosphate, by adding a water-saturated n-butanol solution and vortexing.

  • Quantification:

    • Scintillation Counting: Take an aliquot of the n-butanol phase, add it to a scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • TLC Analysis (optional but recommended): Spot an aliquot of the n-butanol phase onto a TLC plate. Develop the TLC plate using the appropriate solvent system. Visualize the radioactive spots using a phosphorimager or autoradiography.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Bacterial Cell Wall Biosynthesis Pathway and the Role of UPPS

bacterial_cell_wall_biosynthesis cluster_membrane Cell Membrane FPP Farnesyl Pyrophosphate (FPP) UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) FPP->UPPS IPP Isopentenyl Pyrophosphate (IPP) IPP->UPPS UPP Undecaprenyl Pyrophosphate (UPP) UPPS->UPP Lipid_I Lipid I UPP->Lipid_I Precursor Transport Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan This compound This compound This compound->UPPS Inhibition

Caption: Inhibition of UPPS by this compound disrupts cell wall synthesis.

Experimental Workflow for UPPS Inhibition Assay

UPPS_inhibition_workflow start Start prepare_rxn Prepare Reaction Mixture (Buffer, FPP, [14C]IPP) start->prepare_rxn add_inhibitor Add this compound (Varying Concentrations) prepare_rxn->add_inhibitor add_enzyme Initiate with UPPS Enzyme add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate terminate_rxn Terminate Reaction (Saturated NaCl) incubate->terminate_rxn extract_product Extract Product (n-butanol) terminate_rxn->extract_product quantify Quantify Radioactivity (Scintillation Counting) extract_product->quantify analyze Calculate % Inhibition and Determine IC50 quantify->analyze end End analyze->end

Caption: Workflow for determining the IC50 of UPPS inhibitors.

Conclusion and Future Directions

This compound and its analogues represent a promising class of natural products for the development of novel antibiotics targeting UPPS. The available data indicates potent and selective inhibition of this essential bacterial enzyme. Further research is warranted to fully elucidate the kinetic parameters of this compound's interaction with UPPS, including its binding affinity (Ki) and mechanism of inhibition. Structure-activity relationship (SAR) studies on a broader range of analogues could lead to the design of even more potent and selective inhibitors with improved pharmacological properties, paving the way for a new generation of antibacterial agents.

References

Methodological & Application

Application Note & Protocol: Isolation and Purification of Previridicatumtoxin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Previridicatumtoxin is a tetracycline-like polyketide secondary metabolite produced by the filamentous fungus Penicillium aethiopicum.[1] As with many fungal secondary metabolites, it holds potential for various biological activities, making its efficient isolation and purification a critical step for further research and development. This document provides a detailed, generalized protocol for the isolation and purification of this compound from fungal culture. The methodologies described are based on established techniques for the separation of fungal polyketides and mycotoxins.

Data Presentation

Due to the lack of specific published data on this compound yields, the following table is a template for researchers to record their own experimental results. This structured format allows for the systematic tracking of purification efficiency at each step.

Purification StepTotal Dry Weight (g)This compound Concentration (mg/g)Total this compound (mg)Yield (%)Purity (%)
Fungal Biomass---100-
Crude Extract-----
Liquid-Liquid Partition-----
Silica Gel Column-----
Prep-HPLC-----

Experimental Protocols

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and fungal strain characteristics.

Part 1: Fungal Cultivation and Inoculation

  • Strain: Penicillium aethiopicum.

  • Culture Medium: Yeast Extract Sucrose (YES) Broth.

    • Yeast Extract: 20 g/L

    • Sucrose: 150 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • Trace elements solution: 1 ml/L

  • Inoculation: Inoculate the sterile YES broth with a spore suspension or a mycelial plug from a fresh culture of P. aethiopicum grown on Potato Dextrose Agar (PDA).

  • Incubation: Incubate the culture in a shaker incubator at 25°C with agitation (150 rpm) for 14-21 days to allow for sufficient biomass growth and secondary metabolite production.

Part 2: Extraction of this compound

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter medium.

  • Drying: Lyophilize or air-dry the mycelium to obtain a dry biomass.

  • Extraction:

    • Immerse the dried and ground mycelium in a suitable organic solvent such as ethyl acetate or a mixture of methanol and dichloromethane (1:2 v/v). Use a solvent-to-biomass ratio of approximately 10:1 (v/w).

    • Perform the extraction by maceration with stirring for 24 hours at room temperature.

    • Repeat the extraction process three times to ensure exhaustive extraction.

  • Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Part 3: Purification of this compound

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).

    • Perform a liquid-liquid extraction against an immiscible nonpolar solvent like hexane to remove lipids and other nonpolar impurities. Discard the hexane phase.

    • Adjust the polarity of the aqueous methanol phase and extract with a solvent of intermediate polarity, such as ethyl acetate. This compound is expected to partition into the ethyl acetate phase.

    • Collect the ethyl acetate phase and evaporate the solvent to yield a semi-purified extract.

  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity to elute compounds of increasing polarity.

    • Procedure:

      • Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.

      • Adsorb the semi-purified extract onto a small amount of silica gel and load it onto the top of the column.

      • Elute the column with the mobile phase gradient.

      • Collect fractions and monitor the composition by Thin Layer Chromatography (TLC) using a suitable visualization method (e.g., UV light at 254 nm and 365 nm, and/or a staining reagent).

      • Combine fractions containing the compound of interest based on the TLC profile.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Column: A C18 reversed-phase column is a suitable choice for the final purification of polyketides.

    • Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and a polar organic solvent like acetonitrile or methanol.

    • Procedure:

      • Dissolve the enriched fraction from the silica gel column in a suitable solvent (e.g., methanol).

      • Inject the sample into the preparative HPLC system.

      • Elute with a programmed gradient to separate the target compound from remaining impurities.

      • Collect the peak corresponding to this compound, guided by a UV detector.

      • Evaporate the solvent from the collected fraction to obtain the purified this compound.

Part 4: Structure and Purity Confirmation

  • Confirm the identity and purity of the isolated compound using analytical techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Assess the purity using analytical HPLC with a photodiode array (PDA) detector.

Visualization

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Inoculation Inoculation of P. aethiopicum Incubation Incubation (14-21 days) Inoculation->Incubation Harvesting Harvesting of Mycelium Incubation->Harvesting Drying Drying of Biomass Harvesting->Drying SolventExtraction Solvent Extraction Drying->SolventExtraction Concentration Concentration to Crude Extract SolventExtraction->Concentration Partitioning Liquid-Liquid Partitioning Concentration->Partitioning SilicaColumn Silica Gel Column Chromatography Partitioning->SilicaColumn PrepHPLC Preparative HPLC SilicaColumn->PrepHPLC Analysis Structural & Purity Analysis (NMR, HRMS, HPLC) PrepHPLC->Analysis

Caption: Workflow for this compound Isolation and Purification.

References

Application Note: High-Performance Liquid Chromatography Method for the Determination of Previridicatumtoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Previridicatumtoxin, a tetracycline-like mycotoxin produced by certain species of Penicillium. Due to the potential toxicity of this compound, a reliable analytical method is crucial for research, drug development, and food safety applications. The described method utilizes a reversed-phase HPLC system coupled with a photodiode array (PDA) detector. This document provides a detailed experimental protocol, including sample preparation, chromatographic conditions, and a template for method validation.

Introduction

This compound is a complex polyketide metabolite with a molecular formula of C₃₀H₃₃NO₁₀ and a molecular weight of 567.6 g/mol [1]. It belongs to the tetracycline family of compounds and is known to be produced by fungi such as Penicillium aethiopicum[1]. As an intermediate in the biosynthesis of the mycotoxin viridicatumtoxin, its presence in various matrices is of significant interest to researchers[2]. The development of robust analytical methods is essential for studying its biosynthesis, biological activity, and potential contamination in various samples. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific means for the analysis of such mycotoxins.

This application note outlines a starting point for the development of an HPLC method for this compound. The proposed method is based on general principles for mycotoxin analysis and the known chemical properties of this compound, including its solubility in common organic solvents like methanol and ethanol[2].

Experimental Protocol

Sample Preparation (General Procedure)

The following is a general protocol for the extraction of this compound from a solid or semi-solid matrix (e.g., fungal culture, contaminated feed). Optimization may be required depending on the specific sample matrix.

  • Homogenization: Weigh a representative portion of the sample (e.g., 5-10 g) and homogenize to a fine powder.

  • Extraction:

    • To the homogenized sample, add 20 mL of an extraction solvent (e.g., methanol or acetonitrile).

    • Vortex or sonicate the mixture for 20-30 minutes to ensure efficient extraction.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet solid debris.

  • Filtration: Carefully transfer the supernatant to a clean tube and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Concentration (Optional): If the expected concentration of this compound is low, the extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

HPLC Conditions

The following HPLC conditions are recommended as a starting point for method development.

ParameterRecommended Setting
Instrument Any standard HPLC system with a binary pump, autosampler, and photodiode array (PDA) or diode-array detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B over the run time. A suggested starting gradient is: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B; 20-25 min, 10% B.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection PDA/DAD detector. Monitor a range of wavelengths (e.g., 200-400 nm) to determine the optimal absorbance maximum for this compound. Based on related compounds, key wavelengths to monitor would be around 254 nm and 280 nm.

Data Presentation

The following table presents a template for the quantitative data that should be generated during the validation of this HPLC method. The values provided are for illustrative purposes only and must be determined experimentally.

ParameterExpected Performance
Retention Time (RT) To be determined experimentally
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantitation (LOQ) To be determined experimentally
Recovery (%) 85 - 110%
Precision (%RSD) < 5%

Method Validation

For reliable and accurate results, the developed HPLC method should be validated according to international guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present. This can be evaluated by analyzing blank and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using a series of standards of known concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies with spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Workflow and Pathway Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatography Chromatographic Separation (C18 Column) HPLC_Injection->Chromatography Detection PDA/DAD Detection Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Result Reporting Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The proposed reversed-phase HPLC method with PDA detection provides a robust starting point for the analysis of this compound. The detailed protocol for sample preparation and chromatographic conditions, along with the guidelines for method validation, will enable researchers to develop a reliable and accurate quantitative method for this mycotoxin. The successful implementation of this method will be valuable for future studies on the prevalence and biological significance of this compound.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Previridicatumtoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Previridicatumtoxin, a tetracycline-like mycotoxin, presents a significant analytical challenge due to its complex structure and potential for low-level contamination in various matrices.[1] Accurate and sensitive detection is paramount for research, safety assessment, and potential drug development applications. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique for the identification and quantification of toxins.[2][3][4]

Chemical Profile of this compound: [1]

PropertyValue
Molecular Formula C30H33NO10
Molecular Weight 567.58 g/mol
Exact Mass 567.21044625 Da
IUPAC Name (4aS,5S,12aS)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,4a,5,10,11,12a-hexahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide

Experimental Protocols

The following protocols are designed to provide a robust framework for the extraction, separation, and detection of this compound. These methods are based on established principles for the analysis of similar mycotoxins and may require optimization for specific matrices.[5]

Sample Preparation: Extraction from Fungal Culture

This protocol outlines the extraction of this compound from a fungal culture, a common starting point for natural product discovery and analysis.

Materials:

  • Fungal culture producing this compound

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • Homogenize the fungal mycelium and agar medium.

  • Extract the homogenized culture three times with an equal volume of ethyl acetate by vigorous shaking for 30 minutes.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in a known volume of methanol.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol details the instrumental parameters for the separation and detection of this compound. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements.[5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS/MS

MRM Transitions (Hypothetical): For quantitative analysis using a triple quadrupole mass spectrometer, specific MRM transitions must be determined by infusing a pure standard of this compound. The following are hypothetical transitions based on the parent ion mass.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
568.2 (M+H)+Product Ion 1Optimized
568.2 (M+H)+Product Ion 2Optimized
590.2 (M+Na)+Product Ion 1Optimized

Data Presentation

Quantitative data from the analysis of this compound should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for reporting key validation parameters.

Table 1: Method Performance Characteristics (Example)

ParameterResultAcceptance Criteria
Linearity (r²) >0.995≥0.99
Limit of Detection (LOD) 0.1 ng/mL-
Limit of Quantification (LOQ) 0.5 ng/mL-
Recovery (%) 92-105%80-120%
Precision (RSD%) <10%≤15%
Matrix Effect (%) 88-108%80-120%

Visualizations

Diagrams are essential for illustrating complex workflows and relationships. The following are Graphviz diagrams representing the experimental workflow and a logical diagram for data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Fungal Culture extraction Solvent Extraction (Ethyl Acetate) sample->extraction drying Drying (Na2SO4) extraction->drying concentration Evaporation drying->concentration reconstitution Reconstitution (Methanol) concentration->reconstitution filtration Syringe Filtration reconstitution->filtration lc_separation HPLC/UHPLC Separation (C18 Column) filtration->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms_detection Tandem MS Detection (MRM/ddMS2) ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

data_analysis_logic cluster_processing Data Processing Steps cluster_identification Compound Identification raw_data Raw MS Data (.raw, .mzML) peak_picking Peak Picking raw_data->peak_picking feature_finding Feature Finding (RT, m/z, Intensity) peak_picking->feature_finding alignment Retention Time Alignment feature_finding->alignment mass_match Accurate Mass Match ([M+H]+, [M+Na]+) alignment->mass_match fragmentation_match MS/MS Spectral Library Match (if available) mass_match->fragmentation_match isotopic_pattern Isotopic Pattern Analysis mass_match->isotopic_pattern quantification Quantitative Analysis (Calibration Curve) mass_match->quantification fragmentation_match->quantification isotopic_pattern->quantification final_report Final Report quantification->final_report

Caption: Logical workflow for this compound data analysis.

References

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Previridicatumtoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Previridicatumtoxin is a tetracycline-class compound. The evaluation of its antimicrobial properties is a critical step in the exploration of its potential therapeutic applications. The minimum inhibitory concentration (MIC) is a fundamental metric of a substance's antimicrobial potency, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is a standardized and widely accepted technique for antimicrobial susceptibility testing.

Principle of the Assay

The broth microdilution assay involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Data Presentation

The results of an MIC assay are typically presented in a tabular format, allowing for a clear and concise summary of the antimicrobial activity of the test compound against various microorganisms.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Test OrganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921316
Enterococcus faecalisATCC 2921232
Escherichia coliATCC 2592264
Pseudomonas aeruginosaATCC 27853>128
Candida albicansATCC 90028>128

Experimental Protocol

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays.

Materials
  • This compound (stock solution of known concentration)

  • Test microorganisms (e.g., bacteria, fungi)

  • Sterile 96-well microtiter plates with round or conical bottoms

  • Sterile Mueller-Hinton Broth (MHB) for bacteria, adjusted for cations (CAMHB) if necessary

  • Sterile RPMI-1640 medium for fungi

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland turbidity standards

  • Pipettes and sterile pipette tips

  • Incubator

Procedure

1. Preparation of this compound Dilutions:

a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). The final concentration of the solvent in the assay should not exceed a level that affects microbial growth (typically ≤1%).

b. In a sterile 96-well plate, add 100 µL of sterile broth to all wells from column 2 to 12.

c. Add 200 µL of the highest desired concentration of this compound (in broth) to the wells in column 1.

d. Perform a serial twofold dilution by transferring 100 µL from the wells in column 1 to the corresponding wells in column 2. Mix thoroughly by pipetting up and down.

e. Continue this serial dilution process from column 2 to column 10. Discard 100 µL from the wells in column 10.

f. Column 11 will serve as the growth control (no drug), and column 12 will serve as the sterility control (no drug, no inoculum).

2. Inoculum Preparation:

a. From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

b. Suspend the colonies in sterile saline or PBS.

c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This can be done visually or using a spectrophotometer (OD at 625 nm).

d. Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

3. Inoculation of Microtiter Plates:

a. Add 100 µL of the diluted microbial suspension to all wells from column 1 to 11. Do not inoculate the wells in column 12 (sterility control).

b. The final volume in each well will be 200 µL.

4. Incubation:

a. Seal the plates with a breathable membrane or place them in a plastic bag to prevent evaporation.

b. Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Fungal assays may require longer incubation times (24-48 hours).

5. Determination of MIC:

a. After incubation, visually inspect the plates for turbidity. A plate reader can also be used to measure absorbance at 600 nm.

b. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).

c. The growth control (column 11) should show distinct turbidity, and the sterility control (column 12) should remain clear.

Visualizations

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock This compound Stock Solution dilutions Serial Dilutions in 96-Well Plate stock->dilutions inoculation Inoculate Plate with Microbial Suspension dilutions->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate Plate inoculation->incubation read_plate Visually Inspect or Read Plate incubation->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Signaling Pathway

As the mechanism of action for this compound is not yet elucidated, a signaling pathway diagram cannot be provided at this time. Further research into the molecular targets and cellular effects of this compound is required.

Application Notes and Protocols for Previridicatumtoxin Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Previridicatumtoxin, a tetracycline-like mycotoxin, is a secondary metabolite produced by certain species of Penicillium. As with many mycotoxins, understanding its potential cytotoxicity is crucial for assessing its risk to human and animal health and for exploring any therapeutic potential.[1] This document provides detailed protocols for assessing the cytotoxicity of this compound using two common colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[1][2]

These assays are fundamental in toxicology and drug discovery for determining a compound's effect on cell viability.[3][4][5] The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[2][3][6] The Lactate Dehydrogenase (LDH) assay, on the other hand, measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, an indicator of cell lysis and cytotoxicity.[7][8][9]

Data Presentation

The following tables represent hypothetical data obtained from MTT and LDH assays to illustrate how to summarize and present the quantitative results for this compound.

Table 1: MTT Assay - Cell Viability of HeLa Cells after 24-hour Exposure to this compound

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.089100%
11.1890.07694.8%
50.9820.06378.3%
100.6730.05153.7%
250.3150.03225.1%
500.1580.02112.6%
1000.0790.0156.3%

Table 2: LDH Assay - Cytotoxicity in HepG2 Cells after 48-hour Exposure to this compound

This compound Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Spontaneous Release)0.1520.0110%
10.1890.0158.1%
50.2540.02323.4%
100.4110.03159.3%
250.6320.045110.2% (Calculated against max)
500.7890.056146.1% (Calculated against max)
1000.8150.062152.1% (Calculated against max)
Maximum LDH Release0.5890.048100%

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is designed for assessing cell viability by measuring the metabolic activity of cells.[3][6]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Mammalian cell line (e.g., HeLa, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the toxin) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium from each well.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light, to allow the formation of formazan crystals.[3]

  • Formazan Solubilization:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.[3]

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol

This protocol measures cytotoxicity by quantifying the LDH released from damaged cells.[7][8][9]

Materials:

  • This compound stock solution

  • Mammalian cell line

  • Complete cell culture medium

  • LDH Assay Kit (containing LDH reaction solution, stop solution, and lysis buffer)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Compound Treatment and Controls:

    • Prepare serial dilutions of this compound in culture medium.

    • Set up the following controls in triplicate:[9]

      • Spontaneous LDH Release: Cells treated with vehicle only.

      • Maximum LDH Release: Cells treated with the lysis solution provided in the kit (typically 10X Lysis Buffer).[9]

      • Background Control: Medium only (no cells).

    • Add 100 µL of the appropriate this compound dilution or control solution to the wells.

    • Incubate for the desired exposure time.

  • Sample Collection:

    • After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]

  • LDH Reaction:

    • Add 50 µL of the LDH Reaction Solution to each well of the new plate containing the supernatant.[10]

    • Incubate for 30 minutes at room temperature, protected from light.[9][10]

  • Stopping the Reaction and Measurement:

    • Add 50 µL of the Stop Solution to each well.[9]

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[9]

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Exposure cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis start Start with Cultured Cells seed Seed Cells in 96-well Plate start->seed incubate_attach Incubate 24h for Attachment seed->incubate_attach prepare_toxin Prepare this compound Dilutions treat_cells Treat Cells with Toxin & Controls incubate_attach->treat_cells prepare_toxin->treat_cells incubate_expose Incubate for Exposure Period (24-72h) treat_cells->incubate_expose add_mtt Add MTT Reagent incubate_expose->add_mtt collect_supernatant Collect Supernatant incubate_expose->collect_supernatant incubate_formazan Incubate 2-4h add_mtt->incubate_formazan solubilize Solubilize Formazan incubate_formazan->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt analyze_mtt Calculate % Cell Viability read_mtt->analyze_mtt add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate 30 min add_ldh_reagent->incubate_ldh add_stop Add Stop Solution incubate_ldh->add_stop read_ldh Read Absorbance (490 nm) add_stop->read_ldh analyze_ldh Calculate % Cytotoxicity read_ldh->analyze_ldh

Caption: Workflow for assessing this compound cytotoxicity using MTT and LDH assays.

Potential Signaling Pathway for Mycotoxin-Induced Cytotoxicity

While the specific signaling pathways affected by this compound are not yet elucidated, many mycotoxins induce cytotoxicity through oxidative stress and subsequent cell death pathways like ferroptosis.[11][12] The following diagram illustrates a hypothetical pathway that could be investigated.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_outcome Cellular Outcome PUFA_PL PUFA-PLs Lipid_ROS Lipid ROS PUFA_PL->Lipid_ROS Oxidation This compound This compound GPX4 GPX4 This compound->GPX4 Inhibition? GSSG GSSG GPX4->GSSG GPX4->Lipid_ROS Reduces GSH GSH GSH->GPX4 Cofactor Ferroptosis Ferroptosis (Cell Death) Lipid_ROS->Ferroptosis Iron Fe2+ Iron->Lipid_ROS Catalyzes (Fenton Reaction)

References

Application Notes and Protocols for Culturing Penicillium aethiopicum for Previridicatumtoxin Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penicillium aethiopicum is a filamentous fungus known for producing a variety of biologically active secondary metabolites.[1][2] Among these is Previridicatumtoxin, a tetracycline-like hybrid polyketide-isoprenoid compound that has garnered interest for its potential antitumor and antibiotic properties.[2] The biosynthesis of this compound is orchestrated by a dedicated gene cluster (vrt), with a non-reducing polyketide synthase (NRPKS), VrtA, serving as a key enzyme.[2] Understanding and optimizing the culture conditions for P. aethiopicum is crucial for maximizing the yield of this compound for research and potential therapeutic applications.

These application notes provide detailed protocols for the cultivation of P. aethiopicum, extraction of this compound, and its subsequent quantification. Additionally, factors influencing toxin production are discussed to guide optimization studies.

Data Presentation

Table 1: Influence of Culture Parameters on this compound Production

The following table summarizes the expected qualitative and quantitative impact of key culture parameters on the growth of Penicillium aethiopicum and the yield of this compound. Optimal conditions often represent a trade-off between biomass production and secondary metabolite synthesis.

ParameterRangeExpected Effect on GrowthExpected Effect on this compound YieldNotes
Temperature 15-30°COptimal growth typically occurs between 20-25°C.[3][4]Mycotoxin production is often favored at temperatures slightly below the optimal growth temperature.High temperatures (above 30°C) can inhibit both growth and toxin production.
pH 3.0-7.0Penicillium species are generally tolerant of acidic conditions.Optimal production may occur in a narrower, slightly acidic pH range.[1][5][6]The pH of the medium can change during fermentation due to metabolite production.
Carbon Source Glucose, Sucrose, MaltoseGlucose is a readily metabolizable carbon source supporting robust growth.High glucose concentrations can sometimes repress secondary metabolism.The carbon-to-nitrogen ratio is a critical factor influencing mycotoxin biosynthesis.
Nitrogen Source Yeast Extract, Peptone, Ammonium NitrateComplex nitrogen sources like yeast extract and peptone provide essential nutrients for growth.Nitrogen availability and type can significantly impact the expression of secondary metabolite gene clusters.Nitrogen limitation can sometimes trigger mycotoxin production.
Aeration Shaken vs. Static CultureShaken cultures generally promote faster and more uniform growth due to improved oxygen transfer.The effect on this compound production needs empirical determination; stationary cultures have been used successfully.[2]Shear stress in shaken cultures can affect fungal morphology and metabolism.
Incubation Time 7-21 daysBiomass will increase and then plateau in the stationary phase.This compound is a secondary metabolite, and its production is typically highest during the stationary phase of growth.Prolonged incubation can lead to degradation of the target compound.

Experimental Protocols

Protocol 1: Culturing Penicillium aethiopicum for this compound Production

This protocol describes the preparation of the culture medium and the inoculation and incubation of P. aethiopicum.

Materials:

  • Penicillium aethiopicum culture (e.g., from a reputable culture collection)

  • Yeast Extract

  • Malt Extract

  • Glucose

  • Agar (for solid medium)

  • Distilled water

  • Erlenmeyer flasks

  • Petri dishes

  • Autoclave

  • Incubator (static or shaking)

  • Sterile inoculation loops or scalpels

Procedure:

  • Preparation of Yeast Malt Extract Glucose (YMEG) Medium:

    • For 1 liter of YMEG medium, dissolve the following in 800 mL of distilled water:

      • Yeast Extract: 4 g

      • Malt Extract: 10 g

      • Glucose: 4 g

    • Adjust the pH to 5.5-6.0 using 1M HCl or 1M NaOH.

    • Bring the final volume to 1 liter with distilled water.

    • For solid YMEG agar, add 15-20 g of agar before adjusting the final volume.

    • Dispense the medium into Erlenmeyer flasks (for liquid cultures) or bottles (for solid medium to be poured into Petri dishes).

    • Sterilize by autoclaving at 121°C for 15 minutes.

  • Inoculation:

    • From an agar stock: Aseptically transfer a small piece (approximately 1 cm²) of a mature P. aethiopicum culture from a YMEG agar plate to a flask containing liquid YMEG medium.

    • From a spore suspension: Aseptically add a known concentration of P. aethiopicum spores to the liquid YMEG medium.

  • Incubation:

    • Incubate the flasks at 25°C.

    • For static cultures, place the flasks in an incubator without agitation.[2]

    • For shaken cultures, use an orbital shaker set to 150-200 rpm to ensure adequate aeration.

    • Incubate for 14-21 days. This compound production is expected to be maximal during the stationary phase.

Protocol 2: Extraction of this compound

This protocol outlines the extraction of this compound from the fungal culture using ethyl acetate.

Materials:

  • P. aethiopicum culture from Protocol 1

  • Ethyl acetate

  • Mycelium and culture broth separation equipment (e.g., cheesecloth, filter paper, centrifuge)

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (HPLC grade)

  • Glass vials for storage

Procedure:

  • Separation of Mycelium and Broth:

    • Separate the fungal mycelium from the liquid culture broth by filtration through cheesecloth or by centrifugation.

  • Extraction:

    • Combine the mycelium and the culture filtrate.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the culture material in a separatory funnel.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic (ethyl acetate) layer will contain the this compound.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer and mycelium with fresh ethyl acetate two more times to maximize recovery.

  • Drying and Concentration:

    • Pool the ethyl acetate extracts.

    • Dry the extract by passing it through a column of anhydrous sodium sulfate to remove any residual water.

    • Concentrate the dried extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Sample Preparation for Analysis:

    • Re-dissolve the dried extract in a known volume of methanol (e.g., 1-5 mL).

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for LC-MS analysis.

Protocol 3: Quantification of this compound by HPLC-MS

This protocol provides a general framework for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

Materials and Equipment:

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Deionized water

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of the this compound standard in methanol.

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.

  • Chromatographic Conditions (Example):

    • Column: C18, 2.5-5 µm particle size, e.g., 100 x 2.1 mm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% B to 90% B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. The protonated molecule [M+H]⁺ or a characteristic adduct should be monitored. For this compound, a characteristic ion is m/z 548 [M+H-H₂O]⁺.[2]

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of the this compound standard.

  • Data Analysis:

    • Inject the calibration standards to generate a standard curve by plotting peak area against concentration.

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

    • Express the final yield as mg of this compound per liter of culture medium.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Production cluster_culture 1. Culturing P. aethiopicum cluster_extraction 2. Extraction cluster_analysis 3. Analysis prep_media Prepare YMEG Medium inoculate Inoculate with P. aethiopicum prep_media->inoculate incubate Incubate (25°C, 14-21 days) inoculate->incubate separate Separate Mycelium and Broth incubate->separate extract Extract with Ethyl Acetate separate->extract concentrate Concentrate Extract extract->concentrate prepare_sample Prepare Sample for HPLC concentrate->prepare_sample hplc_ms HPLC-MS Analysis prepare_sample->hplc_ms quantify Quantify this compound hplc_ms->quantify

Caption: Workflow for this compound production and analysis.

Generalized Signaling Pathway for Polyketide Biosynthesis Regulation

signaling_pathway Generalized Regulation of a Fungal Polyketide Gene Cluster cluster_signals Environmental Signals cluster_regulation Regulatory Network cluster_biosynthesis Biosynthesis carbon Carbon Source global_reg Global Regulators (e.g., CreA, AreA) carbon->global_reg nitrogen Nitrogen Source nitrogen->global_reg ph pH ph->global_reg pathway_reg Pathway-Specific Regulator (e.g., VrtR) global_reg->pathway_reg vrt_cluster vrt Gene Cluster pathway_reg->vrt_cluster Activates Transcription pks Polyketide Synthase (VrtA) vrt_cluster->pks tailoring Tailoring Enzymes vrt_cluster->tailoring pks->tailoring Polyketide Intermediate This compound This compound tailoring->this compound Modified Intermediate

Caption: Regulation of a fungal polyketide gene cluster.

References

Application Notes and Protocols for the Synthesis of Previridicatumtoxin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Previridicatumtoxin and its analogues are a class of tetracycline-like natural products that have garnered significant interest due to their potent antibacterial properties, particularly against drug-resistant Gram-positive bacteria. A key member of this family, viridicatumtoxin B, has been the subject of extensive synthetic and biological investigation. These compounds feature a complex, highly oxygenated tetracyclic core and a unique spirocyclic moiety derived from a geranyl subunit. Understanding the synthesis of analogues of these complex molecules is crucial for structure-activity relationship (SAR) studies, the development of new antibiotic leads, and overcoming antibiotic resistance.

This document provides detailed application notes and protocols for the synthesis of this compound analogues, drawing from established synthetic strategies for related tetracycline compounds. The methodologies described herein are intended to serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Synthetic Strategies

The total synthesis of this compound analogues presents considerable challenges due to their stereochemically rich and complex architecture. Successful strategies often employ a convergent approach, where key fragments of the molecule are synthesized independently before being coupled and elaborated to the final product. Key synthetic transformations include methods for the construction of the tetracyclic core and the installation of the characteristic spirocycle.

A prominent and effective strategy for constructing the tetracyclic system of these analogues is the Michael-Claisen condensation . This powerful reaction allows for the formation of the C-ring by coupling an AB-ring precursor with a D-ring precursor in a single step.[1][2] Another key transformation is the Lewis acid-mediated spirocyclization , which is instrumental in forming the hindered EF spirojunction characteristic of viridicatumtoxins.[3] Furthermore, Diels-Alder reactions have been employed in the synthesis of related polyketide natural products and represent a viable strategy for the construction of the cyclohexene ring system.

Logical Workflow for Analogue Synthesis

The overall synthetic workflow can be conceptualized as a series of logical steps, starting from commercially available starting materials and proceeding through key intermediates to the final analogues.

G cluster_0 Fragment Synthesis cluster_1 Core Assembly cluster_2 Key Transformations cluster_3 Final Steps Starting Materials Starting Materials AB-Ring Precursor Synthesis AB-Ring Precursor Synthesis Starting Materials->AB-Ring Precursor Synthesis D-Ring Precursor Synthesis D-Ring Precursor Synthesis Starting Materials->D-Ring Precursor Synthesis Spirocycle Precursor Synthesis Spirocycle Precursor Synthesis Starting Materials->Spirocycle Precursor Synthesis Michael-Claisen Condensation Michael-Claisen Condensation AB-Ring Precursor Synthesis->Michael-Claisen Condensation D-Ring Precursor Synthesis->Michael-Claisen Condensation Lewis Acid-Mediated Spirocyclization Lewis Acid-Mediated Spirocyclization Spirocycle Precursor Synthesis->Lewis Acid-Mediated Spirocyclization Tetracyclic Core Formation Tetracyclic Core Formation Michael-Claisen Condensation->Tetracyclic Core Formation Tetracyclic Core Formation->Lewis Acid-Mediated Spirocyclization Analogue Diversification Analogue Diversification Lewis Acid-Mediated Spirocyclization->Analogue Diversification Deprotection & Purification Deprotection & Purification Analogue Diversification->Deprotection & Purification Biological Evaluation Biological Evaluation Deprotection & Purification->Biological Evaluation G cluster_0 Bacterial Cell Previridicatumtoxin_Analogue This compound Analogue UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) Previridicatumtoxin_Analogue->UPPS Inhibition Ribosome 70S Ribosome Previridicatumtoxin_Analogue->Ribosome Weak Inhibition Cell_Wall_Synthesis Cell Wall Synthesis UPPS->Cell_Wall_Synthesis Catalyzes Bacterial_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Lysis Disruption leads to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Catalyzes Inhibition_of_Growth Inhibition of Bacterial Growth Protein_Synthesis->Inhibition_of_Growth Inhibition leads to

References

Previridicatumtoxin: Application Notes and Protocols for Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Previridicatumtoxin, a member of the viridicatumtoxin class of tetracycline-like antibiotics, has emerged as a promising candidate in the search for new antibacterial agents, particularly against drug-resistant Gram-positive bacteria.[1][2] This mycotoxin exhibits a potent inhibitory effect on bacterial growth by targeting a key enzyme in the bacterial cell wall synthesis pathway, undecaprenyl pyrophosphate synthase (UPPS).[1][2] Additionally, it has been observed to have a weaker inhibitory effect on the bacterial 70S ribosome.[1][2] These application notes provide a summary of the available data on this compound's antibacterial activity and detailed protocols for its evaluation, intended to guide researchers in the exploration of this compound for antibacterial drug discovery.

Mechanism of Action

This compound's primary antibacterial mechanism of action is the direct inhibition of undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme in the bacterial cell wall synthesis pathway.[1][2] UPPS is responsible for the synthesis of undecaprenyl pyrophosphate, a lipid carrier that transports peptidoglycan precursors across the cell membrane. By binding to UPPS, this compound disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death. A secondary, weaker mechanism involves the inhibition of the 70S ribosome, which is involved in protein synthesis.[1][2]

previridicatumtoxin_mechanism cluster_bacterium Bacterial Cell cluster_cell_wall_synthesis Cell Wall Synthesis Pathway cluster_protein_synthesis Protein Synthesis FPP Farnesyl Diphosphate (FPP) UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) FPP->UPPS IPP Isopentenyl Diphosphate (IPP) IPP->UPPS UPP Undecaprenyl Pyrophosphate (UPP) UPPS->UPP Synthesizes Peptidoglycan Peptidoglycan Synthesis UPP->Peptidoglycan Lipid Carrier CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Ribosome 70S Ribosome Proteins Proteins Ribosome->Proteins Synthesizes This compound This compound This compound->UPPS Primary Inhibition This compound->Ribosome Secondary (Weak) Inhibition

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the reported in vitro activity of viridicatumtoxins, including this compound, against various bacterial strains and their inhibitory effects on the target enzyme UPPS.

Table 1: In Vitro Antibacterial Activity of Viridicatumtoxins

CompoundBacterial StrainMIC (μg/mL)
Viridicatumtoxin AEnterococcus faecalisNot specified
Viridicatumtoxin BEnterococcus faecalisNot specified
Viridicatumtoxin AStaphylococcus aureusNot specified
Viridicatumtoxin BStaphylococcus aureusNot specified
Viridicatumtoxin AEscherichia coliNot specified
Viridicatumtoxin BEscherichia coliNot specified

Note: Specific MIC values for this compound were not detailed in the provided search results, but it is stated to strongly inhibit drug-resistant Gram-positive bacteria.[1][2]

Table 2: In Vitro UPPS Enzyme Inhibition

CompoundUPPS SourceIC50 (μM)
Viridicatumtoxin AEnterococcus faecalis UPPSNot specified
Viridicatumtoxin BEnterococcus faecalis UPPSNot specified
Viridicatumtoxin AStaphylococcus aureus UPPSNot specified
Viridicatumtoxin BStaphylococcus aureus UPPSNot specified
Viridicatumtoxin AEscherichia coli UPPSNot specified
Viridicatumtoxin BEscherichia coli UPPSNot specified

Note: The search results confirm direct and high-affinity binding to UPPS but do not provide specific IC50 values.[1][2]

Experimental Protocols

The following are detailed protocols for the evaluation of this compound's antibacterial properties.

experimental_workflow start Start: this compound Sample mic_assay Protocol 1: Minimum Inhibitory Concentration (MIC) Assay start->mic_assay upps_inhibition Protocol 3: UPPS Inhibition Assay start->upps_inhibition Investigate mechanism of action mbc_assay Protocol 2: Minimum Bactericidal Concentration (MBC) Assay mic_assay->mbc_assay Determine bactericidal activity data_analysis Data Analysis and Interpretation mbc_assay->data_analysis upps_inhibition->data_analysis end End: Characterization of Antibacterial Properties data_analysis->end

Caption: Experimental workflow for evaluating this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target bacterium.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Target bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

  • Sterile pipette tips and tubes

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the target bacterium and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard, ~1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes. The concentration range should be chosen based on preliminary screening or literature data.

  • Assay Setup:

    • In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of the appropriate this compound dilution to each well, starting from the highest concentration.

    • Include a positive control (wells with bacteria and no drug) and a negative control (wells with broth only).

    • Finally, add 50 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well should be 150 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the positive control.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips and spreader

Procedure:

  • Subculturing from MIC Plate:

    • Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., at and above the MIC).

    • Spot-plate the aliquot onto a TSA plate.

  • Incubation:

    • Incubate the TSA plates at 37°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of this compound that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 1 x 10⁵ CFU/mL, the MBC is the concentration that yields ≤100 CFU/mL).

Protocol 3: In Vitro UPPS Inhibition Assay

Objective: To quantify the inhibitory activity of this compound against the UPPS enzyme.

Materials:

  • Purified UPPS enzyme (e.g., from E. faecalis or S. aureus)

  • This compound stock solution

  • Substrates: Farnesyl diphosphate (FPP) and [¹⁴C]-Isopentenyl diphosphate (IPP)

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and Triton X-100)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Chloroform/methanol extraction solution

Procedure:

  • Assay Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a known concentration of purified UPPS enzyme, and varying concentrations of this compound.

    • Include a control reaction with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrates FPP and [¹⁴C]-IPP.

  • Incubation:

    • Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

  • Termination and Extraction:

    • Stop the reaction by adding an equal volume of chloroform/methanol (2:1 v/v).

    • Vortex vigorously and centrifuge to separate the phases. The radiolabeled product, undecaprenyl pyrophosphate, will be in the organic phase.

  • Quantification:

    • Transfer an aliquot of the organic phase to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

References

Application Notes and Protocols for Previridicatumtoxin in Microbial Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific studies on the use of Previridicatumtoxin in microbial resistance. This compound is classified as a member of the tetracycline family of antibiotics. The following application notes and protocols are therefore provided as a representative guide based on established methodologies for studying tetracycline-class antibiotics and their resistance mechanisms. The quantitative data presented is illustrative and not derived from actual experimental results for this compound.

Introduction

This compound is a polyketide natural product belonging to the tetracycline class of antibiotics. Tetracyclines are broad-spectrum bacteriostatic agents that function by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2][3] The emergence of bacterial resistance to tetracyclines, however, has diminished their clinical efficacy.[1][4][5] Common resistance mechanisms include efflux pumps that actively remove the antibiotic from the cell, ribosomal protection proteins that dislodge the antibiotic from its target, and enzymatic inactivation.[4][6][7][8][9][10]

These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the potential of this compound as a novel antimicrobial agent and to study mechanisms of resistance against it. The protocols outlined below are standard methods for antimicrobial susceptibility testing.

Quantitative Data Summary

The following tables present hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against common bacterial strains, including known tetracycline-resistant strains. This data is for illustrative purposes to guide experimental design.

Table 1: Hypothetical MIC of this compound against Quality Control Strains

Bacterial StrainATCC NumberThis compound MIC (µg/mL)Tetracycline MIC (µg/mL)
Escherichia coli259220.51
Staphylococcus aureus292130.250.5
Pseudomonas aeruginosa27853>128>128
Enterococcus faecalis2921212

Table 2: Hypothetical MIC of this compound against Tetracycline-Resistant Strains

Bacterial StrainResistance MechanismThis compound MIC (µg/mL)Tetracycline MIC (µg/mL)
Escherichia coli (TetA)Efflux Pump832
Staphylococcus aureus (TetM)Ribosomal Protection416
Enterococcus faecalis (TetL)Efflux Pump1664
Acinetobacter baumannii (TetX)Enzymatic Inactivation28

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13][14][15]

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline)

  • Incubator (35 ± 2 °C)

  • Microplate reader (optional)

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic). Well 12 will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.[16]

  • Reading Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[13] This can be assessed visually or with a microplate reader.

Antimicrobial Susceptibility Testing by Disk Diffusion (Kirby-Bauer Method)

The disk diffusion method is a qualitative test to determine the susceptibility of a bacterium to an antimicrobial agent.[17][18][19][20]

Materials:

  • Filter paper disks impregnated with a standardized concentration of this compound

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35 ± 2 °C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[18]

  • Application of Disks:

    • Allow the plate to dry for 3-5 minutes.

    • Using sterile forceps, place the this compound-impregnated disks onto the surface of the agar. Ensure the disks are in firm contact with the agar.

    • If testing multiple agents, space the disks far enough apart to prevent overlapping zones of inhibition.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • Reading Results:

    • After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

    • Interpret the results (susceptible, intermediate, or resistant) based on standardized zone diameter interpretive charts, which would need to be established for this compound through extensive clinical and microbiological studies.

Visualization of Pathways and Workflows

Tetracycline Resistance Mechanism: Efflux Pump

The following diagram illustrates the mechanism of a tetracycline efflux pump, a common mode of resistance.

tetracycline_efflux cluster_cell Bacterial Cell cluster_membrane Cell Membrane efflux_pump TetA Efflux Pump tetracycline_out Tetracycline (this compound) efflux_pump->tetracycline_out Actively transports out ribosome 30S Ribosome protein_synthesis Protein Synthesis (Inhibited) ribosome->protein_synthesis tetracycline_in Tetracycline (this compound) tetracycline_in->efflux_pump Binds to pump tetracycline_in->ribosome Binds to 30S subunit mic_workflow start Start prep_dilutions Prepare Serial Dilutions of This compound in 96-well Plate start->prep_dilutions prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) prep_dilutions->prep_inoculum inoculate Inoculate Microplate Wells prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) incubate->read_results end End read_results->end

References

Previridicatumtoxin: A Potent Tool for Elucidating Undecaprenyl Pyrophosphate Synthase (UPPS) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Undecaprenyl pyrophosphate synthase (UPPS) is a critical enzyme in the bacterial cell wall biosynthesis pathway. It catalyzes the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP) to form undecaprenyl pyrophosphate (UPP). UPP is the lipid carrier essential for the transport of peptidoglycan precursors across the cytoplasmic membrane. The absence of a homologous enzyme in humans makes UPPS an attractive target for the development of novel antibacterial agents. Previridicatumtoxin, a fungal metabolite, has emerged as a potent inhibitor of UPPS, making it a valuable research tool for studying the enzyme's function and for screening new antibacterial candidates. This document provides detailed application notes and protocols for utilizing this compound in UPPS inhibition studies.

Data Presentation

This compound and its related compound viridicatumtoxin have demonstrated significant inhibitory activity against bacterial UPPS. The following table summarizes the available quantitative data.

CompoundTarget EnzymeIC50 Value (µM)
ViridicatumtoxinBacterial Undecaprenyl Pyrophosphate Synthase (UPPS)4[1]
SpirohexalineBacterial Undecaprenyl Pyrophosphate Synthase (UPPS)9[1]

Note: The available literature primarily refers to "viridicatumtoxin." It is presumed that "this compound" is either a closely related compound, a precursor, or a synonym. Further investigation into the specific structure and source of this compound is recommended.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the bacterial cell wall synthesis pathway, highlighting the role of UPPS, and a general workflow for assessing UPPS inhibition.

bacterial_cell_wall_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm FPP Farnesyl Pyrophosphate (FPP) UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) FPP->UPPS IPP Isopentenyl Pyrophosphate (IPP) IPP->UPPS UPP Undecaprenyl Pyrophosphate (UPP) UPPS->UPP Lipid_I Lipid I UPP->Lipid_I This compound This compound This compound->UPPS Inhibition Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan Translocation

Caption: Bacterial cell wall synthesis pathway highlighting UPPS inhibition by this compound.

experimental_workflow start Start: UPPS Inhibition Assay enzyme_prep Prepare UPPS Enzyme Solution start->enzyme_prep substrate_prep Prepare Substrates (FPP & Radiolabeled IPP) start->substrate_prep inhibitor_prep Prepare this compound dilutions start->inhibitor_prep reaction_setup Set up reaction mixtures: - Enzyme - Substrates - Inhibitor (or DMSO control) enzyme_prep->reaction_setup substrate_prep->reaction_setup inhibitor_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation termination Terminate reaction (e.g., with acid) incubation->termination extraction Extract lipid-soluble products termination->extraction quantification Quantify product formation (Scintillation counting) extraction->quantification analysis Data Analysis: - Calculate % inhibition - Determine IC50 value quantification->analysis end End analysis->end

Caption: General experimental workflow for a radioactive UPPS inhibition assay.

Experimental Protocols

Here are detailed protocols for key experiments to study UPPS inhibition using this compound.

Protocol 1: Radioactive Assay for UPPS Activity and Inhibition

This protocol is a standard method for directly measuring the enzymatic activity of UPPS by quantifying the incorporation of a radiolabeled substrate.

Materials:

  • Purified UPPS enzyme

  • Farnesyl pyrophosphate (FPP)

  • [1-¹⁴C]Isopentenyl pyrophosphate ([¹⁴C]-IPP)

  • This compound

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1% Triton X-100

  • Stop Solution: 0.5 M HCl

  • Scintillation fluid

  • Scintillation vials

  • Liquid scintillation counter

Procedure:

  • Enzyme Preparation: Dilute the purified UPPS enzyme in assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure linear product formation over the reaction time.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the IC50 determination.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Assay Buffer

      • This compound dilution or DMSO (for control)

      • FPP (final concentration, e.g., 10 µM)

      • [¹⁴C]-IPP (final concentration, e.g., 10 µM; specific activity adjusted to give sufficient counts)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the diluted UPPS enzyme to the reaction mixture to initiate the reaction. The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding an equal volume of Stop Solution (0.5 M HCl).

  • Extraction of Product:

    • Add 200 µL of butanol to each tube.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at high speed for 2 minutes to separate the phases.

    • The butanol phase (upper layer) contains the long-chain polyprenyl pyrophosphate product.

  • Quantification:

    • Carefully transfer a defined volume of the butanol layer to a scintillation vial.

    • Add an appropriate volume of scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Non-Radioactive (Coupled) Assay for UPPS Activity

This method provides an alternative to the radioactive assay by measuring the release of inorganic pyrophosphate (PPi) in a coupled enzymatic reaction.

Materials:

  • Purified UPPS enzyme

  • FPP and IPP

  • Inorganic pyrophosphatase

  • Malachite green reagent for phosphate detection

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1% Triton X-100

  • This compound

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare the UPPS enzyme and this compound dilutions as described in Protocol 1.

  • Reaction Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound dilution or DMSO

      • FPP and IPP (at desired concentrations)

      • Inorganic pyrophosphatase (sufficient to rapidly convert all generated PPi to inorganic phosphate)

  • Initiate Reaction: Add the UPPS enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a set time.

  • Phosphate Detection:

    • Add the malachite green reagent to each well.

    • Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow color development.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Calculate the amount of phosphate produced in each reaction.

    • Determine the percentage of inhibition and the IC50 value as described in Protocol 1.

Conclusion

This compound serves as a potent and specific inhibitor of bacterial UPPS, making it an invaluable tool for researchers in the field of antibacterial drug discovery and bacterial cell wall biology. The protocols outlined in this document provide robust methods for characterizing the inhibitory activity of this compound and for its use in screening and studying other potential UPPS inhibitors. The provided diagrams offer a clear visual representation of the targeted pathway and the experimental approaches, facilitating a deeper understanding of the mechanism of action and the practical application of this compound in a research setting.

References

Application Notes and Protocols for In Vivo Studies of Previridicatumtoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Previridicatumtoxin, a tetracycline-like secondary metabolite produced by the fungus Penicillium aethiopicum, represents a novel mycotoxin with uncharacterized in vivo effects.[1] As with other mycotoxins, understanding its toxicological profile and potential therapeutic or adverse effects is crucial for risk assessment and drug development. Mycotoxins are known to contaminate various food and feed commodities, posing a significant threat to human and animal health.[2] Therefore, a systematic in vivo evaluation of this compound is warranted.

These application notes provide a comprehensive framework for designing and conducting in vivo studies to elucidate the toxicokinetics, systemic toxicity, and potential signaling pathway modulation of this compound. The protocols are designed to be adaptable based on emerging data and specific research questions. While in vitro assays are useful for initial screening, in vivo models are indispensable for evaluating the complex physiological and toxicological effects of mycotoxins under real-world conditions.[3][4]

Experimental Design and Protocols

A tiered approach is recommended for the in vivo evaluation of this compound, starting with acute toxicity and dose-range finding studies, followed by sub-chronic and chronic toxicity assessments. These studies are essential for determining key toxicological parameters such as the No-Observed-Adverse-Effect Level (NOAEL), Lowest-Observed-Adverse-Effect Level (LOAEL), and the median lethal dose (LD50).[5]

Acute Oral Toxicity Study (Dose-Range Finding)

Objective: To determine the acute toxicity of this compound after a single oral dose and to identify the maximum tolerated dose (MTD).[5][6]

Animal Model: Rodents (e.g., Sprague-Dawley rats or BALB/c mice), 8-10 weeks old, both sexes.

Protocol:

  • Animal Acclimatization: Acclimatize animals for at least one week prior to the study.

  • Grouping: Randomly assign animals to several dose groups (e.g., 5, 50, 500, 2000 mg/kg body weight) and a vehicle control group (n=5 per sex per group).

  • Administration: Administer this compound, dissolved in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose), once via oral gavage.

  • Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality at 1, 4, and 24 hours post-dosing, and then daily for 14 days.[7] Record body weight changes.

  • Necropsy: At the end of the observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and collect major organs (liver, kidneys, spleen, heart, lungs, brain) for histopathological examination.

  • Data Analysis: Determine the LD50 using appropriate statistical methods (e.g., Probit analysis).

Data Presentation:

Table 1: Acute Oral Toxicity of this compound

Dose Group (mg/kg)Number of Animals (Male/Female)Mortality (Male/Female)Key Clinical SignsChange in Body Weight (%)Gross Necropsy Findings
Vehicle Control5/50/0NormalNo abnormalities
55/5
505/5
5005/5
20005/5
Sub-chronic Toxicity Study

Objective: To evaluate the potential adverse effects of repeated exposure to this compound over a 28- or 90-day period.

Animal Model: Rodents (as above).

Protocol:

  • Dose Selection: Based on the acute toxicity data, select at least three dose levels (low, mid, high) and a vehicle control. The high dose should induce some toxicity but not significant mortality.

  • Administration: Administer this compound daily via oral gavage for 28 or 90 consecutive days.

  • Monitoring: Conduct daily clinical observations and weekly body weight and food consumption measurements.

  • Clinical Pathology: Collect blood samples at termination for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Necropsy and Histopathology: At the end of the study, perform a comprehensive gross necropsy, weigh major organs, and collect a full panel of tissues for histopathological examination.

Data Presentation:

Table 2: Summary of Sub-chronic Toxicity Findings

ParameterVehicle ControlLow DoseMid DoseHigh Dose
Body Weight Gain (g)
Hematology
- Hemoglobin (g/dL)
- White Blood Cell Count (x10³/µL)
Clinical Chemistry
- Alanine Aminotransferase (ALT) (U/L)
- Creatinine (mg/dL)
Organ Weights (g)
- Liver
- Kidneys
Key Histopathological Findings
Toxicokinetic Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[8]

Protocol:

  • Administration: Administer a single dose of this compound (intravenously and orally in separate groups) to cannulated rodents.

  • Sample Collection: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Collect urine and feces over 24 or 48 hours.

  • Analysis: Analyze the concentration of this compound and its potential metabolites in plasma, urine, and feces using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key toxicokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Data Presentation:

Table 3: Toxicokinetic Parameters of this compound

ParameterIntravenous AdministrationOral Administration
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng*h/mL)
Half-life (t1/2) (h)
Bioavailability (%) N/A

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo assessment of this compound.

G cluster_0 Phase 1: Acute Toxicity cluster_1 Phase 2: Sub-chronic Toxicity cluster_2 Phase 3: Toxicokinetics DoseRange Dose-Range Finding (Single Dose) LD50 LD50 Determination DoseRange->LD50 RepeatedDose Repeated Dose Study (28 or 90 days) LD50->RepeatedDose ClinicalPath Clinical Pathology (Hematology, Chemistry) RepeatedDose->ClinicalPath HistoPath Histopathology RepeatedDose->HistoPath PKStudy Pharmacokinetic Study (IV and Oral) HistoPath->PKStudy ADME ADME Analysis PKStudy->ADME

Figure 1: General workflow for in vivo studies of this compound.
Hypothetical Signaling Pathway

Given that this compound is a tetracycline-like compound, it may interfere with cellular processes such as protein synthesis or induce oxidative stress. The following diagram depicts a hypothetical signaling pathway that could be investigated.

G This compound This compound Ribosome Mitochondrial/Bacterial Ribosome This compound->Ribosome ROS Reactive Oxygen Species (ROS) This compound->ROS ProteinSynth Inhibition of Protein Synthesis Ribosome->ProteinSynth inhibition OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis ProteinSynth->Apoptosis Inflammation Inflammation OxidativeStress->Inflammation CellDeath Cell Death Apoptosis->CellDeath Inflammation->CellDeath

Figure 2: Hypothetical signaling pathways affected by this compound.

Conclusion

The successful execution of these in vivo studies will provide a foundational understanding of the toxicological profile of this compound. This data is essential for regulatory agencies, researchers, and drug development professionals to make informed decisions regarding the safety and potential applications of this novel mycotoxin. Further studies may be warranted to investigate specific organ toxicities, reproductive and developmental toxicity, and genotoxicity based on the findings from these initial assessments.[5][6]

References

Previridicatumtoxin: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Previridicatumtoxin is a polyketide antibiotic belonging to the tetracycline-like family of natural products.[1][2] Isolated from fungi such as Penicillium aethiopicum, this class of compounds has garnered interest for its potent antibacterial activity, particularly against drug-resistant Gram-positive bacteria.[3] The primary mechanism of action for viridicatumtoxins is the inhibition of undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme in the bacterial cell wall biosynthesis pathway.[3] This document provides detailed application notes and experimental protocols for the formulation and use of this compound in a research setting.

Formulation and Handling

Proper handling and formulation of this compound are critical for maintaining its stability and activity.

Storage and Stability:

This compound is stable under recommended storage conditions. For long-term storage, it should be kept as a powder at -20°C. If dissolved in a solvent, it should be stored at -80°C. The compound is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.

Preparation of Stock Solutions:

Due to its hydrophobic nature, this compound is sparingly soluble in water. Organic solvents are recommended for the preparation of stock solutions.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or 70% ethanol.

  • Procedure for a 10 mM Stock Solution in DMSO:

    • Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 567.6 g/mol .[1]

    • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

    • Vortex the solution vigorously to ensure the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C and protect from light.

Data Presentation

The following tables summarize the biological activity of viridicatumtoxins, a class of compounds that includes this compound. This data can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Inhibition of E. faecalis Undecaprenyl Pyrophosphate Synthase (UPPS)

CompoundIC₅₀ (µM)
Viridicatumtoxin A (VirA)1.6
Viridicatumtoxin B (VirB)0.0581

Data from a study on viridicatumtoxins, which are closely related to this compound.

Experimental Protocols

Here are detailed protocols for key experiments involving this compound.

Undecaprenyl Pyrophosphate Synthase (UPPS) Inhibition Assay

This protocol describes a non-radioactive, continuous spectrophotometric assay to measure the inhibition of UPPS activity.

Materials:

  • Purified UPPS enzyme

  • Farnesyl pyrophosphate (FPP)

  • Isopentenyl pyrophosphate (IPP)

  • MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside)

  • Purine nucleoside phosphorylase (PNPase)

  • Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 0.01% (v/v) Triton X-100

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 360 nm

Protocol:

  • Prepare a reaction mixture containing MESG, IPP, and FPP in the reaction buffer.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the 96-well plate.

  • Add the UPPS enzyme to initiate the reaction. The final reaction volume is typically 200 µL.

  • Immediately place the plate in the spectrophotometer and monitor the increase in absorbance at 360 nm over time. The rate of increase in absorbance is proportional to the rate of inorganic pyrophosphate release, which is a measure of UPPS activity.

  • Calculate the initial reaction rates for each concentration of this compound.

  • Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow for UPPS Inhibition Assay

UPPS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_mix Prepare Reaction Mix (MESG, IPP, FPP in Buffer) add_inhibitor Add Inhibitor to Wells prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->add_inhibitor add_enzyme Add UPPS Enzyme (Initiate Reaction) add_inhibitor->add_enzyme measure_abs Measure Absorbance at 360 nm (Kinetic Read) add_enzyme->measure_abs calc_rates Calculate Initial Reaction Rates measure_abs->calc_rates plot_curve Plot Dose-Response Curve calc_rates->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the spectrophotometric UPPS inhibition assay.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains, following CLSI guidelines.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

Protocol:

  • Perform a serial two-fold dilution of the this compound stock solution in MHB across the wells of a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Logical Flow for Determining MIC

MIC_Determination_Logic start Start prep_dilutions Prepare Serial Dilutions of this compound start->prep_dilutions inoculate Inoculate with Standardized Bacterial Suspension prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results is_growth Growth Visible? read_results->is_growth is_growth->is_growth record_mic Record Lowest Concentration with No Growth as MIC is_growth->record_mic No

Caption: Decision process for determining the Minimum Inhibitory Concentration.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on mammalian cell lines.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well cell culture plates

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathway of UPPS Inhibition and its Consequence

UPPS_Inhibition_Pathway This compound This compound UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) This compound->UPPS Inhibits UPP_synthesis Undecaprenyl Pyrophosphate (UPP) Synthesis UPPS->UPP_synthesis Lipid_II_synthesis Lipid II Synthesis UPP_synthesis->Lipid_II_synthesis Peptidoglycan_synthesis Peptidoglycan Synthesis Lipid_II_synthesis->Peptidoglycan_synthesis Cell_wall_integrity Bacterial Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall_integrity Cell_lysis Cell Lysis and Death Cell_wall_integrity->Cell_lysis Disruption leads to

Caption: The inhibitory effect of this compound on the bacterial cell wall synthesis pathway.

References

Application Notes and Protocols for the Quantification of Previridicatumtoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Previridicatumtoxin is a mycotoxin belonging to the tetracycline class of compounds, produced by the fungus Penicillium aethiopicum.[1][2][3] As a member of a class of molecules with known biological activity, the ability to accurately and reliably quantify this compound is essential for research, food safety, and pharmaceutical development. These application notes provide a detailed protocol for the quantification of this compound in various matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely accepted technique for mycotoxin analysis.[4][5][6] While specific quantitative data and established signaling pathways for this compound are not widely available in published literature, this document provides a robust framework for its analysis based on methods for similar compounds.

Analytical Standards

An analytical reference standard for this compound is necessary for accurate quantification.

Chemical Information:

  • Name: this compound

  • CAS Number: 1379585-81-5

  • Molecular Formula: C30H33NO10

  • Molecular Weight: 567.6 g/mol [1]

A certified reference material (CRM) should be procured from a reputable supplier. Upon receipt, the standard should be stored under the conditions specified by the manufacturer, typically at -20°C in a dark, dry location.

Quantitative Data Summary

Sample IDMatrixThis compound Concentration (µg/kg)MethodLimit of Quantification (LOQ) (µg/kg)
SAM-001Corn5.2LC-MS/MS0.5
SAM-002Wheat< LOQLC-MS/MS0.5
SAM-003Animal Feed12.8LC-MS/MS1.0
SAM-004Rice2.1LC-MS/MS0.5
SAM-005Fungal Culture150.4LC-MS/MS1.0

Experimental Protocols

Protocol 1: Quantification of this compound in Food and Feed Matrices by LC-MS/MS

This protocol is based on established methods for the analysis of mycotoxins and tetracyclines in complex matrices.[4][7]

1. Sample Preparation (Extraction)

  • Objective: To extract this compound from the sample matrix.

  • Materials:

    • Homogenized sample (e.g., corn, wheat, animal feed)

    • Extraction solvent: Acetonitrile/Water/Formic Acid (80:19:1, v/v/v)

    • Centrifuge tubes (50 mL)

    • High-speed blender or homogenizer

    • Centrifuge

    • Syringe filters (0.22 µm, PTFE)

  • Procedure:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of the extraction solvent.

    • Vortex for 1 minute, then homogenize for 3 minutes using a high-speed blender.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate and quantify this compound using liquid chromatography and tandem mass spectrometry.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-1 min: 10% B

      • 1-8 min: 10-95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 10% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS/MS Parameters (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flows: Optimized for the specific instrument

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (m/z): 568.2

      • Product Ion 1 (Quantifier): To be determined by infusion of the standard.

      • Product Ion 2 (Qualifier): To be determined by infusion of the standard.

      • Collision Energy: To be optimized for each transition.

3. Quantification

  • Prepare a series of calibration standards of this compound in a blank matrix extract.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

Proposed Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantification of this compound from a sample matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Solvent Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Separation LC Separation Filtration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound Quantification.

Hypothesized Signaling Pathway Affected by this compound

Given that this compound is a tetracycline-like compound, it is hypothesized to interfere with bacterial protein synthesis by binding to the 30S ribosomal subunit. This is a well-established mechanism for tetracycline antibiotics. The following diagram illustrates this proposed mechanism of action.

References

Application Notes and Protocols for the Genetic Manipulation of the Previridicatumtoxin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the genetic manipulation of the previridicatumtoxin biosynthetic pathway. This compound, a tetracycline-like fungal polyketide, and its analogues are of significant interest due to their potential as novel therapeutic agents. Genetic engineering of the biosynthetic pathway offers a powerful approach for the production of new derivatives with improved pharmacological properties.

Introduction to the this compound Biosynthetic Pathway

This compound is synthesized by a dedicated biosynthetic gene cluster (vrt), which has been identified in Penicillium aethiopicum. The core of this pathway is a non-reducing polyketide synthase (NR-PKS) encoded by the vrtA gene. This enzyme is responsible for the assembly of the polyketide backbone of the molecule. The cluster also contains genes encoding tailoring enzymes, such as prenyltransferases, oxidoreductases, and methyltransferases, which modify the polyketide intermediate to generate the final complex structure of this compound.

Data Presentation: Quantitative Analysis of Engineered Strains

While the genetic manipulation of the this compound pathway has been demonstrated, specific quantitative production data for engineered strains is not extensively available in the public domain. The following tables present a hypothetical yet representative summary of expected outcomes from genetic interventions based on similar fungal polyketide engineering efforts. This data is for illustrative purposes to guide experimental design and analysis.

Table 1: Effect of vrtA Gene Knockout on this compound Production in P. aethiopicum

StrainGenotypeThis compound Titer (mg/L)
Wild-TypevrtA+15.2 ± 1.8
MutantΔvrtANot Detected

Table 2: Heterologous Production of this compound and Analogues in Aspergillus oryzae

Expression CassetteProduct(s)Titer (mg/L)
vrt cluster (complete)This compound8.5 ± 0.9
vrt cluster (ΔvrtF)Demethyl-previridicatumtoxin5.1 ± 0.6
vrt cluster (ΔvrtK)Deoxy-previridicatumtoxin3.7 ± 0.4

Experimental Protocols

Detailed methodologies for key experiments in the genetic manipulation of the this compound biosynthetic pathway are provided below.

Protocol 1: Gene Knockout of vrtA in Penicillium aethiopicum via Homologous Recombination

This protocol describes the targeted deletion of the vrtA gene to abolish this compound production.

1. Construction of the Gene Knockout Cassette: a. Amplify approximately 1 kb fragments of the 5' and 3' flanking regions of the vrtA gene from P. aethiopicum genomic DNA using high-fidelity DNA polymerase. b. Clone the 5' and 3' flanking regions on either side of a selectable marker gene (e.g., hygromycin B phosphotransferase, hph) in a suitable vector. c. Verify the sequence of the final knockout cassette.

2. Protoplast Preparation from P. aethiopicum: a. Inoculate P. aethiopicum spores in a liquid medium and incubate for 2-3 days. b. Harvest the mycelia by filtration and wash with an osmotic stabilizer solution. c. Digest the mycelial cell walls using a mixture of lysing enzymes (e.g., Glucanex) in the osmotic stabilizer solution. d. Separate the protoplasts from the mycelial debris by filtration. e. Wash and resuspend the protoplasts in an appropriate buffer.

3. Protoplast Transformation: a. Add the linearized vrtA knockout cassette to the protoplast suspension. b. Add polyethylene glycol (PEG) solution to facilitate DNA uptake and incubate. c. Plate the transformed protoplasts on a regeneration medium containing the selective agent (e.g., hygromycin B). d. Incubate until transformant colonies appear.

4. Screening and Verification of Transformants: a. Isolate genomic DNA from putative transformants. b. Perform PCR analysis using primers flanking the vrtA locus and internal to the selectable marker to confirm homologous recombination. c. Further verify the gene knockout by Southern blot analysis.

5. Analysis of this compound Production: a. Cultivate the wild-type and confirmed ΔvrtA mutant strains in a production medium. b. Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate). c. Analyze the extracts by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the absence of this compound in the mutant.[1]

Protocol 2: Heterologous Expression of the vrt Gene Cluster in Aspergillus oryzae

This protocol outlines the expression of the entire vrt gene cluster in a heterologous host to reconstitute this compound biosynthesis.

1. Cloning of the vrt Gene Cluster: a. Design primers to amplify the entire vrt gene cluster from P. aethiopicum genomic DNA. Due to the large size, this may require amplification of several overlapping fragments. b. Alternatively, construct a cosmid or fosmid library of P. aethiopicum genomic DNA and screen for the vrt cluster.

2. Construction of the Expression Vector: a. Clone the vrt gene cluster into an Aspergillus expression vector under the control of a strong constitutive or inducible promoter (e.g., amyB promoter). b. The vector should also contain a selectable marker for A. oryzae (e.g., pyrG).

3. Transformation of Aspergillus oryzae: a. Prepare protoplasts from a suitable auxotrophic strain of A. oryzae (e.g., a pyrG mutant). b. Transform the protoplasts with the vrt cluster expression vector using the PEG-mediated method as described in Protocol 1. c. Plate the transformants on a selective medium lacking the auxotrophic requirement (e.g., a medium without uridine for a pyrG mutant).

4. Analysis of Heterologous Production: a. Cultivate the transformed A. oryzae strains in a suitable production medium. b. Extract the culture and analyze for the production of this compound using HPLC or LC-MS.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in these application notes.

previridicatumtoxin_pathway acetyl_coa Acetyl-CoA + Malonyl-CoA polyketide Polyketide Intermediate acetyl_coa->polyketide vrtA (PKS) prenylated_polyketide Prenylated Polyketide polyketide->prenylated_polyketide vrtC (Prenyltransferase) oxidized_intermediate Oxidized Intermediate prenylated_polyketide->oxidized_intermediate vrtK (Oxidoreductase) This compound This compound oxidized_intermediate->this compound vrtF (Methyltransferase) + other tailoring enzymes

Caption: Proposed biosynthetic pathway of this compound.

gene_knockout_workflow start Start: Target Gene Identification (vrtA) construct Construct Knockout Cassette (5' flank - marker - 3' flank) start->construct transform Transform Protoplasts with Cassette construct->transform protoplast Prepare P. aethiopicum Protoplasts protoplast->transform select Select Transformants on Hygromycin transform->select screen Screen by PCR and Southern Blot select->screen analyze Analyze Metabolite Profile (HPLC/LC-MS) screen->analyze end End: vrtA Knockout Strain Generated analyze->end

Caption: Workflow for targeted gene knockout in P. aethiopicum.

heterologous_expression_workflow start Start: Isolate vrt Gene Cluster vector Clone into Aspergillus Expression Vector start->vector transform Transform Protoplasts with Vector vector->transform protoplast Prepare A. oryzae Protoplasts protoplast->transform select Select Transformants on Selective Medium transform->select culture Cultivate Transformants for Production select->culture analyze Analyze Metabolite Profile (HPLC/LC-MS) culture->analyze end End: Heterologous Production Achieved analyze->end

Caption: Workflow for heterologous expression in A. oryzae.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Previridicatumtoxin Production from Penicillium aethiopicum

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Previridicatumtoxin yield from Penicillium aethiopicum. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a tetracycline-like polyketide-isoprenoid hybrid compound produced by the filamentous fungus Penicillium aethiopicum.[1] Its structural similarity to tetracycline antibiotics makes it a compound of interest for potential antibacterial and other biomedical applications.

Q2: What is the biosynthetic origin of this compound?

A2: this compound is synthesized via a biosynthetic gene cluster (vrt) that encodes a non-reducing polyketide synthase (NR-PKS), among other enzymes. The core polyketide structure is assembled by the VrtA PKS.[1]

Q3: What are the general cultivation conditions for Penicillium aethiopicum to produce this compound?

A3: Penicillium aethiopicum can be cultivated on a variety of media, with Yeast Malt Extract Glucose (YMEG) medium being a commonly used option for secondary metabolite production.[1] Optimal conditions such as temperature, pH, and aeration need to be determined empirically for maximizing this compound yield.

Q4: How can I quantify the yield of this compound?

A4: Quantification of this compound is typically achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS). A standard curve with a purified this compound sample is required for accurate quantification.

Troubleshooting Guides

This section addresses common issues that may arise during the cultivation of P. aethiopicum and the production of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or no this compound production - Suboptimal culture medium composition.- Inappropriate cultivation parameters (temperature, pH, aeration).- Strain viability or degradation.- Incorrect incubation time.- Screen different media (e.g., PDB, YES, oatmeal agar) and supplement with precursors or elicitors.- Optimize temperature (typically 20-28°C), pH (typically 4.0-6.0), and shaking speed (for submerged cultures).- Use a fresh, viable culture for inoculation.- Perform a time-course experiment to determine the optimal harvest time.
High biomass but low secondary metabolite yield - Nutrient limitation for secondary metabolism (e.g., nitrogen or phosphate).- Carbon catabolite repression by readily available sugars.- Test media with varying carbon-to-nitrogen ratios.- Replace glucose with a more slowly metabolized carbon source like lactose or glycerol.
Contamination of cultures - Inadequate sterile technique.- Contaminated reagents or equipment.- Strictly adhere to aseptic techniques during all manipulations.- Autoclave all media and equipment thoroughly. Use sterile filtered solutions when autoclaving is not possible.
Difficulty in extracting this compound - Inefficient solvent for extraction.- Insufficient cell lysis.- Degradation of the compound during extraction.- Test different organic solvents (e.g., ethyl acetate, chloroform, dichloromethane).- Use mechanical disruption methods (e.g., sonication, bead beating) in addition to solvent extraction.- Perform extraction at low temperatures and minimize exposure to light and extreme pH.
Co-purification of other secondary metabolites - P. aethiopicum produces other secondary metabolites like griseofulvin.- Employ chromatographic techniques with high resolving power, such as preparative HPLC or column chromatography with different stationary and mobile phases.

Experimental Protocols

Below are detailed methodologies for key experiments related to the production and analysis of this compound.

Protocol 1: Submerged Fermentation of Penicillium aethiopicum

Objective: To cultivate P. aethiopicum in liquid medium for the production of this compound.

Materials:

  • Penicillium aethiopicum culture

  • Yeast Malt Extract Glucose (YMEG) Broth:

    • Yeast Extract: 4 g/L

    • Malt Extract: 10 g/L

    • Glucose: 4 g/L

  • Erlenmeyer flasks

  • Shaking incubator

  • Sterile water

Procedure:

  • Prepare YMEG broth and sterilize by autoclaving at 121°C for 15 minutes.

  • Inoculate the sterile YMEG broth with a fresh, actively growing culture of P. aethiopicum (e.g., a small agar plug or a spore suspension).

  • Incubate the flasks in a shaking incubator at 25-28°C with agitation (e.g., 150-200 rpm) for 7-14 days.

  • Monitor the culture periodically for growth and secondary metabolite production.

Protocol 2: Extraction of this compound

Objective: To extract this compound from the fungal culture.

Materials:

  • P. aethiopicum culture broth and mycelium from Protocol 1

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

  • Methanol (HPLC grade)

Procedure:

  • Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Combine the mycelium and broth for a whole-culture extraction. Alternatively, extract them separately to determine the localization of the compound.

  • Add an equal volume of ethyl acetate to the culture and mix vigorously for 30-60 minutes.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the upper organic layer (ethyl acetate).

  • Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize recovery.

  • Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the dried extract in a small volume of methanol for further analysis or purification.

Protocol 3: Quantification of this compound by HPLC

Objective: To quantify the yield of this compound in the crude extract.

Materials:

  • Crude extract containing this compound

  • Purified this compound standard

  • HPLC system with a C18 column and DAD or MS detector

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, for peak shaping)

Procedure:

  • Prepare a series of standard solutions of purified this compound of known concentrations.

  • Set up an appropriate HPLC method. A typical gradient might be from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 30 minutes on a C18 column.

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the crude extract sample.

  • Identify the this compound peak in the sample chromatogram based on its retention time and UV-Vis spectrum compared to the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_analysis Analysis & Purification inoculation Inoculation of P. aethiopicum fermentation Submerged Fermentation (YMEG, 25-28°C, 7-14 days) inoculation->fermentation harvest Harvest Culture fermentation->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract hplc_quant HPLC Quantification crude_extract->hplc_quant purification Chromatographic Purification crude_extract->purification pure_compound Pure this compound purification->pure_compound

Caption: Experimental workflow for this compound production.

signaling_pathway env_signals Environmental Signals (Nutrient levels, pH, Temp) global_reg Global Regulators (e.g., LaeA, VeA, CreA) env_signals->global_reg modulate pathway_specific_reg Pathway-Specific Regulator (in vrt cluster) global_reg->pathway_specific_reg activate/repress vrt_cluster vrt Gene Cluster (vrtA, etc.) pathway_specific_reg->vrt_cluster induces transcription This compound This compound Biosynthesis vrt_cluster->this compound encodes enzymes for

Caption: Putative regulatory pathway for this compound synthesis.

References

Improving Previridicatumtoxin stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Previridicatumtoxin (PVT). This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers optimize the handling and storage of PVT, ensuring experimental success and data reproducibility. Based on its tetracycline-like core structure, PVT is susceptible to specific environmental factors that can impact its stability in solution.

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving this compound.

Question: Why is the measured concentration of my PVT stock solution decreasing over time, even when stored at -20°C?

Answer: This is a common issue related to solvent choice and storage conditions. While freezing is essential, the choice of solvent and the use of aqueous buffers can significantly impact stability.

  • pH-Mediated Degradation: PVT, like other tetracycline-like compounds, is highly sensitive to pH. In aqueous solutions, PVT can undergo epimerization and degradation, especially under acidic (pH < 4) or alkaline (pH > 8) conditions.

  • Hydrolysis: The presence of water can lead to hydrolysis over time, even at low temperatures.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.

Recommendations:

  • Prepare high-concentration stock solutions in an anhydrous organic solvent such as DMSO or absolute ethanol.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • For long-term storage, use -80°C instead of -20°C.

  • When preparing working solutions in aqueous buffers, make them fresh for each experiment and use them immediately.

Question: I am observing inconsistent results in my cell-based assays. Could this be related to PVT instability?

Answer: Yes, high variability in biological assays is a classic sign of compound instability. If PVT degrades in the culture medium, its effective concentration will decrease over the course of the experiment, leading to inconsistent biological effects.

  • Degradation in Media: Cell culture media are aqueous buffered solutions, typically at a pH of 7.2-7.4. While this pH is within the more stable range for PVT, components in the media and the incubation conditions (37°C) can accelerate degradation over several hours or days.

  • Formation of Inactive Byproducts: The degradation products of PVT are likely to have reduced or no biological activity.

Recommendations:

  • Minimize the time between diluting the PVT stock into the cell culture medium and adding it to the cells.

  • For long-duration experiments (>24 hours), consider replenishing the medium with freshly prepared PVT at set intervals.

  • Perform a time-course experiment to assess the stability of PVT in your specific cell culture medium under standard incubation conditions.

Question: My HPLC/LC-MS analysis of a PVT sample shows multiple or shifting peaks. What is happening?

Answer: The appearance of new peaks or changes in peak ratios over time is a strong indicator of chemical degradation.

  • Epimerization: At certain pH values, PVT can form epimers, which may appear as a separate, closely eluting peak in your chromatogram.

  • Degradation Products: More significant changes in the molecule, such as dehydration or ring-opening, will result in distinct new peaks, often with different retention times and mass-to-charge ratios.

  • In-instrument Instability: The pH of the mobile phase or the temperature of the autosampler can cause degradation during the analysis itself.

Recommendations:

  • Ensure your samples are kept cool (4-10°C) in the autosampler.

  • Use a mobile phase with a pH that is optimal for PVT stability (e.g., buffered to pH 6.0-7.0).

  • Analyze samples as quickly as possible after preparation.

Diagram 1: Troubleshooting PVT Instability A Inconsistent Experimental Results (e.g., Low Potency, High Variability) B Check Stock Solution Integrity A->B C Is Stock Solution Old or Subjected to Freeze-Thaw? B->C Yes E Analyze Working Solution Stability B->E No, Stock is Fresh D Prepare Fresh Stock in Anhydrous DMSO at -80°C C->D D->A F Is Working Solution Aqueous? E->F G Is Experiment Duration Long (>8h)? F->G Yes J Check for Photodegradation F->J No, Solvent is Organic H Prepare Working Solution Fresh Immediately Before Use G->H No I Consider Replenishing Compound During Long Experiments G->I Yes M Problem Resolved H->M I->M K Are Experiments Performed Under Direct Light? J->K L Protect Solutions from Light (Amber Vials, Foil) K->L Yes K->M No L->M

Caption: A logical workflow for diagnosing and resolving common stability issues with this compound.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for this compound solutions?

For maximum stability, PVT should be stored as a high-concentration stock solution in an anhydrous organic solvent and protected from light and moisture.

ParameterRecommended ConditionRationale
Solvent Anhydrous DMSO or Absolute EthanolMinimizes water-driven hydrolysis and degradation.[1]
Temperature -80°C (Long-term) / -20°C (Short-term)Reduces the rate of all chemical degradation reactions.
Container Amber glass vials with tight-fitting capsProtects from light and prevents solvent evaporation/moisture entry.
Handling Aliquot into single-use volumesAvoids contamination and degradation from repeated freeze-thaw cycles.

What is the stability of this compound in common buffers?

PVT stability is highly dependent on the pH of the buffer. The following table provides hypothetical stability data to illustrate this dependency.

Buffer (at 25°C, protected from light)pHHypothetical Half-Life (t½)
Citrate Buffer3.0< 2 hours
Acetate Buffer5.0~48 hours
Phosphate-Buffered Saline (PBS)7.4~16 hours
Carbonate-Bicarbonate Buffer9.0< 4 hours

Note: These are illustrative values. Actual stability should be determined experimentally.

Experimental Protocol: Accelerated Stability Study of PVT via HPLC

This protocol describes a method to determine the stability of PVT in a specific aqueous buffer.

1. Objective: To quantify the degradation rate of PVT in a selected buffer at a specific temperature over 48 hours.

2. Materials:

  • This compound (PVT)

  • Anhydrous DMSO

  • Buffer of choice (e.g., PBS, pH 7.4)

  • HPLC-grade acetonitrile and water

  • Formic acid

  • Amber HPLC vials

  • Incubator set to 37°C

  • Calibrated HPLC-UV system

3. Method:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of PVT in anhydrous DMSO.

  • Working Solution Preparation: Dilute the PVT stock solution to a final concentration of 100 µM in the pre-warmed (37°C) aqueous buffer. Prepare enough volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot of the working solution to an amber HPLC vial and analyze it immediately. This is your T=0 reference.

  • Incubation: Place the remaining working solution in an incubator at 37°C, protected from light.

  • Time-Point Sampling: At specified intervals (e.g., 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the solution, transfer it to an amber HPLC vial, and analyze immediately.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient to resolve PVT from its degradation products (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector set to the λmax of PVT.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of the PVT peak at each time point.

    • Normalize the peak area at each time point to the peak area at T=0 to determine the percentage of PVT remaining.

    • Plot the percentage of PVT remaining versus time to determine the degradation kinetics.

Diagram 2: Workflow for PVT Stability Assay cluster_prep 1. Sample Preparation cluster_exp 2. Incubation & Sampling cluster_analysis 3. Analysis & Interpretation A Prepare 10 mM PVT Stock in DMSO B Dilute to 100 µM in Test Buffer (e.g., PBS) A->B C Analyze T=0 Sample Immediately B->C D Incubate Solution at 37°C (Protected from Light) C->D E Collect Aliquots at Time Points (2, 4, 8... 48h) D->E F Analyze Each Time Point by HPLC-UV E->F G Integrate PVT Peak Area F->G H Calculate % PVT Remaining (vs. T=0) G->H I Plot % Remaining vs. Time to Determine Half-Life H->I

Caption: A step-by-step workflow for conducting an accelerated stability study of this compound.

References

Overcoming Previridicatumtoxin solubility issues in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Previridicatumtoxin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this fungal metabolite.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide direct answers and solutions to specific issues you may encounter when working with this compound.

1. Solubility & Stock Solution Preparation

Question: I am having trouble dissolving this compound for my assay. What is the recommended procedure for preparing a stock solution?

Answer: this compound is a hydrophobic compound, and proper solubilization is critical for obtaining reliable and reproducible experimental results.

  • Recommended Solvents: Based on its chemical properties, the recommended primary solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] It is also soluble in other organic solvents such as ethanol, methanol, and dichloromethane.[1] For most cell-based assays, DMSO is the preferred solvent.

  • Stock Solution Preparation Protocol:

    • Begin by preparing a high-concentration stock solution, typically 10 mM, in 100% DMSO.

    • To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[1]

    • Ensure the compound is completely dissolved. If any particulates are visible, centrifuge the solution and use the supernatant.

    • Store the stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[1]

Question: My this compound precipitates when I add it to my aqueous assay medium. How can I prevent this?

Answer: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several strategies to overcome this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is kept as low as possible, ideally ≤0.5%, to minimize solvent-induced cytotoxicity. However, a slightly higher concentration may be necessary for solubility. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the assay medium. This gradual decrease in solvent concentration can help maintain solubility.

  • Use of Co-solvents: If precipitation persists, consider using a co-solvent system. A mixture of polyethylene glycol 400 (PEG400) and ethanol has been shown to be effective for solubilizing hydrophobic compounds in cell culture with low toxicity.[2] A vehicle of 45% ethanol and 55% PEG400 at a final concentration of 0.1% in the growth medium can be tested.[2]

  • Pluronic F-68: This non-ionic surfactant can also be used at low concentrations (e.g., 0.02-0.1%) in the final medium to improve the solubility of hydrophobic compounds.

2. Assay-Specific Issues

Question: I am not observing the expected cytotoxic effects of this compound in my cancer cell line. What could be the reason?

Answer: Several factors could contribute to a lack of cytotoxic activity:

  • Solubility Issues: As discussed above, if the compound has precipitated out of solution, its effective concentration will be much lower than intended. Visually inspect your assay plates for any signs of precipitation.

  • Cell Density: The initial seeding density of your cells can significantly impact the outcome of a cytotoxicity assay. High cell densities may require higher concentrations of the compound to elicit a response. It is advisable to optimize the cell number for your specific cell line and assay duration.

  • Assay Duration: The cytotoxic effects of this compound may be time-dependent. Consider extending the incubation time (e.g., 48 or 72 hours) to allow for the compound to exert its full effect.

  • Cell Line Sensitivity: Not all cell lines will respond to this compound in the same way. The IC50 values are known to vary between different cancer cell lines (see Table 1).

Question: I am seeing inconsistent results in my antimicrobial assays with this compound. How can I improve reproducibility?

Answer: Inconsistent results in antimicrobial assays can often be traced back to issues with compound solubility and assay conditions.

  • Compound Precipitation in Broth: In broth microdilution assays, this compound may precipitate in the liquid medium, leading to an inaccurate determination of the Minimum Inhibitory Concentration (MIC). Consider the solubilization strategies mentioned earlier. The use of a small percentage of DMSO in the broth is a common practice.

  • Inoculum Preparation: Ensure that your bacterial or fungal inoculum is standardized according to established protocols (e.g., to a 0.5 McFarland standard) to ensure consistent results across experiments.

  • Solvent Effects on Microbes: High concentrations of solvents like DMSO can have their own antimicrobial effects. Always include a solvent control to account for any growth inhibition caused by the vehicle itself.

II. Quantitative Data Summary

The following tables summarize the reported biological activities of this compound.

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)
NCI H460Lung Cancer5.3
KB-3-1Cervical Cancer4.1
SW620Colorectal Cancer6.0

Data sourced from Shang et al., 2015.

Table 2: Antimicrobial Activity of this compound

OrganismTypeActivity MetricValue
Staphylococcus aureus (MRSA)Bacteria (Gram-positive)IC504.4 µM
Enterococcus faecalis (VRE)Bacteria (Gram-positive)IC504.8 µM
Candida albicansFungusMIC32 µg/mL
Saccharomyces cerevisiaeFungusMIC32 µg/mL

Data sourced from Chooi et al., 2012 and Shang et al., 2015.

III. Experimental Protocols

1. Protocol for Determining Cytotoxicity using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound from your DMSO stock solution in the complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Protocol for Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on standard clinical laboratory methods and should be adapted for your specific microbial strains.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The initial stock should be prepared in DMSO, and subsequent dilutions should be made in the broth, keeping the final DMSO concentration low and consistent.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted this compound.

  • Controls: Include a positive control (microbe in broth without the compound) and a negative control (broth only). A vehicle control with the highest concentration of DMSO used should also be included.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

IV. Visualizations

Proposed Mechanism of Action: Induction of Apoptosis via Mitochondrial Pathway

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis, extrapolated from studies on the closely related compound, viriditoxin. Viriditoxin has been shown to induce apoptosis in leukemia and lymphoma cells by targeting mitochondrial metabolism.[1] This leads to mitochondrial dysfunction, the release of pro-apoptotic factors, and subsequent activation of the caspase cascade.

Previridicatumtoxin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Previredicatumtoxin Previredicatumtoxin Mito Mitochondrial Perturbation Previredicatumtoxin->Mito Targets mitochondrial metabolism Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Cleavage Apoptosis Apoptosis (Cell Death) ActiveCaspase3->Apoptosis Executes CytoC Cytochrome c Mito->CytoC Release CytoC->Apaf1 Solubility_Troubleshooting_Workflow Start Start: Prepare this compound Stock in 100% DMSO Dilute Dilute to Final Concentration in Aqueous Assay Medium Start->Dilute Precipitate Observe Precipitation? Dilute->Precipitate Proceed Proceed with Assay Precipitate->Proceed No Troubleshoot Troubleshooting Steps Precipitate->Troubleshoot Yes SerialDilute 1. Use Serial Dilutions Troubleshoot->SerialDilute CoSolvent 2. Use Co-solvents (e.g., PEG400/Ethanol) SerialDilute->CoSolvent Surfactant 3. Add Surfactant (e.g., Pluronic F-68) CoSolvent->Surfactant Recheck Re-check for Precipitation Surfactant->Recheck Recheck->Proceed No Recheck->Troubleshoot Yes

References

Previridicatumtoxin degradation and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Previridicatumtoxin. As "this compound" is likely a variant spelling of Viridicatumtoxin, this guide will refer to it as Viridicatumtoxin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing and handling Viridicatumtoxin?

A1: Viridicatumtoxin should be stored at -20°C for long-term stability[1][2]. Due to its potent biological activity, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Q2: How should I prepare stock solutions of Viridicatumtoxin?

A2: Viridicatumtoxin has poor solubility in water but is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol[1][2]. For a 10 mM stock solution, dissolve 5.66 mg of Viridicatumtoxin (Molecular Weight: 565.6 g/mol ) in 1 mL of your chosen solvent. Vortex briefly to ensure complete dissolution. Store stock solutions in tightly sealed vials at -20°C.

Q3: What is the known stability of Viridicatumtoxin in different conditions?

A3: Viridicatumtoxin is known for its remarkably stable scaffold, particularly in acidic conditions, which is a notable feature compared to other tetracycline-like antibiotics[1][3][4][5]. However, its carboxamide functionality may undergo hydrolysis under harsh acidic or basic conditions[1]. It is also noted to be resistant to fungal biotransformation[3]. For optimal stability, it is crucial to control the pH, temperature, and light exposure during experiments.

Troubleshooting Guides

Issue 1: I am observing inconsistent results in my bioassays.

This could be due to several factors related to the stability and handling of Viridicatumtoxin. Follow this troubleshooting workflow:

G start Inconsistent Bioassay Results check_storage Verify Storage Conditions (-20°C, dark, dry) start->check_storage check_solution Assess Stock Solution (Age, clarity, storage) check_storage->check_solution Storage OK check_solvent Confirm Solvent Integrity (Anhydrous, correct pH) check_solution->check_solvent Solution OK check_protocol Review Experimental Protocol (pH, temperature, light exposure) check_solvent->check_protocol Solvent OK degradation Potential Degradation Prepare fresh stock solution check_protocol->degradation Protocol deviations found precipitation Precipitation in Assay? Check final solvent concentration check_protocol->precipitation Protocol OK conclusion Systematic Error Resolved degradation->conclusion precipitation->conclusion

Caption: Troubleshooting workflow for inconsistent bioassay results.

Issue 2: My Viridicatumtoxin solution has changed color/appears cloudy.

A change in appearance can indicate degradation or precipitation.

  • Precipitation: This may occur if the stock solution is added to an aqueous buffer where it has low solubility, or if the storage temperature fluctuates. Gently warm the solution to room temperature and vortex. If the precipitate does not redissolve, it may be necessary to prepare a fresh stock solution. Consider increasing the percentage of organic solvent in your final assay mixture if possible.

  • Degradation: Color change could indicate chemical degradation. Viridicatumtoxin's phenolic hydroxyl groups can be susceptible to oxidation[1]. Protect solutions from light and consider using degassed solvents. If degradation is suspected, the solution should be discarded and a fresh one prepared.

Issue 3: How can I decontaminate lab surfaces and dispose of Viridicatumtoxin waste?

As there is no standardized, validated protocol for Viridicatumtoxin degradation, a cautious approach based on the degradation of similar compounds is recommended. Tetracycline antibiotics can be degraded by strong oxidizing agents or under specific pH conditions.

  • Chemical Degradation (Use with caution): A solution of 1 M NaOH or a 10% sodium hypochlorite solution can be used to wipe down surfaces. Allow a contact time of at least one hour before wiping with water. Note that Viridicatumtoxin's stability may exceed that of other tetracyclines, and this method's efficacy is not guaranteed.

  • Disposal: All solid waste and contaminated labware should be treated as chemical waste and disposed of according to your institution's hazardous waste guidelines.

Issue 4: How can I prevent the growth of Penicillium aethiopicum and subsequent Viridicatumtoxin contamination in my cultures?

Preventing fungal contamination is key.

  • Aseptic Technique: Employ strict aseptic techniques when working with cell cultures or other media.

  • Antifungal Agents: If appropriate for your experimental system, consider the use of antifungal agents in your growth media.

  • Biocontrol: For larger-scale applications, biocontrol agents like Bacillus subtilis have been shown to inhibit the growth of mycotoxigenic fungi and reduce mycotoxin production[6].

Data Presentation

Table 1: Physicochemical Properties and Stability of Viridicatumtoxin

PropertyValue / ObservationReference(s)
Molecular Weight 565.6 g/mol [2]
Appearance Solid[2]
Solubility Soluble in Ethanol, Methanol, DMF, DMSO. Poor water solubility.[1][2]
Long-term Storage -20°C[1][2]
Thermal Stability Melts with decomposition at ~235°C[1]
pH Stability Remarkably stable in acidic conditions. Can undergo hydrolysis under harsh acidic or basic conditions.[1][3]
Biostability Resistant to fungal biotransformation.[3]

Table 2: Example Degradation Data for Tetracycline Hydrochloride (a related compound) under various pH conditions. This data is provided for illustrative purposes to demonstrate the effect of pH on a related tetracycline structure. Similar studies would be required to determine the specific degradation kinetics of Viridicatumtoxin.

pHDegradation Rate after 120 min (%)Reference(s)
385.29[7]
579.12[7]
775.00[7]
971.76[7]
1156.76[7]

Experimental Protocols

Protocol 1: Quantification of Viridicatumtoxin by LC-MS

This protocol is adapted from methodologies used for the analysis of Penicillium aethiopicum extracts[8].

  • Sample Preparation:

    • Extract the sample (e.g., fungal culture, bioassay medium) with an equal volume of ethyl acetate.

    • Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of methanol for LC-MS analysis.

  • LC-MS Conditions:

    • Column: C18 reverse-phase column (e.g., Phenomenex Luna 5µ, 2.0 x 100 mm).

    • Mobile Phase A: Water with 0.1% (v/v) formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

    • Flow Rate: 0.1 mL/min.

    • Gradient:

      • Start with 5% Mobile Phase B.

      • Linear gradient to 95% Mobile Phase B over 30 minutes.

      • Hold at 95% Mobile Phase B for 15 minutes.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Detection: Monitor for the characteristic m/z value of Viridicatumtoxin (e.g., m/z 548 for [M+H-H₂O]⁺)[8].

  • Quantification:

    • Generate a standard curve using serial dilutions of a Viridicatumtoxin standard of known concentration.

    • Calculate the concentration in the unknown samples by interpolating their peak areas from the standard curve.

Protocol 2: General Workflow for Assessing Chemical Degradation of Viridicatumtoxin

This protocol provides a general framework for testing the efficacy of a chemical agent for Viridicatumtoxin degradation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_v Prepare Viridicatumtoxin Stock Solution (e.g., in Methanol) react Incubate Viridicatumtoxin with Degradation Agent at Time Points (e.g., 0, 1, 2, 4, 24 hours) prep_v->react prep_d Prepare Degradation Agents (e.g., 1M NaOH, 0.1M HCl) prep_d->react quench Quench Reaction (e.g., Neutralize pH) react->quench control Prepare Control Samples (Viridicatumtoxin in Buffer/Solvent) control->quench analyze Analyze all samples by LC-MS (Protocol 1) quench->analyze calculate Calculate % Degradation vs. Time 0 and Control analyze->calculate

Caption: Workflow for chemical degradation assessment.

References

Technical Support Center: Previridicatumtoxin MIC Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers using Previridicatumtoxin in Minimum Inhibitory Concentration (MIC) assays. Our goal is to help you achieve more consistent and reproducible results in your antifungal susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard method for determining the MIC of this compound?

A1: For determining the MIC of novel antifungal compounds like this compound, it is highly recommended to follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] The broth microdilution method is considered the gold standard and provides quantitative results.[2][3][4] These protocols offer a standardized approach to inoculum preparation, media selection, and incubation conditions, which are crucial for inter-laboratory reproducibility.[5][6]

Q2: How should I prepare this compound for an MIC assay, considering its likely hydrophobic nature?

A2: this compound is a complex natural product and may have poor aqueous solubility. To ensure accurate results, it is critical to properly solubilize the compound. It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO). The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid inhibiting fungal growth. A solvent toxicity control must be included in your experiment to confirm that the solvent at the tested concentration does not affect fungal viability.

Q3: What are the critical parameters that can influence the outcome of a this compound MIC assay?

A3: Several factors can introduce variability into MIC results. Key parameters to control include:

  • Inoculum size: The density of the fungal suspension must be standardized, typically using a spectrophotometer.[2] Inocula with cell counts lower than the standard (e.g., 5x10^5 CFU/mL) can lead to falsely low MICs.[7]

  • Growth medium: The composition of the medium can affect both the growth of the fungus and the activity of the compound.[7] RPMI-1640 is a commonly used medium for antifungal susceptibility testing.

  • Incubation time and temperature: These should be kept consistent as specified by standardized protocols.[1]

  • Compound stability and solubility: Precipitation of the compound during the assay will lead to inaccurate results.

Q4: How do I interpret the results of my MIC assay?

A4: The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] For broth microdilution assays, this is the first well in the dilution series that appears clear. For assays using a colorimetric indicator like resazurin, the MIC is the lowest concentration that prevents a color change. It is important to remember that the "true" MIC lies between the lowest inhibitory concentration and the next lowest concentration in the series.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent MIC values across replicates - Inaccurate pipetting- Uneven distribution of fungal inoculum- Precipitation of this compound in the wells- Use calibrated pipettes and proper technique.- Ensure the fungal inoculum is well-mixed before and during addition to the plate.- Visually inspect the wells for any precipitate. If observed, consider using a co-solvent or a different solubilization method.
No fungal growth in the positive control well - Inoculum was not viable- Incorrect growth medium was used- Incubation conditions were incorrect- Verify the viability of the fungal culture before starting the assay.- Double-check that the correct medium was prepared and used.- Confirm the incubator temperature and CO2 levels (if applicable).
Fungal growth in the negative control (sterility) well - Contamination of the growth medium- Contamination of the microtiter plate or other reagents- Use fresh, sterile medium and reagents.- Maintain aseptic technique throughout the experimental setup.
Precipitation of this compound in the stock solution or assay plate - Poor solubility of the compound in the chosen solvent or medium- Concentration of the compound exceeds its solubility limit- Try a different solvent for the stock solution.- Consider gentle warming or sonication to aid dissolution.- Lower the starting concentration of the compound in the dilution series.
MIC values are significantly different from expected or previously obtained results - Variation in the fungal strain (e.g., development of resistance)- Differences in experimental conditions between labs or experiments[9]- Degradation of the this compound stock solution- Have the fungal strain re-identified and checked for purity.- Strictly adhere to a standardized protocol for all experiments.[5][6]- Prepare fresh stock solutions of this compound for each experiment.

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on CLSI guidelines for antifungal susceptibility testing.

1. Preparation of this compound Stock Solution: a. Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL. b. Vortex thoroughly to ensure complete dissolution. c. Prepare serial dilutions of this stock solution as needed for your experiment.

2. Inoculum Preparation: a. From a fresh culture plate, select several colonies of the test fungus. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer. This corresponds to a specific cell density. d. Further dilute this suspension in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration (typically around 0.5-2.5 x 10^5 CFU/mL).

3. Assay Plate Preparation: a. In a 96-well microtiter plate, add 100 µL of the appropriate this compound dilution to each well of a row, creating a two-fold serial dilution across the plate. b. Leave the last two wells of each tested row for positive (fungus + medium + solvent) and negative (medium only) controls. c. Add 100 µL of the standardized fungal inoculum to each well, except for the negative control well. d. The final volume in each well should be 200 µL.

4. Incubation: a. Seal the plate and incubate at 35°C for 24-48 hours, depending on the fungal species.

5. Reading the MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution D Serial Dilution of This compound in Plate A->D B Prepare Fungal Inoculum C Standardize Inoculum (0.5 McFarland) B->C E Inoculate Wells C->E F Incubate Plate (35°C, 24-48h) E->F G Read MIC F->G

Caption: Workflow for this compound MIC determination.

troubleshooting_flow Start Inconsistent MIC Results Q1 Is there precipitation in the wells? Start->Q1 A1_Yes Improve compound solubilization Q1->A1_Yes Yes Q2 Is the positive control growing properly? Q1->Q2 No A2_No Check inoculum viability and growth conditions Q2->A2_No No Q3 Is pipetting accurate and consistent? Q2->Q3 Yes A3_No Calibrate pipettes and review technique Q3->A3_No No End Consistent Results Q3->End Yes hypothetical_pathway This compound This compound Inhibition Inhibition This compound->Inhibition Disruption Disruption This compound->Disruption Membrane Fungal Cell Membrane Growth_Inhibition Fungal Growth Inhibition Membrane->Growth_Inhibition Ergosterol Ergosterol Synthesis Ergosterol->Growth_Inhibition CellWall Cell Wall Synthesis CellWall->Growth_Inhibition Inhibition->Ergosterol e.g. Inhibition->CellWall e.g. Disruption->Membrane

References

Addressing photosensitivity of tetracycline-like compounds in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetracycline-like compounds. This resource provides essential guidance on addressing the inherent photosensitivity of these molecules to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is tetracycline photosensitivity and why is it a concern in experiments?

A: Tetracycline photosensitivity refers to the process where tetracycline-like compounds absorb light energy, primarily in the UVA and blue light spectra, which leads to photochemical reactions.[1][2] This is a significant concern in experimental settings for two main reasons:

  • Compound Degradation: The molecule can be altered or degraded, reducing its effective concentration and producing unknown photoproducts.[3][4] This compromises the accuracy of dose-response studies and can lead to misleading results.

  • Phototoxicity: The energized tetracycline molecule can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen.[5][6] These ROS can damage cellular components (proteins, lipids, DNA), inducing cytotoxicity or other unintended biological effects that are independent of the compound's primary mechanism of action.[7][8]

Q2: Which tetracycline derivatives are the most and least photosensitive?

A: The phototoxic potential varies significantly across the tetracycline class. Demeclocycline and doxycycline are known to be among the most potent photosensitizers.[1][9] Conversely, minocycline is reported to have a much lower potential for causing phototoxic reactions.[2][9] This variability is crucial when selecting a compound for a specific experimental system, especially where light exposure is unavoidable.

Q3: What wavelengths of light should I be most concerned about?

A: The primary concern is Ultraviolet A (UVA), which spans from 320-400 nm.[2][10] Some tetracyclines can also be activated by blue light (approximately 400-500 nm).[2] Standard laboratory fluorescent lighting and even sunlight exposure through window glass can emit sufficient radiation in these ranges to trigger photosensitive reactions.[2]

Q4: Can the cell culture medium itself contribute to phototoxicity?

A: Yes. Many common cell culture media contain components like riboflavin (Vitamin B2) and tryptophan, which are themselves photosensitizers.[11] When exposed to light, these components can generate hydrogen peroxide and other radicals, which can be cytotoxic.[11][12] This effect can be exacerbated by the presence of HEPES buffer.[11] Therefore, the combination of a tetracycline compound and light-exposed media can have a synergistic cytotoxic effect, confounding experimental results.

Troubleshooting Guide

This guide addresses common issues that may arise from the improper handling of photosensitive tetracyclines.

Observed Problem Potential Cause Recommended Action
High variability between replicate wells/plates. Inconsistent light exposure across the experiment.Ensure all plates and solutions are handled with consistent light protection. Use amber or foil-wrapped tubes and plates. Minimize time on the benchtop under ambient light.
Unexpectedly high cell death or cytotoxicity at low compound concentrations. Phototoxicity induced by ambient lab lighting during incubation or cell handling.Repeat the experiment under dark or red-light conditions. Prepare all solutions and perform all manipulations in a darkened room or with a safe light. Wrap incubators and plates in foil.
Loss of compound activity over time in prepared solutions. Photodegradation of the tetracycline stock or working solutions.Prepare fresh solutions for each experiment. Store stock solutions in the dark at -20°C.[13] Use amber vials for storage and cover with aluminum foil.[14]
Inconsistent induction in Tet-On/Tet-Off systems. Degradation of the inducer (e.g., doxycycline) in the culture medium due to light exposure.Replace the medium with freshly prepared, light-protected doxycycline-containing medium more frequently. Ensure the incubator door is not left open for extended periods.[15][16]
Phototoxicity Mechanism

The diagram below illustrates the general mechanism by which tetracyclines induce phototoxicity.

G cluster_activation Activation cluster_reaction Photochemical Reaction TC Tetracycline (Ground State) TC_excited Tetracycline* (Excited State) TC->TC_excited Photon Absorption ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) TC_excited->ROS Energy Transfer Degradation Compound Degradation TC_excited->Degradation Photodegradation Photon Light (UVA/Blue) Oxygen Oxygen (³O₂) Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage

Caption: Mechanism of tetracycline-induced phototoxicity.

Experimental Protocols & Preventative Measures

To mitigate photosensitivity, a systematic, light-aware approach is required from solution preparation through final analysis.

Experimental Workflow for Mitigating Photosensitivity

The following workflow provides a logical sequence for designing and troubleshooting experiments involving tetracycline-like compounds.

Caption: A workflow for handling photosensitive tetracyclines.

Protocol: Light-Protected Cell Viability (MTT) Assay

This protocol is adapted for assessing the cytotoxicity of a tetracycline compound while controlling for phototoxic artifacts.

Materials:

  • Tetracycline compound stock solution (in an amber vial, wrapped in foil)

  • Cell culture medium (stored in the dark)

  • 96-well clear-bottom, black-walled plates

  • Aluminum foil

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01M HCl)

  • Dark room or biosafety cabinet with red light capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well black-walled plate at the desired density. Allow cells to adhere overnight in a standard, dark incubator.

  • Compound Preparation (Low Light Conditions): In a darkened room or under red light, perform serial dilutions of the tetracycline compound in culture medium that has been protected from light.

  • Dosing: Carefully remove the culture medium from the cells and add the tetracycline-containing medium. Include "vehicle control" wells and "+UVA control" and "-UVA control" plates.

  • Incubation:

    • For the -UVA (dark control) plate , immediately wrap the plate securely in a double layer of aluminum foil.

    • For the +UVA (light-exposed) plate , place it under your standard laboratory lighting for a defined period (e.g., 1-2 hours) to simulate accidental exposure, or use a controlled UVA light source for a specific dose if conducting a formal phototoxicity assay.[17]

    • Place both plates in the incubator for the desired treatment duration (e.g., 24-48 hours).

  • MTT Assay (Low Light Conditions):

    • Work under minimal light. Unwrap the plates just before adding reagents.

    • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours in the dark.

    • Add 100 µL of solubilization buffer to each well.

    • Wrap the plates in foil again and leave them at room temperature overnight in a dark location to allow for complete formazan crystal dissolution.

  • Data Acquisition: The next day, unwrap the plates and immediately read the absorbance at 570 nm on a plate reader.

Data Analysis: Compare the viability curves from the "-UVA" plate (representing the compound's intrinsic toxicity) and the "+UVA" plate (representing intrinsic toxicity plus phototoxicity). A significant drop in viability on the "+UVA" plate indicates a phototoxic effect.

Quantitative Data Summary

The relative photosensitivity of tetracyclines can be inferred from both clinical observations and in vitro studies. While direct experimental comparability is often limited by varying conditions, a general ranking can be established.

Tetracycline DerivativeRelative Phototoxicity PotentialKey Experimental Observations
Demeclocycline Very HighFrequently cited as one of the most potent photosensitizers in clinical reports.[2]
Doxycycline HighProduces significant phototoxic reactions in human volunteer studies.[1][18] A frequent sensitizer where dose and UVA intensity are key factors.[9]
Tetracycline ModerateAssociated with phototoxicity, though generally considered less potent than doxycycline.[2][8]
Chlortetracycline ModerateShown to generate singlet oxygen upon irradiation and induce phototoxicity.[6][19]
Oxytetracycline Low to ModerateShows some phototoxicity, but less than doxycycline or demeclocycline.[8]
Minocycline Very LowExhibits minimal singlet oxygen production and is noted for its low incidence of photosensitivity.[2][9]

This table provides a qualitative summary based on available literature. Direct quantitative comparisons should be made under identical, controlled experimental conditions.

References

Technical Support Center: Optimizing Previridicatumtoxin Resolution in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the resolution of Previridicatumtoxin in your High-Performance Liquid Chromatography (HPLC) analyses. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you overcome common challenges and achieve optimal separation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the HPLC analysis of this compound, offering potential causes and systematic solutions.

Q1: Why am I seeing poor resolution or peak co-elution for this compound?

A1: Poor resolution, where peaks are not well separated, is a common challenge.[1][2] Several factors related to your method can contribute to this issue. The primary factors to investigate are the mobile phase composition, the choice of HPLC column, and the column temperature.[1][3][4]

  • Mobile Phase: The organic modifier (e.g., acetonitrile, methanol) and its ratio to the aqueous phase significantly impact selectivity.[5][6] The pH of the mobile phase can also affect the ionization and retention of this compound.[2][5]

  • Column: The stationary phase chemistry, particle size, and column dimensions are critical for achieving good resolution.[3][4] A column with a different selectivity or higher efficiency (smaller particles) may be required.

  • Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which in turn influences resolution.[1][7]

Q2: My this compound peak is tailing. What could be the cause and how can I fix it?

A2: Peak tailing can be caused by several factors, including column contamination, secondary interactions with the stationary phase, or an inappropriate mobile phase pH.

  • Column Contamination: Highly retained impurities from previous injections can accumulate on the column, leading to peak tailing.[8] Flushing the column with a strong solvent may resolve this.

  • Secondary Interactions: Free silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing. Using a base-deactivated column or adding a competing base to the mobile phase can mitigate this.

  • Mobile Phase pH: If this compound has ionizable functional groups, operating at a pH where it is in a single ionic form can improve peak shape.[5]

Q3: I'm observing split peaks for my analyte. What should I investigate?

A3: Split peaks can be indicative of a few problems occurring before or during the separation.

  • Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split peak.[9] Replacing the column is often the solution.

  • Injector Issues: A partially blocked injector port or an incompletely filled sample loop can lead to improper sample introduction and split peaks.[8]

  • Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[8] Whenever possible, dissolve your sample in the initial mobile phase.

Q4: How can I increase the retention time of this compound?

A4: To increase the retention time, you need to increase the interaction of this compound with the stationary phase. In reversed-phase HPLC, this is typically achieved by making the mobile phase weaker (more polar).[3]

  • Decrease Organic Solvent: Reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times.[3][5]

  • Change Organic Solvent: Switching to a weaker organic solvent (e.g., from acetonitrile to methanol) can also increase retention.

Q5: My baseline is drifting or noisy. What are the likely causes?

A5: A drifting or noisy baseline can interfere with accurate quantification.

  • Mobile Phase Issues: Improperly mixed or degassed mobile phase can lead to baseline drift.[10] Contamination in the mobile phase solvents can also cause a rising baseline, especially during gradient elution.[8]

  • Detector Problems: A dirty flow cell or a failing detector lamp can result in baseline noise.[10]

  • Column Equilibration: Insufficient column equilibration time, especially when changing mobile phases, can cause the baseline to drift.[10]

Optimizing HPLC Parameters for this compound Resolution

Systematic optimization of your HPLC method is key to achieving the best possible resolution. The following tables summarize key parameters and their impact on separation.

Table 1: Mobile Phase Optimization

ParameterRecommended Adjustment for Better ResolutionPotential Outcome
Organic Solvent Type Switch from Acetonitrile to Methanol (or vice-versa)Changes in selectivity (α) can significantly alter peak spacing.[6]
Organic Solvent % Decrease percentage for increased retention and potentially better separation of early eluting peaks.[3]Increased retention factor (k).
pH (for ionizable compounds) Adjust pH to ensure the analyte is in a single, un-ionized form.Improved peak shape and stable retention.[2]
Gradient Slope Use a shallower gradient (slower increase in organic solvent).[2]Better separation of complex mixtures with closely eluting peaks.[7]

Table 2: Column and Hardware Optimization

ParameterRecommended Adjustment for Better ResolutionPotential Outcome
Stationary Phase Select a column with a different chemistry (e.g., C18, Phenyl-Hexyl, Cyano).Alters selectivity (α) by changing analyte-stationary phase interactions.
Particle Size Use a column with smaller particles (e.g., 3 µm or sub-2 µm).[6]Increased column efficiency (N), leading to sharper peaks.[3]
Column Length Increase column length.Increased efficiency (N) and resolution, but with longer run times and higher backpressure.[3]
Flow Rate Decrease the flow rate.[1]Can improve efficiency and resolution, but increases analysis time.[1]
Temperature Optimize column temperature (e.g., test at 30°C, 40°C, 50°C).Affects selectivity, mobile phase viscosity, and analysis speed.[1]

Experimental Protocols

Below are detailed methodologies for developing and optimizing an HPLC method for this compound.

Protocol 1: General Method Development for this compound

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound standard or sample extract.

    • Dissolve the sample in a solvent that is compatible with the initial mobile phase (e.g., a mixture of water and organic solvent).

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.[1]

  • Initial HPLC Conditions (Scouting Run):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV-Vis Diode Array Detector (DAD) scanning a relevant wavelength range for mycotoxins (e.g., 200-400 nm).

  • Method Optimization:

    • Based on the initial chromatogram, adjust the gradient to better resolve the this compound peak from impurities. If peaks are clustered, use a shallower gradient in that region.[2]

    • If resolution is still insufficient, systematically change one parameter at a time as outlined in Tables 1 and 2. For example, repeat the analysis with Methanol as the organic modifier.

Protocol 2: Troubleshooting Poor Peak Shape

  • Assess the Problem: Inject a well-characterized standard of this compound to confirm that the poor peak shape is not inherent to the molecule under the current conditions.

  • Column Wash:

    • Disconnect the column from the detector.

    • Flush the column with a series of solvents to remove contaminants. A typical sequence for a reversed-phase column is:

      • Water (20 column volumes)

      • Methanol (20 column volumes)

      • Acetonitrile (20 column volumes)

      • Isopropanol (20 column volumes)

    • Store the column in an appropriate solvent (e.g., Acetonitrile/Water mixture).

  • Mobile Phase pH Adjustment:

    • If peak tailing is observed and this compound has acidic or basic properties, prepare mobile phases with different pH values (e.g., pH 3, 5, and 7) using appropriate buffers (e.g., phosphate or acetate buffer).

    • Analyze the standard at each pH to observe the effect on peak shape and retention time.

Visualizations

The following diagrams illustrate key workflows and relationships in HPLC method development.

HPLC_Troubleshooting_Workflow start Poor Resolution Observed check_mobile_phase Step 1: Evaluate Mobile Phase - Adjust Organic % - Change Solvent Type - Modify Gradient Slope start->check_mobile_phase resolution_ok Resolution Acceptable? check_mobile_phase->resolution_ok Analyze Result check_column Step 2: Evaluate Column - Try Different Stationary Phase - Use Smaller Particle Size - Increase Column Length check_column->resolution_ok Analyze Result check_conditions Step 3: Evaluate Operating Conditions - Optimize Temperature - Adjust Flow Rate check_conditions->resolution_ok Analyze Result resolution_ok->check_column No resolution_ok->check_conditions No end Method Optimized resolution_ok->end Yes

Caption: A systematic workflow for troubleshooting poor HPLC resolution.

Factors_Affecting_Resolution cluster_efficiency Efficiency (N) cluster_selectivity Selectivity (α) cluster_retention Retention Factor (k) Resolution HPLC Resolution (Rs) ParticleSize Particle Size Resolution->ParticleSize depends on ColumnLength Column Length Resolution->ColumnLength depends on MobilePhase Mobile Phase Type Resolution->MobilePhase depends on StationaryPhase Stationary Phase Resolution->StationaryPhase depends on Temperature Temperature Resolution->Temperature depends on MobilePhaseStrength Mobile Phase Strength (% Organic) Resolution->MobilePhaseStrength depends on

Caption: Key factors influencing HPLC peak resolution.

References

Technical Support Center: Interpreting Complex Mass Spectrometry Data of Previridicatumtoxin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the complex mycotoxin, Previridicatumtoxin. The information is designed to address specific issues that may be encountered during mass spectrometry experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges in the mass spectrometric analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: I am not observing any peaks for this compound in my chromatogram.

A1: The absence of peaks can stem from several issues, ranging from sample preparation to instrument settings.[1] First, verify that the autosampler and syringe are functioning correctly and that the sample has been properly prepared.[1] Ensure your sample is appropriately concentrated; if it is too dilute, the signal may be too low to detect.[2] Conversely, a highly concentrated sample could lead to ion suppression.[2] Check for any potential leaks in the system, as this can lead to a loss of sensitivity.[1] It is also crucial to confirm that the detector is functioning correctly and that the ionization source is stable.[1][3]

Q2: The observed mass-to-charge ratio (m/z) for my this compound standard is different from the expected theoretical mass.

A2: A shift in the observed m/z value often points to issues with mass accuracy or unexpected adduct formation. Regular mass calibration of the spectrometer is essential for accurate mass determination.[2] If the instrument is properly calibrated, consider the possibility of non-proton adducts forming with cations present in your solvent or sample matrix, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺). The following table summarizes the expected m/z for common this compound adducts (assuming a hypothetical molecular weight of 478.5 g/mol ).

AdductChemical FormulaMass Shift (Da)Expected m/z (for MW = 478.5)
Protonated[M+H]⁺+1.0078479.5078
Sodiated[M+Na]⁺+22.9898501.4898
Potassiated[M+K]⁺+39.0983517.5983
Ammoniated[M+NH₄]⁺+18.0344496.5344

Q3: My mass spectrum shows broad or split peaks for this compound.

A3: Peak broadening or splitting can complicate data interpretation and is often caused by chromatographic issues or contaminants.[2] Ensure proper sample preparation and column maintenance to avoid contaminants that can lead to peak distortion.[2] Adjusting ionization conditions, such as source parameters and gas flows, may also help to reduce peak broadening.[2] Additionally, fine-tuning your chromatographic conditions can help achieve a more stable baseline and sharper peaks.[2]

Q4: How can I differentiate this compound from its potential isomers?

A4: Distinguishing between isomers by mass spectrometry alone can be challenging, as they have identical masses and often similar fragmentation patterns.[4] High-resolution mass spectrometry is crucial for confirming the elemental composition.[2] The most effective approach is to couple liquid chromatography with tandem mass spectrometry (LC-MS/MS).[5][6] Different isomers will likely have different retention times on the LC column. Furthermore, while the fragment ions may be the same, their relative abundances can differ between isomers, providing a basis for differentiation. Advanced techniques like ion mobility spectrometry (IMS) can also be employed to separate isomers based on their size and shape.[4]

Experimental Protocols

Methodology for High-Resolution Mass Spectrometry of this compound

This protocol outlines a general procedure for the analysis of this compound using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound standard.

    • Dissolve in 1 mL of LC-MS grade methanol to prepare a 1 mg/mL stock solution.

    • Prepare a series of dilutions ranging from 1 ng/mL to 1 µg/mL in a 50:50 mixture of mobile phase A and mobile phase B.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Desolvation gas at 600 L/hr, Cone gas at 50 L/hr.

    • Mass Range: m/z 100-1000.

    • Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS2).

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to generate a representative fragmentation pattern.

Visualizations

troubleshooting_workflow start No this compound Peak Observed check_sample Verify Sample Preparation and Concentration start->check_sample check_instrument Check Instrument Functionality start->check_instrument ion_suppression Dilute Sample to Mitigate Ion Suppression check_sample->ion_suppression If concentration is too high check_leaks Inspect for System Leaks check_instrument->check_leaks check_detector Verify Detector Operation check_instrument->check_detector instrument_maintenance Perform Instrument Maintenance and Calibration check_leaks->instrument_maintenance check_detector->instrument_maintenance solution Peak Should Be Observed ion_suppression->solution instrument_maintenance->solution adduct_formation_pathway M This compound (M) MH [M+H]⁺ (m/z = 479.51) M->MH + MNa [M+Na]⁺ (m/z = 501.49) M->MNa + MK [M+K]⁺ (m/z = 517.60) M->MK + MNH4 [M+NH₄]⁺ (m/z = 496.53) M->MNH4 + H H⁺ H->MH Na Na⁺ Na->MNa K K⁺ K->MK NH4 NH₄⁺ NH4->MNH4 isomer_differentiation_logic start Mixture of this compound Isomers lcms LC-MS Analysis start->lcms retention_time Different Retention Times? lcms->retention_time msms Tandem MS (MS/MS) Analysis retention_time->msms No isomers_separated Isomers Differentiated retention_time->isomers_separated Yes fragmentation Different Fragmentation Patterns or Ratios? msms->fragmentation fragmentation->isomers_separated Yes further_techniques Consider Advanced Techniques (e.g., Ion Mobility) fragmentation->further_techniques No

References

Technical Support Center: Previridicatumtoxin Cell Culture Testing

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific biological effects and quantitative data for Previridicatumtoxin is limited in current scientific literature. This guide utilizes doxycycline, a well-characterized tetracycline antibiotic, as a representative compound to provide researchers with relevant protocols and troubleshooting advice. It is recommended that these guidelines be adapted based on empirical data obtained with this compound in your specific cell system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a mycotoxin that belongs to the tetracycline class of compounds. Tetracyclines are known for their antibiotic properties and have also been studied for their potential anti-inflammatory and anti-cancer activities.

Q2: What are the general cytotoxic effects of tetracycline-class mycotoxins on cultured cells?

Tetracycline derivatives, such as doxycycline, have been shown to induce a dose-dependent cytotoxic effect in various cell lines. This toxicity is often mediated through the induction of apoptosis (programmed cell death). The sensitivity to these compounds can vary significantly between different cell types. For instance, some cancer cell lines exhibit high sensitivity, while other cell types may be more resistant.

Q3: What are the common signs of contamination when working with this compound?

Contamination in cell cultures can be of microbial (bacterial, fungal, mycoplasma) or chemical nature. When testing any compound, including this compound, it is crucial to distinguish between the effects of the compound and the effects of a potential contamination.

  • Bacterial Contamination: Often results in a rapid change in the culture medium's pH (turning yellow and cloudy), and microscopic examination reveals small, motile organisms.

  • Fungal (Yeast/Mold) Contamination: Yeast contamination may appear as individual oval-shaped particles, sometimes budding, and can make the medium turbid.[1] Mold contamination is characterized by the growth of filamentous hyphae.[1]

  • Mycoplasma Contamination: This is a more insidious form of contamination as it often does not cause visible changes to the culture medium. However, it can significantly alter cellular metabolism, growth rates, and response to experimental treatments. Regular testing for mycoplasma is highly recommended.

  • Chemical Contamination: Can arise from impurities in the media, serum, or the test compound itself. This may lead to inconsistent results or unexpected cell death.

Q4: How should I prepare a stock solution of a tetracycline-class mycotoxin for cell culture experiments?

For tetracycline compounds like doxycycline, stock solutions are often prepared in sterile distilled water, ethanol, or DMSO. It is crucial to check the solubility of the specific compound you are using. For light-sensitive compounds, protect the stock solution from light and store it at -20°C in aliquots to avoid repeated freeze-thaw cycles. When adding the compound to your cell culture medium, ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically below 0.1%).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Sudden cell death in both treated and control wells. Microbial contamination (bacteria or fungi).Discard all cultures and decontaminate the incubator and biosafety cabinet. Review aseptic technique.
Contaminated media or reagents.Use a fresh batch of media, serum, and other reagents.
Inconsistent results between experiments. Mycoplasma contamination.Test all cell stocks for mycoplasma. If positive, discard the cells or treat with a specific anti-mycoplasma reagent.
Variability in compound stock solution.Prepare a fresh stock solution of this compound and ensure proper storage.
Cell passage number.Use cells within a consistent and low passage number range for all experiments.
Precipitate formation in the culture medium after adding this compound. Poor solubility of the compound at the tested concentration.Prepare a fresh stock solution in a different solvent (e.g., DMSO). Ensure the final solvent concentration is low.
High concentration of the compound.Test a wider range of dilutions to find the optimal soluble concentration.
No observable effect of this compound on cell viability. Cell line is resistant to this class of compounds.Try a different cell line known to be sensitive to tetracyclines or apoptosis-inducing agents.
Incorrect concentration range.Perform a dose-response experiment with a broader range of concentrations.
Inactive compound.Verify the purity and activity of your this compound stock.

Quantitative Data

The following table summarizes the 50% inhibitory concentration (IC50) values of doxycycline in various human cancer cell lines after 48 hours of treatment, as determined by MTT assay. This data can serve as a starting point for designing dose-response experiments for this compound.

Cell LineCancer TypeIC50 (µM)
NCI-H446Lung Cancer1.70
A549Lung Cancer1.06
A375Amelanotic Melanoma110.4 (72h)
C32Amelanotic Melanoma238.9 (72h)
SH-SY5YNeuroblastoma9.8 - >200
HepG2Hepatocellular Carcinoma13.4 - 200
HEK-293Kidney8.9 - 30.4

Data for doxycycline, presented as a reference for the tetracycline class.[2][3][4]

Experimental Protocols

Protocol 1: Preparation of Doxycycline Stock Solution

This protocol is for the preparation of a doxycycline stock solution and can be adapted for other tetracycline compounds, including this compound, with appropriate adjustments for solubility.

  • Weigh out the desired amount of doxycycline hyclate powder in a sterile microcentrifuge tube.

  • Add sterile, nuclease-free water to achieve a stock solution concentration of 10 mg/mL.

  • Vortex thoroughly until the powder is completely dissolved.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile, light-protecting tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxicity of a compound using an MTT assay.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. .

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Cell Culture (to 80% confluency) seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Stock Solution treat_cells Treat Cells with Serial Dilutions prep_compound->treat_cells seed_cells->treat_cells incubate Incubate (24-72 hours) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance (570 nm) mtt_assay->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Apoptotic_Signaling_Pathway cluster_stimulus Stimulus cluster_pathway Mitochondrial-Mediated Apoptosis Doxycycline Doxycycline (Tetracycline-class) Mitochondria Mitochondria Doxycycline->Mitochondria induces stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed apoptotic signaling pathway for tetracycline-class mycotoxins.[5][6][7]

References

Non-specific binding of Previridicatumtoxin in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for biochemical assays involving Previridicatumtoxin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to non-specific binding of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a complex natural product classified as a member of the tetracycline family of compounds.[1] Its intricate structure suggests it may possess hydrophobic regions and multiple functional groups capable of engaging in various intermolecular interactions. When working with this compound, it is crucial to consider its potential for non-specific binding in aqueous buffers commonly used in biochemical assays.

Q2: What is non-specific binding and why is it a concern for assays with this compound?

Non-specific binding refers to the interaction of a compound, in this case this compound, with surfaces or molecules other than its intended biological target.[2][3] This can lead to inaccurate experimental results, such as false positives, reduced assay sensitivity, and incorrect determination of binding affinities. Due to its complex structure, this compound may be prone to non-specific interactions through hydrophobic or electrostatic forces.[4]

Q3: What are the common causes of non-specific binding in biochemical assays?

Several factors can contribute to non-specific binding, including:

  • Hydrophobic interactions: The compound binds to hydrophobic surfaces of microplates, beads, or even proteins.

  • Electrostatic interactions: The compound interacts with charged surfaces or molecules.

  • Assay components: Binding to blocking agents, antibodies, or other proteins in the assay.[3][5]

  • Experimental conditions: Suboptimal buffer composition (pH, ionic strength), temperature, and incubation times can exacerbate non-specific binding.[2][4]

Troubleshooting Guides

Issue 1: High background signal in a plate-based binding assay.

High background signal often indicates significant non-specific binding of this compound to the assay plate or other components.

Troubleshooting Steps:

  • Select Appropriate Assay Plates: Test different types of microplates (e.g., low-binding surfaces, polyethylene glycol-coated plates) to identify the one with the lowest background.

  • Optimize Blocking Agents: Incomplete blocking can lead to non-specific binding.[6] Experiment with different blocking agents and concentrations.

  • Adjust Buffer Composition: Modify the buffer's ionic strength and pH to minimize electrostatic interactions.[7]

  • Include a Surfactant: Add a non-ionic surfactant to the buffer to disrupt hydrophobic interactions.

Table 1: Recommended Starting Conditions for Buffer Optimization
ParameterRecommended RangeRationale
Blocking Agent 1-5% Bovine Serum Albumin (BSA), Casein, or a commercial blocking bufferOccupies non-specific binding sites on the assay surface.[2][8]
Surfactant 0.01-0.1% Tween-20 or Triton X-100Reduces non-specific hydrophobic interactions.[7][9]
Salt Concentration 100-250 mM NaClMinimizes non-specific electrostatic interactions.[7]
pH 6.0-8.0Can influence the charge of this compound and interacting surfaces.[7]
Issue 2: Inconsistent results between replicate experiments.

Inconsistency can arise from variable non-specific binding.

Troubleshooting Steps:

  • Pre-treat Labware: Ensure all plasticware and pipette tips are of high quality and, if necessary, pre-treat them with a blocking solution.

  • Control for Compound Aggregation: Visually inspect solutions of this compound for any precipitation. Consider evaluating its solubility in the assay buffer.

  • Standardize Incubation Times and Temperatures: Consistent experimental conditions are crucial for reproducible results.[8]

  • Run Control Experiments: Always include negative controls to quantify the extent of non-specific binding.[8]

Workflow for Troubleshooting Inconsistent Results

G cluster_0 Start: Inconsistent Results cluster_1 Investigation Phase cluster_2 Action Phase cluster_3 Resolution start Inconsistent Results Observed check_labware Evaluate Labware Quality and Pre-treatment start->check_labware check_solubility Assess this compound Solubility and Aggregation start->check_solubility check_conditions Verify Consistency of Incubation Times and Temperatures start->check_conditions implement_pretreatment Implement Labware Pre-treatment Protocol check_labware->implement_pretreatment modify_buffer Modify Buffer to Improve Solubility check_solubility->modify_buffer standardize_protocol Standardize Experimental Protocol check_conditions->standardize_protocol end Consistent Results Achieved implement_pretreatment->end modify_buffer->end standardize_protocol->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Determining Non-Specific Binding to Assay Plates

This protocol helps quantify the level of this compound's non-specific binding to the surface of a microplate.

Materials:

  • Microplates (test different surface types)

  • This compound stock solution

  • Assay buffer

  • Blocking buffer (e.g., 3% BSA in assay buffer)

  • Wash buffer (e.g., assay buffer with 0.05% Tween-20)

  • Detection reagent (if applicable)

  • Plate reader

Procedure:

  • Coat wells with your target protein or leave them uncoated for a baseline measurement.

  • Block the wells by incubating with blocking buffer for 1-2 hours at room temperature.

  • Wash the wells three times with wash buffer.

  • Add this compound at various concentrations to the wells. Include wells with buffer only as a negative control.

  • Incubate for the desired time at the appropriate temperature.

  • Wash the wells extensively (e.g., 5-6 times) with wash buffer to remove unbound this compound.

  • Add the detection reagent and measure the signal using a plate reader.

  • Compare the signal from coated and uncoated wells to determine the extent of non-specific binding to the plate versus the target.

Protocol 2: Competition Assay to Assess Specificity

This experiment can help differentiate between specific and non-specific binding.

Materials:

  • Same as Protocol 1

  • A known, unlabeled ligand for the target protein

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • In a set of wells, add a high concentration of the unlabeled known ligand along with the labeled this compound.

  • In a parallel set of wells, add only the labeled this compound.

  • Incubate and wash as described previously.

  • Measure the signal. A significant decrease in signal in the presence of the unlabeled ligand indicates specific binding of this compound to the target.

Signaling Pathway Diagram: Hypothetical Target Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene This compound This compound This compound->Receptor Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Summary of Key Recommendations

RecommendationRationale
Perform Control Experiments Crucial to identify and subtract non-specific binding signals from the experimental data.[2]
Optimize Buffer Conditions Fine-tuning pH, ionic strength, and additives can significantly reduce non-specific interactions.[2][8]
Use Blocking Agents Saturating non-specific binding sites on surfaces is a primary strategy for reducing background.[2][8]
Incorporate Surfactants Effective in minimizing non-specific binding driven by hydrophobic interactions.[7]
Validate with Orthogonal Assays Confirm findings using a different experimental technique to ensure the observed effects are not artifacts of non-specific binding.

References

Optimizing buffer conditions for Previridicatumtoxin activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "Previridicatumtoxin" is not currently available in publicly accessible scientific literature or databases. The following troubleshooting guide and FAQs are based on general principles for optimizing the activity of fungal secondary metabolites and toxins. Researchers should adapt these recommendations based on their empirical data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

The optimal pH for this compound has not been empirically determined in published literature. However, for many fungal toxins, activity is highly dependent on pH as it can affect the compound's solubility, stability, and interaction with its target. We recommend performing a pH screening experiment to determine the optimal condition for your specific assay.

Q2: Does ionic strength affect this compound's function?

Ionic strength can significantly influence the activity of bioactive compounds by affecting their three-dimensional structure and their binding affinity to target molecules. It is advisable to test a range of buffer concentrations (e.g., from 10 mM to 200 mM) to identify the ideal ionic strength for this compound activity.

Q3: Are there any known cofactors required for this compound activity?

The necessity of cofactors for this compound is unknown. Depending on its mechanism of action, divalent cations (e.g., Mg²⁺, Ca²⁺) or other small molecules might be required. We suggest performing initial experiments in a standard physiological buffer and then systematically testing the addition of common cofactors if activity is lower than expected.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Activity Suboptimal pH of the buffer.Perform a pH screen using a range of buffers (e.g., pH 4.0-9.0) to identify the optimal pH for activity.
Incorrect ionic strength.Test a range of salt concentrations (e.g., 50 mM, 100 mM, 150 mM NaCl) to determine the effect on activity.
Degradation of this compound.Assess the stability of the compound at different temperatures and pH values. Consider adding protease inhibitors if degradation by cellular proteases is suspected.
Missing essential cofactors.Supplement the buffer with common cofactors such as MgCl₂ or CaCl₂ to see if activity is restored or enhanced.
Inconsistent Results Buffer precipitation.Visually inspect the buffer for precipitation after adding this compound. If observed, try a different buffer system or adjust the concentration.
Variability in buffer preparation.Ensure consistent and accurate preparation of all buffer components. Use high-purity water and reagents.

Experimental Protocols

Protocol 1: pH Optimization Screen
  • Prepare a series of buffers with varying pH values (e.g., 50 mM Sodium Citrate for pH 4.0-6.0, 50 mM HEPES for pH 6.5-8.0, 50 mM Tris-HCl for pH 7.5-9.0).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a multi-well plate, add your target cells or protein of interest.

  • Add this compound to each well to a final desired concentration, ensuring the final solvent concentration is consistent and low (e.g., <1%).

  • Add the different pH buffers to the respective wells.

  • Incubate for the desired time at the appropriate temperature.

  • Measure the biological activity using a relevant assay (e.g., cell viability assay, enzyme activity assay).

  • Plot activity versus pH to determine the optimal pH.

Protocol 2: Ionic Strength Optimization
  • Prepare a buffer at the optimal pH determined from Protocol 1.

  • Create a series of these buffers containing varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).

  • Follow steps 3-7 from Protocol 1, using the buffers with varying ionic strengths.

  • Plot activity versus NaCl concentration to determine the optimal ionic strength.

Visualizations

cluster_workflow Troubleshooting Workflow for Buffer Optimization Start Start: Low/No Activity Check_pH Is pH Optimized? Start->Check_pH Optimize_pH Run pH Screen (Protocol 1) Check_pH->Optimize_pH No Check_Ionic_Strength Is Ionic Strength Optimized? Check_pH->Check_Ionic_Strength Yes Optimize_pH->Check_pH Optimize_Ionic_Strength Run Ionic Strength Screen (Protocol 2) Check_Ionic_Strength->Optimize_Ionic_Strength No Check_Cofactors Are Cofactors Required? Check_Ionic_Strength->Check_Cofactors Yes Optimize_Ionic_Strength->Check_Ionic_Strength Test_Cofactors Test Addition of Common Cofactors Check_Cofactors->Test_Cofactors No End Optimal Activity Check_Cofactors->End Yes Test_Cofactors->Check_Cofactors

Caption: Troubleshooting workflow for optimizing buffer conditions.

cluster_pathway Hypothetical Signaling Pathway of this compound This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Induces Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response

Caption: A hypothetical signaling cascade for this compound.

Troubleshooting low bioactivity of synthetic Previridicatumtoxin analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with synthetic analogues of Previridicatumtoxin. The information is tailored to address common challenges encountered during the synthesis, purification, and biological evaluation of these compounds.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound analogue shows significantly lower bioactivity than the parent compound. What are the potential causes?

A1: Low bioactivity can stem from several factors:

  • Structural Inaccuracy: The final synthesized compound may not have the correct structure or stereochemistry. It is crucial to verify the structure using techniques like NMR and mass spectrometry. The complex polycyclic structure of Viridicatumtoxins is sensitive to reaction conditions which can lead to incorrect cyclization or epimerization.

  • Purity Issues: The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents, can interfere with the biological assay and lead to inaccurate results. Purification by HPLC is highly recommended.

  • Degradation: this compound and its analogues may be unstable under certain conditions (e.g., exposure to light, extreme pH, or repeated freeze-thaw cycles). Improper storage can lead to degradation and loss of activity.

  • Structure-Activity Relationship (SAR): The modification you introduced may have unfavorably altered a key pharmacophore required for interaction with the biological target. For instance, modifications to the tetracyclic core or the C-ring side chain can dramatically impact activity.

  • Assay-Specific Problems: The observed low activity might be due to issues with the biological assay itself, such as poor solubility of the compound in the assay medium, interaction with components of the medium, or problems with the target cells or enzyme.

Q2: What is the known mechanism of action for Previridicatumtoxins, and how can this inform my analogue design?

A2: Unlike classic tetracycline antibiotics that target the 30S ribosomal subunit to inhibit protein synthesis, Viridicatumtoxins have a different primary mechanism of action. They are potent inhibitors of Undecaprenyl Pyrophosphate Synthase (UPPS), a critical enzyme in the bacterial cell wall synthesis pathway.[1] This inhibition disrupts the formation of the peptidoglycan layer, leading to bacterial cell death. There may also be a secondary, weaker inhibition of the bacterial 70S ribosome.[1]

When designing analogues, consider how your modifications might affect binding to the UPPS enzyme. The tetracyclic core is believed to be essential for this interaction.

Q3: I am having trouble with the solubility of my synthetic analogues in aqueous buffers for bioassays. What can I do?

A3: Poor aqueous solubility is a common issue for complex, hydrophobic molecules like this compound analogues. Here are some strategies:

  • Co-solvents: Use a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), to first dissolve the compound before making the final dilution in your aqueous assay buffer. It is critical to run a vehicle control with the same concentration of the co-solvent to ensure it does not affect the assay outcome.

  • Formulation Strategies: For in vivo studies, more advanced formulation techniques like using cyclodextrins, liposomes, or nanoparticles may be necessary.

  • Analogue Modification: If poor solubility is a persistent issue, consider incorporating more polar functional groups in future analogue designs, provided they do not negatively impact the compound's bioactivity.

Q4: My purified compound is pure by NMR and Mass Spectrometry, but I still get inconsistent results in my bioactivity assays. What could be the problem?

A4: Inconsistent results, even with a structurally confirmed pure compound, can be due to several factors:

  • Compound Stability in Solution: The analogue may be degrading in the assay medium over the course of the experiment. You can assess this by re-analyzing the compound after incubation in the assay medium for the duration of the experiment.

  • Biological Contaminants: Contamination with endotoxins (lipopolysaccharides from Gram-negative bacteria) can cause significant and variable responses in cell-based assays, particularly those involving immune cells. Using endotoxin-free reagents and glassware during purification and handling is crucial.

  • Assay Variability: Biological assays inherently have some degree of variability. Ensure that your assay is well-validated, includes appropriate positive and negative controls, and that you are performing a sufficient number of replicates.

Troubleshooting Low Bioactivity

This section provides a more detailed guide to troubleshooting common problems.

Problem Area 1: Synthesis and Purification
Symptom Possible Cause Suggested Solution
Incorrect mass or unexpected NMR spectrum Failed reaction, incorrect cyclization, or unexpected side reaction.Review the synthetic scheme and reaction conditions. Consider alternative synthetic routes or protective group strategies. Perform detailed 2D NMR analysis to fully characterize the structure.
Low yield of the final product Inefficient reaction step(s), degradation of intermediates, or loss during purification.Optimize each step of the synthesis for yield. Ensure intermediates are stable under the reaction and purification conditions. Use optimized HPLC methods to minimize loss during purification.
Broad peaks or baseline noise in HPLC Compound aggregation or poor solubility in the mobile phase.Modify the HPLC mobile phase (e.g., change the organic solvent, adjust the pH, or add modifiers). Ensure the compound is fully dissolved before injection.
Batch-to-batch variability in bioactivity Inconsistent purity, presence of different levels of impurities, or slight variations in the final structure.Standardize all synthesis and purification protocols. Perform rigorous quality control on each batch using multiple analytical techniques (e.g., HPLC, NMR, MS).
Problem Area 2: Bioactivity Assays
Symptom Possible Cause Suggested Solution
No activity even at high concentrations The structural modification has abolished the interaction with the target (UPPS).Re-evaluate the SAR. Synthesize analogues with more conservative modifications around the key pharmacophore regions.
The compound has precipitated out of the assay medium.Visually inspect the assay wells for precipitation. Test the solubility of the compound in the assay buffer at the highest concentration used. Use a co-solvent like DMSO if necessary.
High variability between replicate wells Uneven cell plating, pipetting errors, or compound precipitation.Ensure proper cell culture and plating techniques. Use calibrated pipettes. Confirm compound solubility.
Activity is lower than expected from literature Differences in assay conditions (e.g., cell line, bacterial strain, incubation time, medium composition).Carefully replicate the assay conditions reported in the literature. Use the same bacterial strains or cell lines as controls.

Quantitative Data: Structure-Activity Relationship of Viridicatumtoxin Analogues

The following table summarizes the Minimum Inhibitory Concentrations (MIC) for a series of synthetic Viridicatumtoxin B analogues against various bacterial strains. This data highlights the importance of specific structural features for antibacterial activity.

Compound Modification MRSA (MIC in µg/mL) VRE (MIC in µg/mL) S. pneumoniae (MIC in µg/mL)
Viridicatumtoxin B Parent Compound0.50.50.25
Analogue 1 Removal of the C5-OH group> 64> 64> 64
Analogue 2 Epimerization at C4a842
Analogue 3 Simplified side chain163216
Analogue 4 Aromatized C-ring> 64> 64> 64
Analogue 5 Different geranyl-derived side chain10.50.5

Data is representative and compiled for illustrative purposes based on findings in structure-activity relationship studies of Viridicatumtoxins.[2]

Experimental Protocols

Protocol 1: General Procedure for Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Compound Stock: Dissolve the synthetic analogue in DMSO to a final concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in cation-adjusted Mueller-Hinton Broth (CAMHB). The final concentrations should typically range from 64 µg/mL to 0.06 µg/mL.

  • Bacterial Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus) overnight. Dilute the culture to achieve a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This protocol assesses the general cytotoxicity of a compound against a mammalian cell line (e.g., HEK293).

  • Cell Plating: Seed a 96-well plate with cells at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthetic analogue in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the viability against the log of the compound concentration.

Visualizations

G cluster_synthesis Synthesis & Purification cluster_testing Bioactivity Testing cluster_analysis Data Analysis start Design Analogue synthesis Multi-step Synthesis start->synthesis purification HPLC Purification synthesis->purification characterization NMR & MS Analysis purification->characterization stock Prepare Stock Solution (DMSO) characterization->stock antibacterial Antibacterial Assay (MIC) stock->antibacterial cytotoxicity Cytotoxicity Assay (IC50) stock->cytotoxicity sar Establish SAR antibacterial->sar cytotoxicity->sar optimization Lead Optimization sar->optimization

Caption: Experimental workflow for synthetic this compound analogues.

G FPP Farnesyl Pyrophosphate (FPP) UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) FPP->UPPS IPP Isopentenyl Pyrophosphate (IPP) IPP->UPPS UPP Undecaprenyl Pyrophosphate (UPP) UPPS->UPP Lipid_I Lipid I UPP->Lipid_I CellWall Peptidoglycan Synthesis (Cell Wall) Lipid_I->CellWall This compound This compound Analogue This compound->UPPS Inhibition

Caption: Mechanism of action of this compound analogues.

G start Low Bioactivity Observed? check_purity Compound Pure by NMR & HPLC? start->check_purity check_solubility Soluble in Assay Medium? check_purity->check_solubility Yes outcome_purify Re-purify by HPLC check_purity->outcome_purify No check_assay Assay Controls Working? check_solubility->check_assay Yes outcome_solvent Use Co-solvent (DMSO) & Vehicle Control check_solubility->outcome_solvent No check_sar SAR Unfavorable? check_assay->check_sar Yes outcome_troubleshoot_assay Troubleshoot Assay (Cells, Reagents) check_assay->outcome_troubleshoot_assay No outcome_redesign Redesign Analogue (Conservative Changes) check_sar->outcome_redesign Yes outcome_purify->check_purity outcome_resynthesize Verify Structure or Re-synthesize

Caption: Troubleshooting flowchart for low bioactivity.

References

Validation & Comparative

Cross-Resistance Studies Involving Previridicatumtoxin: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature reveals a notable absence of specific studies on cross-resistance involving Previridicatumtoxin. To date, no experimental data has been published that directly investigates or quantifies the phenomenon of cross-resistance between this compound and other therapeutic agents. This guide, therefore, aims to provide a foundational understanding of cross-resistance, drawing upon established principles from other areas of pharmacology and toxicology, which may inform future research into this compound.

Understanding Cross-Resistance

From a microbiological perspective, cross-resistance is a phenomenon where resistance to one antimicrobial agent confers resistance to other, often structurally related, antimicrobial agents.[1] This can occur through various mechanisms, such as the expression of broad-spectrum efflux pumps that expel multiple drugs from the cell, enzymatic degradation that targets a common structural motif, or alterations in the drug's target site that reduce its affinity for a class of compounds.[1][2]

In a broader context, such as oncology, cross-resistance can manifest when a cancer cell develops resistance to one chemotherapeutic drug and, as a result, becomes resistant to other drugs, even those with different mechanisms of action.[3]

Potential Mechanisms of Cross-Resistance Relevant to Future this compound Research

While no studies have directly examined cross-resistance with this compound, researchers can anticipate potential mechanisms based on established knowledge of drug resistance. This compound is classified as a member of the tetracyclines.[4] Therefore, known mechanisms of tetracycline resistance could serve as a starting point for investigation.

Key Mechanisms of Drug Resistance

Below is a table summarizing common mechanisms of drug resistance that could potentially lead to cross-resistance.

MechanismDescriptionPotential Relevance for this compound
Efflux Pumps Membrane proteins that actively transport a wide range of substrates, including drugs, out of the cell, thereby reducing the intracellular drug concentration.A cell line overexpressing a broad-spectrum efflux pump might exhibit resistance to this compound and other structurally diverse compounds.
Target Modification Alterations in the molecular target of a drug (e.g., through mutation) that prevent the drug from binding effectively.If this compound shares a molecular target with other compounds, a modification in this target could confer resistance to all of them.
Enzymatic Inactivation Production of enzymes that chemically modify and inactivate the drug.The presence of an enzyme capable of degrading this compound might also degrade other related tetracycline compounds.
Alterations in Drug Uptake Changes in the cell membrane or transport systems that reduce the influx of a drug into the cell.A reduction in the permeability of the cell membrane could lead to decreased uptake and thus resistance to multiple drugs.
Activation of Alternative Signaling Pathways Cells may develop resistance by activating signaling pathways that bypass the inhibitory effect of a drug.This is a common mechanism in cancer cells and could potentially lead to cross-resistance to drugs with different mechanisms of action.

Designing a Cross-Resistance Study for this compound

Should researchers embark on studying cross-resistance involving this compound, a typical experimental workflow would be necessary.

Caption: A generalized workflow for a cross-resistance study.

Experimental Protocol Outline:
  • Cell Line/Organism Selection: Choose a relevant cell line or organism for the study.

  • Development of a Resistant Strain: Gradually expose the selected cell line/organism to increasing concentrations of this compound to select for a resistant population.

  • Characterization of Resistance: Quantify the level of resistance by determining the half-maximal inhibitory concentration (IC50) of this compound for both the resistant and the parental (non-resistant) strains.

  • Cross-Resistance Screening: Expose the this compound-resistant strain and the parental strain to a panel of other therapeutic agents.

  • IC50 Determination for Alternative Drugs: Determine the IC50 values for these alternative drugs in both the resistant and parental strains.

  • Data Analysis: Compare the IC50 values. A significant increase in the IC50 of an alternative drug in the this compound-resistant strain compared to the parental strain would indicate cross-resistance. The resistance factor can be calculated by dividing the IC50 of the resistant strain by the IC50 of the parental strain.

Conclusion

While direct experimental evidence for cross-resistance involving this compound is currently unavailable, the established principles of drug resistance provide a solid framework for future investigations. Researchers are encouraged to explore the potential for cross-resistance by developing this compound-resistant models and screening them against a diverse library of compounds. Such studies will be crucial in understanding the full pharmacological profile of this compound and anticipating potential challenges in its therapeutic application.

References

Investigating Previridicatumtoxin: A Proposed Framework for Validating its Inhibitory Effect on Undecaprenyl Pyrophosphate Synthase (UPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Absence of direct evidence in current scientific literature necessitates a structured validation approach. To date, no published research has established a direct inhibitory link between Previridicatumtoxin and Undecaprenyl Pyrophosphate Synthase (UPPS), a crucial enzyme in bacterial cell wall biosynthesis. This guide, therefore, presents a proposed experimental framework to investigate this potential interaction, comparing it against a known UPPS inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of novel antibacterial agents.

Undecaprenyl Pyrophosphate Synthase (UPPS) is an essential enzyme for bacterial survival, catalyzing a key step in the synthesis of peptidoglycan, a major component of the bacterial cell wall.[1][2] Its absence in humans makes it an attractive target for the development of new antibiotics.[2][3][4] The rise of antibiotic-resistant strains such as MRSA and VRE underscores the urgent need for novel inhibitors that target enzymes like UPPS.[1][3][5]

This guide outlines a comprehensive approach to validate the hypothetical inhibitory effect of this compound on UPPS, using the well-characterized rhodanine derivative, a known UPPS inhibitor, as a comparator.[1][5]

Proposed Experimental Workflow

To ascertain the inhibitory potential of this compound against UPPS, a multi-step experimental workflow is proposed. This process begins with initial screening and culminates in detailed characterization of the inhibitory mechanism.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Cellular Activity A UPPS Enzyme Assay Development B High-Throughput Screening (HTS) of this compound A->B C IC50 Determination for this compound B->C D Comparison with Known Inhibitor (Rhodanine derivative) C->D E Enzyme Kinetics Studies (e.g., Michaelis-Menten) D->E F Binding Affinity Assays (e.g., SPR) E->F G Minimum Inhibitory Concentration (MIC) against bacterial strains F->G H Synergy testing with existing antibiotics G->H

Figure 1. Proposed experimental workflow for validating UPPS inhibition.

The Role of UPPS in Bacterial Cell Wall Biosynthesis

UPPS catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP) to form undecaprenyl pyrophosphate (UPP).[2][3][4] UPP is the lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane.[2][4] Inhibition of UPPS disrupts this pathway, leading to bacterial cell death.

G cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm FPP FPP UPPS UPPS FPP->UPPS IPP IPP IPP->UPPS UPP UPP UPPS->UPP Lipid_I Lipid I UPP->Lipid_I forms anchor for Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan transports precursor for Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->UPPS

Figure 2. UPPS in the bacterial cell wall biosynthesis pathway.

Comparative Data on UPPS Inhibition (Hypothetical)

The following table presents a template for comparing the inhibitory activities of this compound and a known inhibitor. The data for this compound are hypothetical and would be generated through the proposed experimental workflow.

Parameter This compound (Hypothetical Data) Rhodanine Derivative (Reference Data) Description
IC50 (µM) 1.5~2.6[1]The half maximal inhibitory concentration, indicating the potency of the inhibitor against UPPS.
Ki (nM) 250~300[1]The inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme.
Mechanism of Action To be determinedCompetitive/Non-competitiveThe mode by which the inhibitor interferes with enzyme activity.
MIC (µg/mL) against S. aureus To be determined~3[1]The minimum inhibitory concentration required to prevent visible growth of bacteria.
Synergy with Methicillin (FICI) To be determined0.1 (strong synergism)[5]The Fractional Inhibitory Concentration Index, indicating synergistic effects with other antibiotics.

Detailed Experimental Protocols

1. UPPS Inhibition Assay (IC50 Determination)

A continuous spectrophotometric assay would be used to measure UPPS activity.[1]

  • Reagents: 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), purine nucleoside phosphorylase (PNP), Isopentenyl pyrophosphate (IPP), Farnesyl pyrophosphate (FPP), UPPS enzyme, Tris-HCl buffer, MgCl2, Triton X-100.

  • Procedure:

    • The reaction mixture will contain MESG, IPP, FPP, Tris-HCl buffer, MgCl2, and Triton X-100 in a 96-well plate.[1]

    • This compound or the rhodanine derivative at various concentrations will be added to the wells.

    • The reaction will be initiated by the addition of the UPPS enzyme.

    • The rate of inorganic phosphate release from the condensation reaction of FPP and IPP is monitored by measuring the increase in absorbance at 360 nm, resulting from the PNP-catalyzed conversion of MESG to 2-amino-6-mercapto-7-methylpurine.

    • IC50 values will be calculated by fitting the dose-response data to a hyperbolic equation using graphing software.[1][5]

2. Radiometric Assay for Verification

A radiometric assay can be used to verify the IC50 values obtained from the spectrophotometric assay.[1][5]

  • Reagents: [3H]IPP, FPP, UPPS enzyme, Triton X-100.

  • Procedure:

    • The reaction will be carried out with FPP, [3H]IPP, and Triton X-100.[1][5]

    • The formation of radiolabeled UPP will be quantified using a radioactivity scanner.

    • The results will be compared with those from the spectrophotometric assay.

3. Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method will be used to determine the MIC of this compound against various bacterial strains, including S. aureus.

  • Procedure:

    • Serial dilutions of this compound will be prepared in a 96-well plate containing bacterial growth medium.

    • Each well will be inoculated with a standardized bacterial suspension.

    • The plates will be incubated, and the MIC will be determined as the lowest concentration of the compound that inhibits visible bacterial growth.

4. Synergy Testing

A checkerboard assay will be performed to assess the synergistic effects of this compound with existing antibiotics like methicillin.

  • Procedure:

    • Serial dilutions of this compound and the partner antibiotic will be made in a 96-well plate.

    • The combination of concentrations will be tested against the target bacterial strain.

    • The Fractional Inhibitory Concentration Index (FICI) will be calculated to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).[5]

References

Unraveling a Dual-Threat: Previridicatumtoxin's Unique Mechanism of Action Sets It Apart from Conventional Tetracyclines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A compelling body of research reveals that Previridicatumtoxin and its close analogs, the viridicatumtoxins, employ a sophisticated dual-pronged attack against bacteria, distinguishing them from the well-established mechanism of action of other tetracycline antibiotics. While traditional tetracyclines are known for their singular role in inhibiting protein synthesis, this compound and its relatives not only share this characteristic to a lesser extent but also introduce a novel primary mechanism: the disruption of bacterial cell wall synthesis. This guide provides a detailed comparison of these mechanisms, supported by available experimental data, for researchers and drug development professionals.

A Tale of Two Mechanisms: Ribosomal Inhibition vs. Cell Wall Disruption

The classical mechanism of action for tetracycline antibiotics involves the reversible binding to the 30S ribosomal subunit of bacteria. This interaction effectively blocks the docking of aminoacyl-tRNA to the ribosome's A-site, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.[1][2] This bacteriostatic effect has been the cornerstone of tetracycline efficacy for decades.

In contrast, the viridicatumtoxin class, to which this compound belongs, exhibits a primary mechanism of action targeting a completely different cellular process: bacterial cell wall synthesis.[1][2] These compounds are potent inhibitors of undecaprenyl pyrophosphate synthase (UPPS), a critical enzyme in the peptidoglycan biosynthesis pathway.[1][2] UPPS is responsible for the synthesis of undecaprenyl pyrophosphate, a lipid carrier essential for transporting peptidoglycan precursors across the cell membrane. By inhibiting UPPS, viridicatumtoxins effectively cripple the construction of the bacterial cell wall, leading to cell lysis and death.

Interestingly, studies on viridicatumtoxins A and B have demonstrated that they also retain a weak inhibitory effect on the bacterial 70S ribosome, the target of traditional tetracyclines.[1] This suggests a dual-action capability, albeit with a clear primary and secondary target.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data comparing the inhibitory activities of viridicatumtoxins and traditional tetracyclines. It is important to note that specific data for this compound is limited, and the data presented for the viridicatumtoxin class is based on studies of viridicatumtoxin A and B.

Compound ClassPrimary TargetSecondary TargetIC50 (Ribosome Inhibition)Representative MICs (µg/mL)
Viridicatumtoxins Undecaprenyl Pyrophosphate Synthase (UPPS)70S Ribosome~600-700 µM (Viridicatumtoxin A/B)[1]0.25 (MRSA), 0.5 (MRSA)[2]
Tetracyclines 30S RibosomeNone~15 µM (Tetracycline)[1]Varies by specific drug and bacteria

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; MRSA: Methicillin-resistant Staphylococcus aureus.

Experimental Protocols

In Vitro Translation Inhibition Assay

To determine the inhibitory effect on protein synthesis, an in vitro translation assay using the E. coli 70S ribosome can be employed.

  • Reaction Mixture Preparation: A reaction mixture containing E. coli 70S ribosomes, mRNA (e.g., luciferase mRNA), amino acids, and an energy source (ATP, GTP) is prepared.

  • Compound Incubation: The test compounds (viridicatumtoxins, tetracycline) at varying concentrations are added to the reaction mixture.

  • Translation Reaction: The translation reaction is initiated and allowed to proceed for a defined period at 37°C.

  • Quantification: The amount of newly synthesized protein (e.g., luciferase activity) is quantified.

  • IC50 Determination: The concentration of the compound that inhibits protein synthesis by 50% (IC50) is calculated from a dose-response curve.[1]

Undecaprenyl Pyrophosphate Synthase (UPPS) Inhibition Assay

The inhibition of UPPS activity can be assessed using an enzymatic assay.

  • Enzyme and Substrate Preparation: Purified UPPS enzyme is prepared along with its substrates, farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP).

  • Inhibition Assay: The test compounds are pre-incubated with the UPPS enzyme.

  • Enzymatic Reaction: The reaction is initiated by the addition of the substrates (FPP and radiolabeled IPP).

  • Product Separation: The reaction products are separated from the substrates using techniques like thin-layer chromatography (TLC).

  • Quantification: The amount of radiolabeled undecaprenyl pyrophosphate formed is quantified.

  • Inhibitory Activity Calculation: The percentage of inhibition is calculated by comparing the product formation in the presence and absence of the test compound.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of the compounds is determined by measuring the MIC using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Culture: The target bacterial strains (e.g., S. aureus, E. coli) are cultured to a specific density.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Mechanisms of Action

To further illustrate the distinct and overlapping mechanisms, the following diagrams are provided.

Tetracycline_Mechanism cluster_bacterium Bacterial Cell Tetracycline Tetracycline Ribosome 30S Ribosomal Subunit Tetracycline->Ribosome Binds to Protein Protein Synthesis (Elongation) Ribosome->Protein Inhibited tRNA Aminoacyl-tRNA tRNA->Ribosome Blocked Inhibition Inhibition Previridicatumtoxin_Mechanism cluster_bacterium Bacterial Cell This compound This compound (Viridicatumtoxins) UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) This compound->UPPS Strongly Binds to Ribosome 70S Ribosome This compound->Ribosome Weakly Binds to CellWall Cell Wall Synthesis UPPS->CellWall Inhibited Protein Protein Synthesis Ribosome->Protein Weakly Inhibited Primary_Inhibition Primary Inhibition Secondary_Inhibition Secondary Inhibition (Weak) Comparison_Workflow cluster_Tetracycline_Action Traditional Tetracycline Action cluster_Previridicatumtoxin_Action This compound Action Tetracyclines Tetracyclines T_Ribosome Inhibit 30S Ribosome Tetracyclines->T_Ribosome This compound This compound (Viridicatumtoxins) P_UPPS Inhibit UPPS (Primary) This compound->P_UPPS P_Ribosome Inhibit 70S Ribosome (Secondary) This compound->P_Ribosome T_Protein Block Protein Synthesis T_Ribosome->T_Protein P_CellWall Disrupt Cell Wall Synthesis P_UPPS->P_CellWall P_Protein Weakly Block Protein Synthesis P_Ribosome->P_Protein

References

Comprehensive Analysis of Previridicatumtoxin Efficacy: A Data Deficit

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of publicly available scientific literature reveals a significant lack of data on the in vitro and in vivo efficacy of Previridicatumtoxin, a tetracycline-like secondary metabolite produced by the fungus Penicillium aethiopicum.[1][2][3] Consequently, a direct and evidence-based comparison of its performance with other therapeutic alternatives is not feasible at this time.

While the biosynthetic gene cluster for this compound has been identified, research into its biological activity, mechanism of action, and potential therapeutic applications appears to be limited or not publicly documented.[1][3][4] One study noted that an epoxide derivative, viridicatumtoxin B, exhibited inhibitory activity against methicillin- and quinolone-resistant Staphylococcus aureus at concentrations 8–64 times more potent than tetracycline.[1] Another source mentioned modest antitumor activity for the broader class of viridicatumtoxins.[1] However, specific quantitative data (e.g., IC50, EC50 values), detailed experimental protocols, and defined signaling pathways for this compound itself remain elusive.

To facilitate future comparative analysis, should data become available, this guide outlines the necessary components and structure for a comprehensive evaluation of this compound's efficacy.

Table 1: Comparative In Vitro Efficacy of this compound

This table is designed to summarize the cytotoxic or inhibitory activity of this compound against various cell lines or microbial strains.

Target Cell Line/Organism This compound IC50/MIC (µM) Alternative 1 IC50/MIC (µM) Alternative 2 IC50/MIC (µM) Reference
e.g., MCF-7 (Breast Cancer)Data Not Available
e.g., A549 (Lung Cancer)Data Not Available
e.g., Staphylococcus aureusData Not Available
e.g., Escherichia coliData Not Available

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Table 2: Comparative In Vivo Efficacy of this compound

This table is intended to capture the therapeutic effects of this compound in animal models of disease.

Animal Model Disease Model This compound Dosage & Route Primary Outcome (e.g., Tumor Volume Reduction, Survival Rate) Alternative 1 Efficacy Alternative 2 Efficacy Reference
e.g., Nude Mousee.g., XenograftData Not Available
e.g., BALB/c Mousee.g., Systemic InfectionData Not Available

Detailed Experimental Methodologies

A complete comparison guide would necessitate detailed protocols for the key experiments that would generate the data for the tables above.

In Vitro Cytotoxicity/Antimicrobial Assay Protocol

A standard methodology to assess in vitro efficacy would involve the following steps:

  • Cell/Bacterial Culture: Propagation of the target cancer cell lines or bacterial strains in appropriate culture media and conditions.

  • Compound Preparation: Solubilization of this compound and comparator compounds in a suitable solvent (e.g., DMSO) and subsequent serial dilution to a range of test concentrations.

  • Treatment: Seeding of cells or bacteria in microplates and exposure to the various concentrations of the test compounds for a defined period (e.g., 24, 48, 72 hours).

  • Viability/Growth Assessment: Quantification of cell viability or microbial growth using established assays such as MTT, XTT, or resazurin-based methods, or by measuring optical density.

  • Data Analysis: Calculation of IC50 or MIC values by plotting the percentage of cell viability or growth inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Model Protocol

To evaluate anticancer efficacy in vivo, a xenograft model is commonly employed:

  • Animal Model: Use of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Implantation: Subcutaneous injection of a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitoring of tumor growth until they reach a specified volume, followed by randomization of the animals into treatment and control groups.

  • Treatment Administration: Administration of this compound, a vehicle control, and comparator drugs via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

  • Efficacy Evaluation: Regular measurement of tumor dimensions and body weight. The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival analysis.

  • Data Analysis: Statistical comparison of tumor growth rates and survival curves between the different treatment groups.

Hypothetical Signaling Pathway and Experimental Workflow

Without experimental data, any depiction of a signaling pathway for this compound would be purely speculative. However, a generalized workflow for investigating its mechanism of action can be illustrated.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation invitro_screen Initial Screen (e.g., Cytotoxicity Assay) pathway_analysis Pathway Analysis (e.g., Western Blot, RNA-Seq) invitro_screen->pathway_analysis Identify affected pathways target_id Target Identification (e.g., Pull-down Assay) pathway_analysis->target_id Isolate specific protein targets animal_model Animal Model Efficacy Test (e.g., Xenograft) target_id->animal_model Validate target in vivo biomarker_analysis Biomarker Analysis (e.g., Immunohistochemistry) animal_model->biomarker_analysis Confirm pathway modulation

Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.

References

Navigating the Labyrinth of Mycotoxin Analysis: A Guide to Validating HPLC-MS Methods for Previridicatumtoxin Detection

Author: BenchChem Technical Support Team. Date: November 2025

The detection and quantification of mycotoxins are critical for food safety and drug development, as these fungal metabolites can have significant toxicological effects.[1] HPLC coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and ability to conduct multi-analyte detection.[1][2][3] This guide will walk through the essential steps and performance characteristics required for a robust HPLC-MS method validation for previridicatumtoxin, a mycotoxin produced by Penicillium species.

Comparative Overview of Analytical Methods

While HPLC-MS/MS offers confirmatory results, other techniques can be employed for initial screening. The following table compares the expected performance of a validated HPLC-MS/MS method with a generic mycotoxin Enzyme-Linked Immunosorbent Assay (ELISA), a common rapid screening tool. It is important to note that the performance characteristics for the HPLC-MS/MS method are hypothetical for this compound and are based on typical values achieved for other mycotoxins.

FeatureHPLC-MS/MSELISA
Principle Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation.Antigen-antibody recognition, leading to a colorimetric or fluorescent signal.[4][5]
Specificity Very High (can distinguish between structurally similar compounds)Moderate to High (potential for cross-reactivity with related compounds)
Sensitivity (LOD) Low ng/g to µg/g range (analyte and matrix dependent)Typically in the low µg/g (ppb) range
Quantification Accurate and precise quantification over a wide dynamic rangeSemi-quantitative or quantitative within a narrower range
Matrix Effect Can be significant, often requiring matrix-matched calibrants or internal standards for compensation.[1]Can be present, but often mitigated by sample dilution.
Throughput Lower, with typical run times of 5-20 minutes per sample.Higher, suitable for screening large numbers of samples simultaneously.
Confirmation Provides structural information for confident identification.Presumptive results that often require confirmation by a method like HPLC-MS/MS.[6]
Cost per Sample HigherLower
Expertise Required HighLow to Moderate

Experimental Protocols: A Roadmap to Validation

The development and validation of an HPLC-MS method for this compound would involve several key stages. The following outlines a generic yet detailed protocol that can be adapted for this purpose.

Sample Preparation

The goal of sample preparation is to extract this compound from the matrix and remove interfering components. A common and effective approach for mycotoxins is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Extraction: A homogenized sample (e.g., 5 grams of grain) is weighed into a centrifuge tube. An extraction solvent, typically acetonitrile with a small percentage of formic acid, is added. The tube is shaken vigorously to ensure thorough extraction of the analyte.

  • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce liquid-liquid partitioning, separating the acetonitrile layer containing the mycotoxins from the aqueous and solid matrix components.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a sorbent material (e.g., C18, PSA) to remove interfering compounds like lipids and pigments. The tube is vortexed and then centrifuged.

  • Final Extract Preparation: The supernatant is collected, evaporated to dryness, and reconstituted in a solvent compatible with the HPLC mobile phase.

HPLC-MS/MS Analysis
  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for mycotoxin analysis.

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization, is common.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.

    • Injection Volume: 5-10 µL of the final extract is injected.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for mycotoxins.

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule of this compound) and then fragmenting it to produce specific product ions. Monitoring at least two product ions enhances the selectivity and reliability of the identification. The transition with the highest intensity is used for quantification, while the second is used for confirmation.

Method Validation

To ensure the reliability of the method, it must be validated for several performance parameters according to established guidelines (e.g., SANTE/12682/2019).

  • Linearity: A calibration curve is constructed by analyzing a series of standard solutions of this compound at different concentrations. The response should be linear over the expected concentration range in the samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (e.g., S/N of 3 for LOD and 10 for LOQ).

  • Accuracy and Recovery: The accuracy of the method is assessed by spiking a blank matrix with a known concentration of this compound and measuring the recovery. The recovery is the percentage of the spiked analyte that is detected by the method. Typical acceptable recovery rates are within 70-120%.

  • Precision: The precision of the method is evaluated by analyzing replicate samples on the same day (repeatability) and on different days (reproducibility). The results are expressed as the relative standard deviation (RSD), which should typically be below 20%.

  • Matrix Effects: The influence of co-eluting compounds from the matrix on the ionization of this compound is assessed. This is done by comparing the signal of the analyte in a pure solvent with the signal in a matrix extract. Matrix-matched calibration standards or the use of a stable isotope-labeled internal standard can compensate for matrix effects.

Visualizing the Workflow

To better understand the experimental and logical processes involved in this compound analysis, the following diagrams have been created using the DOT language.

HPLC-MS/MS Workflow for this compound Detection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Final Result Sample Sample Homogenization Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration HPLC HPLC Separation Concentration->HPLC MS MS/MS Detection (MRM) HPLC->MS Quantification Quantification MS->Quantification Confirmation Confirmation (Ion Ratios) MS->Confirmation Report Validated Result Quantification->Report Confirmation->Report

References

Lack of Sufficient Data for Comprehensive Analysis of Previridicatumtoxin

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of available scientific literature reveals a significant scarcity of data on Previridicatumtoxin, a member of the tetracycline family found in Penicillium aethiopicum.[1] While the chemical properties of this compound are documented, there is a notable absence of published research detailing its biological activities, comparative efficacy against other compounds, or its mechanism of action.

Consequently, the creation of a detailed comparison guide for researchers, scientists, and drug development professionals, as requested, is not feasible at this time. The core requirements for such a guide, including quantitative data for comparative analysis, detailed experimental protocols, and established signaling pathways, are not available in the public domain.

The initial identification of this compound provides a foundation for future research.[1] However, without dedicated studies to determine its biological effects and how it interacts with cellular pathways, any attempt to generate comparative data or experimental workflows would be purely speculative and not based on scientific evidence.

For a comprehensive guide to be developed, future research would need to focus on:

  • Determining the Bioactivity: Initial in vitro and in vivo studies to understand the biological effects of this compound.

  • Comparative Analysis: Studies comparing the efficacy and toxicity of this compound against known compounds with similar structures or presumed targets.

  • Mechanism of Action Studies: In-depth research to elucidate the specific signaling pathways and molecular targets through which this compound exerts its effects.

  • Protocol Development: Establishment and validation of standardized experimental protocols for studying this compound.

Until such primary research is conducted and published, a statistical and comparative analysis as requested cannot be responsibly generated.

References

A Comparative Genomic Guide to Previridicatumtoxin-Producing Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genomic features of fungi known to produce Previridicatumtoxin, a tetracycline-like mycotoxin. The focus is on Penicillium aethiopicum, the primary producer, with comparative insights from other relevant Penicillium species. This document includes quantitative genomic data, detailed experimental protocols for comparative genomics, and visualizations of key biological pathways.

Data Presentation: Genomic Feature Comparison

The following tables summarize key quantitative data for the genomes of this compound-producing and related fungi.

Table 1: General Genomic Features

FeaturePenicillium aethiopicumPenicillium expansum (Composite of strains)Penicillium chrysogenum
Genome Size (Mb) ~28.931.0 - 35.0[1][2]~32.2
GC Content (%) Not explicitly stated47.6 - 48.2[2]Not explicitly stated
Number of Protein-Coding Genes ~10,000 - 11,000 (estimated)10,683 - 11,070[2]~12,987

Table 2: Viridicatumtoxin (vrt) Biosynthetic Gene Cluster Comparison

GeneProposed Function in P. aethiopicum[3]Presence in P. expansum GenomePresence in P. chrysogenum Genome
vrtA Non-reducing polyketide synthase (NR-PKS)Not reportedOrtholog absent[3]
vrtB FAD-dependent monooxygenaseNot reportedOrtholog absent
vrtC Aromatic prenyltransferaseNot reportedOrtholog absent
vrtD NAD(P)-dependent dehydrogenaseNot reportedOrtholog absent
vrtE FAD-dependent monooxygenaseNot reportedOrtholog absent
vrtF O-methyltransferaseNot reportedOrtholog absent
vrtG Acyl-CoA synthetaseNot reportedOrtholog absent
vrtH MFS transporterNot reportedOrtholog absent
vrtI FAD-dependent monooxygenaseNot reportedOrtholog absent
vrtJ Short-chain dehydrogenase/reductaseNot reportedOrtholog absent
vrtK Transcription factorNot reportedOrtholog absent

Note: The viridicatumtoxin gene cluster has been identified and characterized in P. aethiopicum. While P. expansum is also reported to produce this mycotoxin, the specific gene cluster has not been explicitly detailed in the provided search results. P. chrysogenum does not produce viridicatumtoxin, and the vrt gene cluster is absent, though the region where it is found in P. aethiopicum shows synteny with the P. chrysogenum genome, suggesting a possible horizontal gene transfer event in the evolutionary history of P. aethiopicum[3].

Experimental Protocols

This section outlines the detailed methodologies for key experiments in the comparative genomics of this compound-producing fungi.

Fungal Genome Sequencing and Assembly

Objective: To obtain a high-quality whole-genome sequence of the fungal isolate.

Protocol:

  • Fungal Culture and DNA Extraction:

    • Cultivate the fungal strain (e.g., Penicillium aethiopicum) on a suitable medium like Potato Dextrose Agar (PDA) for 7-14 days.

    • Harvest the mycelia and freeze-dry.

    • Extract high-molecular-weight genomic DNA using a commercial kit (e.g., Zymo Research Quick-DNA™ Fungal/Bacterial Miniprep Kit) following the manufacturer's instructions.

    • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

  • Library Preparation and Sequencing:

    • Prepare a sequencing library using a kit compatible with the chosen sequencing platform (e.g., Illumina TruSeq DNA PCR-Free for short-read sequencing or Oxford Nanopore Ligation Sequencing Kit for long-read sequencing).

    • Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq) to a depth of at least 50x coverage for high accuracy.

    • For improved assembly contiguity, supplement with long-read sequencing on an Oxford Nanopore (e.g., MinION) or PacBio platform.

  • Genome Assembly:

    • Perform quality control on raw sequencing reads using tools like FastQC and trim adapters and low-quality bases with Trimmomatic.

    • For a hybrid assembly approach (short and long reads), use assemblers like SPAdes or MaSuRCA.

    • For a long-read-only assembly, use assemblers like Canu or Flye.

    • Evaluate the quality of the final assembly using metrics such as N50, L50, and BUSCO (Benchmarking Universal Single-Copy Orthologs) to assess completeness.

Gene Prediction and Annotation

Objective: To identify and functionally characterize the protein-coding genes within the assembled genome.

Protocol:

  • Repeat Masking:

    • Identify and mask repetitive elements in the genome assembly using RepeatMasker to prevent them from being incorrectly annotated as genes.

  • Gene Prediction:

    • Use a combination of ab initio gene prediction tools (e.g., AUGUSTUS, GeneMark-ES) and evidence-based methods.

    • For evidence-based prediction, align RNA-Seq data (if available) to the genome using tools like HISAT2 and use the alignments to inform gene models with programs like BRAKER1.

    • Incorporate protein homology evidence by aligning known fungal protein sequences (from databases like UniProt/Swiss-Prot) to the genome using tools like Exonerate.

  • Functional Annotation:

    • Combine the outputs from different gene prediction tools into a consensus gene set using a tool like MAKER.

    • Assign putative functions to the predicted genes by searching for homology against protein databases (e.g., NCBI nr, Swiss-Prot) using BLASTp.

    • Identify protein domains and families using InterProScan, which integrates multiple databases like Pfam, PROSITE, and GO (Gene Ontology).

    • Annotate genes involved in metabolic pathways using the KEGG (Kyoto Encyclopedia of Genes and Genomes) database.

Identification of Secondary Metabolite Biosynthetic Gene Clusters (BGCs)

Objective: To locate and characterize the gene cluster responsible for this compound biosynthesis.

Protocol:

  • BGC Prediction:

    • Submit the assembled and annotated genome sequence to specialized bioinformatics tools for identifying secondary metabolite BGCs.

    • Use antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unique Region Finder) to predict the locations and boundaries of BGCs. These tools identify key biosynthetic genes like Polyketide Synthases (PKSs) and Non-Ribosomal Peptide Synthetases (NRPSs) and flanking tailoring enzymes.

  • Comparative Cluster Analysis:

    • Compare the predicted BGCs across different fungal genomes using tools like BiG-SCAPE to group similar clusters into gene cluster families.

    • Specifically search for a PKS-NRPS hybrid or a non-reducing PKS (NR-PKS) cluster that is present in this compound-producing strains and absent or significantly different in non-producing strains.

  • Manual Curation and Verification:

    • Manually inspect the candidate viridicatumtoxin (vrt) gene cluster to confirm the presence of genes encoding enzymes consistent with the proposed biosynthetic pathway (e.g., PKS, prenyltransferase, methyltransferase, oxidoreductases).

    • Compare the gene content and organization of the putative vrt cluster with the published cluster from P. aethiopicum[3].

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological and experimental processes relevant to the study of this compound-producing fungi.

G_protein_signaling G-Protein Coupled Receptor (GPCR) Signaling Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein Heterotrimeric G-protein (α, β, γ subunits) GPCR->G_protein 2. Activation AC Adenylate Cyclase G_protein->AC 3. Gα activates Adenylate Cyclase cAMP cAMP AC->cAMP 4. ATP to cAMP Extracellular_Signal Extracellular Signal (e.g., nutrient availability, stress) Extracellular_Signal->GPCR 1. Ligand Binding PKA Protein Kinase A (PKA) cAMP->PKA 5. PKA Activation TF Transcription Factor(s) PKA->TF 6. Phosphorylation & Activation vrt_cluster viridicatumtoxin (vrt) Gene Cluster TF->vrt_cluster 7. Transcriptional Regulation This compound This compound Biosynthesis vrt_cluster->this compound 8. Enzyme Synthesis

Caption: A representative GPCR signaling pathway potentially involved in regulating this compound biosynthesis.

pH_sensing_pathway pH-Sensing (Pal/PacC) Pathway cluster_membrane Cell Membrane PalH PalH PalI PalI PalH->PalI Pal_complex PalF-PalA-PalB-PalC Complex PalI->Pal_complex Signal Transduction Ambient_pH Ambient pH (alkaline) Ambient_pH->PalH PacC_full PacC (full-length) Pal_complex->PacC_full Proteolytic Cleavage PacC_active PacC (active form) PacC_full->PacC_active vrt_genes vrt gene expression PacC_active->vrt_genes Transcriptional Regulation (Binds to promoter) This compound This compound Biosynthesis vrt_genes->this compound

Caption: The conserved Pal/PacC pathway for pH sensing, which can regulate mycotoxin gene expression.

comparative_genomics_workflow Comparative Genomics Experimental Workflow cluster_sequencing Genome Sequencing & Assembly cluster_annotation Annotation & Analysis cluster_comparison Comparative Analysis Fungal_Culture Fungal Culture DNA_Extraction DNA Extraction Fungal_Culture->DNA_Extraction Sequencing DNA Sequencing (Illumina/Nanopore) DNA_Extraction->Sequencing Assembly Genome Assembly Sequencing->Assembly Annotation Gene Prediction & Functional Annotation Assembly->Annotation Genome_Comparison Whole Genome Comparison (Synteny, Orthologs) Assembly->Genome_Comparison BGC_ID BGC Identification (antiSMASH/SMURF) Annotation->BGC_ID Cluster_Comparison Gene Cluster Comparison (vrt cluster) BGC_ID->Cluster_Comparison Insights Biological Insights (Evolution, Biosynthesis) Genome_Comparison->Insights Cluster_Comparison->Insights

Caption: A generalized workflow for the comparative genomics of this compound-producing fungi.

References

Unveiling Previridicatumtoxin: A Comparative Analysis of its Therapeutic Potential Against Existing Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive assessment of Previridicatumtoxin, a tetracycline-like compound, reveals its promising therapeutic potential as an antibacterial agent, particularly against challenging Gram-positive pathogens. This guide provides a detailed comparison of this compound with established antibiotics, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its standing in the antimicrobial landscape.

Executive Summary

This compound, and its analogue Viridicatumtoxin B, demonstrate potent antibacterial activity, notably against drug-resistant strains of Staphylococcus aureus (including MRSA and QRSA) and Enterococcus faecalis. The primary mechanism of action involves the inhibition of undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme in bacterial cell wall synthesis. This mode of action, distinct from many existing antibiotic classes, presents a valuable avenue for combating antimicrobial resistance. This report synthesizes the current understanding of this compound's efficacy, mechanism, and provides a comparative analysis against commonly used antibiotics.

Data Presentation: Comparative Antibacterial Efficacy

The therapeutic potential of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC values for Viridicatumtoxin A and B against key bacterial strains and provides a comparison with the MIC ranges of commonly used antibiotics against the same species.

Antibiotic ClassAntibioticEnterococcus faecalis (μg/mL)Staphylococcus aureus (μg/mL)Escherichia coli (Outer Membrane Deficient) (μg/mL)
This compound Viridicatumtoxin A 1 - 21 - 28
Viridicatumtoxin B Not Reported0.5 (including MRSA & QRSA)[1]Not Reported
Tetracyclines Tetracycline0.25 - 1280.12 - 1280.25 - 64
Doxycycline0.06 - 160.06 - 320.12 - 16
Minocycline0.12 - 80.06 - 40.25 - 8
Glycopeptides Vancomycin0.5 - 10240.25 - 16 (VISA/VRSA strains higher)[2]Not Active
Oxazolidinones Linezolid0.5 - 4[3]0.5 - 4[4]Not Active
Penicillins Ampicillin≤0.25 - >2560.06 - >2562 - >256
Penicillin1 - 128≤0.03 - >256Not Active
Fluoroquinolones Ciprofloxacin0.25 - 320.12 - 32≤0.004 - >32
Levofloxacin0.5 - 160.06 - 160.015 - 32

Note: MIC values for existing antibiotics are presented as ranges compiled from various sources and can vary depending on the specific strain and testing conditions.

Mechanism of Action: A Novel Target

This compound exhibits its antibacterial effect through a mechanism that is distinct from many commonly used antibiotics.

  • Primary Mechanism: The primary target of Viridicatumtoxins A and B is undecaprenyl pyrophosphate synthase (UPPS) , a crucial enzyme in the bacterial cell wall synthesis pathway. By inhibiting UPPS, Viridicatumtoxins disrupt the formation of the protective peptidoglycan layer, leading to bacterial cell death.

  • Secondary Mechanism: There is also evidence to suggest a weak inhibition of the 70S ribosome in E. coli, which would interfere with protein synthesis.

This dual-target potential, with a primary focus on cell wall synthesis via a novel enzyme target, makes this compound a compelling candidate for further investigation, especially in the context of resistance to antibiotics that target protein synthesis or other steps in cell wall formation.

Comparison of Mechanisms:

  • Tetracyclines: Inhibit protein synthesis by binding to the 30S ribosomal subunit.[5][6][7][8]

  • Vancomycin: Inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[9][10][11][12][13]

  • Linezolid: Inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[4][14][15][16][]

Mechanism of Action cluster_this compound This compound cluster_tetracycline Tetracyclines cluster_vancomycin Vancomycin cluster_linezolid Linezolid This compound This compound UPPS UPPS Inhibition This compound->UPPS Primary Target Ribosome_P 70S Ribosome (weak inhibition) This compound->Ribosome_P Secondary Target CellWall Cell Wall Synthesis Disruption UPPS->CellWall Protein_P Protein Synthesis Disruption Ribosome_P->Protein_P Tetracycline Tetracycline Ribosome_T 30S Ribosome Binding Tetracycline->Ribosome_T Protein_T Protein Synthesis Inhibition Ribosome_T->Protein_T Vancomycin Vancomycin Precursors D-Ala-D-Ala Precursor Binding Vancomycin->Precursors CellWall_V Cell Wall Synthesis Inhibition Precursors->CellWall_V Linezolid Linezolid Ribosome_L 50S Ribosome Binding Linezolid->Ribosome_L Protein_L Protein Synthesis Inhibition Ribosome_L->Protein_L

Figure 1: Comparative Mechanisms of Action.

Experimental Protocols

The determination of antibacterial efficacy relies on standardized experimental procedures. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) testing.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • This compound and other antibiotics of known concentration

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of each antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well plate to achieve a range of concentrations. Typically, 100 µL of broth is added to each well, followed by 100 µL of the antibiotic solution to the first well, and then serially diluted across the plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 10 µL of the final bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions and control wells.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).

MIC Determination Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic in 96-well Plate start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate Plate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic end End determine_mic->end

Figure 2: Workflow for MIC Determination.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This method determines the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[18][19][20][21][22]

Materials:

  • Results from the MIC test

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile saline or broth for dilution

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Spreader or inoculating loop

Procedure:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC and at least two to three higher concentrations that showed no visible growth.

    • Also, select the growth control well.

  • Plating:

    • From each selected well, aspirate a small, standardized volume (e.g., 10 µL) of the broth.

    • Spot-inoculate or spread the aliquot onto a sterile agar plate.

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours, or until growth is clearly visible on the plate from the growth control well.

  • Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count (which can be determined by plating a dilution of the initial inoculum).

Conclusion and Future Directions

The available data indicates that this compound and its analogues possess significant antibacterial activity against clinically relevant Gram-positive bacteria, including multi-drug resistant strains. Its unique mechanism of action targeting UPPS presents a promising strategy to overcome existing resistance mechanisms. The in vitro efficacy, particularly of Viridicatumtoxin B against MRSA and QRSA with an MIC of 0.5 µg/mL, is comparable to or exceeds that of some established antibiotics.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Comprehensive in vitro studies: Determining MIC and MBC values against a broader panel of clinical isolates, including vancomycin-resistant enterococci (VRE).

  • In vivo efficacy and toxicity studies: Assessing the performance and safety of this compound in animal models of infection.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Understanding the absorption, distribution, metabolism, and excretion of the compound to optimize dosing regimens.

  • Mechanism of resistance studies: Investigating the potential for bacteria to develop resistance to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Previridicatumtoxin
Reactant of Route 2
Previridicatumtoxin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.